molecular formula C10H6BrNO2 B2620448 5-Bromoquinoline-3-carboxylic acid CAS No. 1416438-47-5

5-Bromoquinoline-3-carboxylic acid

Cat. No.: B2620448
CAS No.: 1416438-47-5
M. Wt: 252.067
InChI Key: LYLFBEXBABQCAW-UHFFFAOYSA-N
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Description

5-Bromoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.067. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLFBEXBABQCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromoquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromoquinoline-3-carboxylic Acid: Properties, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in fundamental chemical principles. We will examine its core properties, outline robust protocols for its characterization, and discuss its reactivity and potential applications, providing the causal insights necessary for its effective utilization in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1416438-47-5) belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmacologically active agents.[1][2][3] The molecule's architecture, featuring a bromine atom at the C5 position and a carboxylic acid at the C3 position, imparts a unique combination of steric and electronic properties that define its reactivity and potential as a synthetic intermediate.

The bromine atom serves as a versatile synthetic handle, particularly for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4] The carboxylic acid group, a common bioisostere, not only provides a key site for hydrogen bonding interactions with biological targets but also allows for further derivatization into esters, amides, and other functional groups.[5]

Structural Representation

The fundamental structure is depicted below, with IUPAC numbering to facilitate spectral assignments and reactivity discussions.

Caption: Structure of this compound with IUPAC numbering.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1416438-47-5[1][2][6]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1][7][8]
Boiling Point 403.1 ± 30.0 °C (Predicted)[1]
Appearance Expected to be a solid at room temperature[9][10]

Spectroscopic Characterization: A Self-Validating Workflow

Accurate structural confirmation is paramount. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the unambiguous identification and purity assessment of this compound.

Caption: Logical workflow for the structural elucidation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by the characteristic absorptions of the carboxylic acid moiety.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)Very Broad, StrongThe extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[11][12]
~1710C=O stretch (Carbonyl)Strong, SharpCharacteristic of a carbonyl in a carboxylic acid that is conjugated with an aromatic system.[12][13]
~1600, ~1450C=C and C=N stretches (Aromatic)Medium to WeakTypical absorptions for the quinoline ring system.
1210-1320C-O stretch (Carboxylic Acid)StrongCorresponds to the stretching vibration of the carbon-oxygen single bond in the carboxyl group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the C3-carboxylic acid, and the C5-bromine atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is often chosen for carboxylic acids due to its ability to solubilize polar compounds and shift the exchangeable -COOH proton into an observable region.

  • Internal Standard: The residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) serves as a reliable internal reference.

  • Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). A greater number of scans may be needed for the ¹³C spectrum due to the low natural abundance of the isotope.[14]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~9.2d~2.0Deshielded by adjacent nitrogen and C3-COOH. Shows small coupling to H-4.
H-4~8.8d~2.0Deshielded by adjacent nitrogen and peri-effect from C5-Br. Shows small coupling to H-2.
H-6~8.2d~8.0Influenced by the C5-Br. Coupled to H-7.
H-7~7.8t~8.0Shows coupling to both H-6 and H-8.
H-8~8.0d~8.0Deshielded by proximity to the quinoline nitrogen. Coupled to H-7.
-COOH>12.0br sN/AHighly deshielded, acidic proton. Signal is often broad and its position is concentration-dependent.[15]

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

CarbonPredicted Shift (δ, ppm)Rationale
C-2~152Highly deshielded due to proximity to nitrogen.
C-3~125Site of COOH substitution.
C-4~138Deshielded by nitrogen and C5-Br.
C-4a~128Bridgehead carbon.
C-5~120Directly attached to bromine (heavy atom effect).
C-6~135Electron density withdrawn by C5-Br.
C-7~129Least affected carbon on the benzene ring.
C-8~130Influenced by proximity to nitrogen.
C-8a~148Bridgehead carbon, deshielded by nitrogen.
-COOH~167Typical chemical shift for a carboxylic acid carbon.[15]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, providing definitive evidence of the compound's identity.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.

  • Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain a highly accurate mass measurement, allowing for molecular formula confirmation.

Expected Mass Spectrum Data

  • Molecular Ion: The most critical feature is the isotopic pattern for bromine. The spectrum will show two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope.[14]

    • [M+H]⁺ (for C₁₀H₇⁷⁹BrNO₂⁺): Expected m/z ≈ 252.97

    • [M+H]⁺ (for C₁₀H₇⁸¹BrNO₂⁺): Expected m/z ≈ 254.97

  • Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids involve the neutral loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as CO₂ ([M+H - CO₂]⁺) or the entire COOH radical.[16] A peak corresponding to the loss of the COOH group (M-45) is often observed.[17]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with high selectivity.

cluster_COOH Carboxylic Acid Reactions cluster_CBr C-Br Cross-Coupling main This compound ester Esterification (e.g., SOCl₂, ROH) main->ester amide Amide Coupling (e.g., HATU, R₂NH) main->amide suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki heck Heck Coupling (Alkenes) main->heck buchwald Buchwald-Hartwig (Amines, Alcohols) main->buchwald

Caption: Key reactive sites and associated synthetic transformations.

  • Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters via Fischer esterification or by activation with agents like thionyl chloride (SOCl₂). Amide bond formation is achieved using standard coupling reagents (e.g., HATU, HOBt) to connect the quinoline scaffold to various amine-containing fragments.

  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Synthesis: The synthesis of quinoline carboxylic acids can be approached through various established methods. A plausible route involves the oxidation of a corresponding 2-chloroquinoline-3-carbaldehyde, which can be synthesized from substituted acetanilides via the Vilsmeier-Haack reaction.[18] Another approach involves a palladium-catalyzed carbonyl insertion reaction on a 3-amino-5-bromoquinoline precursor.[19]

Applications in Drug Discovery and Materials Science

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for compounds targeting a range of diseases.

  • Oncology: Quinoline derivatives are widely investigated as kinase inhibitors. The scaffold can be elaborated to target enzymes like Protein Kinase CK2, which is implicated in various cancers.[18][20]

  • Infectious Diseases: The quinoline ring is famously the core of anti-malarial drugs like chloroquine. This building block enables the synthesis of novel analogs to combat drug-resistant strains of malaria.[3][4]

  • Materials Science: The rigid, planar quinoline system and its potential for functionalization make its derivatives candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic materials.[4]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related bromoquinoline and quinoline carboxylic acid compounds suggest appropriate precautions should be taken.

  • Hazard Classification (Anticipated): Based on analogs, the compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][21][22]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]

  • Handling: Avoid creating dust. Keep containers tightly closed when not in use. Store in a cool, dry place away from strong oxidizing agents.[24][25]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[23]

References

  • This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • 5-Bromoquinoline-8-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 3-Bromoquinoline-5-carboxylic acid Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved January 6, 2026, from [Link]

  • 5-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Supporting Information for scientific article. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

  • The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Vasyliev, M. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. (n.d.). Google Patents.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • 3-Bromoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Figure S11. 1 H NMR spectrum of 3f. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • IR spectra practice. (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]

  • Isoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Mass spectrum of benzoic acid. (2025, November 8). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

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5-Bromoquinoline-3-carboxylic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with profound therapeutic value. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven their worth in medicinal chemistry.[1][2]

This guide focuses on a specific, functionalized member of this class: 5-Bromoquinoline-3-carboxylic acid (CAS No. 1416438-47-5). The introduction of a bromine atom at the C-5 position and a carboxylic acid at the C-3 position creates a molecule with significant potential as a versatile building block in drug discovery and chemical biology. The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinities and influencing metabolic stability. The carboxylic acid group provides a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups.

This document serves as an in-depth technical resource for researchers, providing insights into the synthesis, potential applications, and experimental considerations for utilizing this compound in a research and development setting.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in experimental settings. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1416438-47-5N/A
Molecular Formula C₁₀H₆BrNO₂N/A
Molecular Weight 252.06 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols (predicted)N/A
Purity Commercially available up to 97%[3]

Proposed Synthesis Pathway

A well-established method for constructing the quinoline-3-carboxylic acid scaffold is the Combes quinoline synthesis or a related acid-catalyzed cyclization. A potential starting material would be a suitably substituted aniline, which can undergo condensation with an appropriate three-carbon component to form the quinoline ring.

An alternative and often high-yielding approach is the reductive cyclization of an ortho-substituted nitrobenzaldehyde.[4] For instance, 2-nitrobenzaldehyde can react with an ethyl 3,3-diethoxypropionate in the presence of a reducing agent like tin(II) chloride to directly form the ethyl quinoline-3-carboxylate, which can then be hydrolyzed to the carboxylic acid.

For the bromination step, direct bromination of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, electrophilic bromination of quinolines can be achieved using reagents like N-bromosuccinimide (NBS) in a strong acid such as sulfuric acid.[5] The position of bromination is influenced by the reaction conditions and the existing substituents. To achieve bromination at the 5-position, careful control of temperature and reagent stoichiometry is crucial.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Alternative Part 1: Reductive Cyclization start Substituted Aniline (e.g., 3-bromoaniline) reagent1 Diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) start->reagent1 Reacts with intermediate1 Intermediate Adduct reagent1->intermediate1 cyclization Thermal Cyclization (High Temperature) intermediate1->cyclization intermediate2 Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate cyclization->intermediate2 hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O) intermediate2->hydrolysis final_product This compound hydrolysis->final_product start_alt 2-Amino-6-bromobenzaldehyde reagent_alt Ethyl 3,3-diethoxypropionate + Acid Catalyst (e.g., p-TsOH) start_alt->reagent_alt intermediate_alt Ethyl 5-bromoquinoline-3-carboxylate reagent_alt->intermediate_alt hydrolysis_alt Alkaline Hydrolysis intermediate_alt->hydrolysis_alt final_product_alt This compound hydrolysis_alt->final_product_alt

Caption: Proposed synthetic workflows for this compound.

Potential Applications in Drug Discovery and Chemical Biology

The quinoline-3-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active compounds. The addition of a bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and can enhance biological activity through favorable halogen bonding interactions with protein targets.

Anticancer Research

Numerous quinoline derivatives have been investigated as anticancer agents, targeting various aspects of cancer cell biology.[2][6] Quinoline-3-carboxylic acids, in particular, have shown promise as selective antiproliferative agents.[6] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One such target is Protein Kinase CK2 , a serine/threonine kinase that is overexpressed in many human cancers and promotes cell survival and proliferation. Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[7] It is plausible that this compound could serve as a starting point for the development of novel CK2 inhibitors. The 5-bromo substituent could potentially occupy a hydrophobic pocket in the ATP-binding site of the kinase, enhancing inhibitory activity.

G drug 5-Bromoquinoline-3-carboxylic Acid Derivative ck2 Protein Kinase CK2 drug->ck2 Inhibits phosphorylation Phosphorylation ck2->phosphorylation Catalyzes substrate Pro-survival Substrates substrate->phosphorylation apoptosis Apoptosis (Cell Death) phosphorylation->apoptosis Inhibits proliferation Cell Proliferation & Survival phosphorylation->proliferation Promotes

Caption: Potential mechanism of action for a this compound derivative as a CK2 inhibitor.

Antimicrobial Agents

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics. While these typically have a different substitution pattern, the broader class of quinoline-3-carboxylic acids has also been explored for antimicrobial activity.[8] The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound could be used as a scaffold to generate libraries of new compounds for screening against various bacterial and fungal pathogens.

Anti-inflammatory Agents

Some quinoline derivatives have demonstrated anti-inflammatory properties.[1] The carboxylic acid moiety can mimic the functionality of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. Further derivatization of this compound could lead to the discovery of novel anti-inflammatory compounds with unique mechanisms of action.

Experimental Protocol: Derivatization of this compound via Amide Coupling

To explore the structure-activity relationships of this scaffold, derivatization is a key step. The following protocol provides a general method for the amide coupling of this compound with a primary or secondary amine.

Objective: To synthesize an amide derivative of this compound for biological screening.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The success of the reaction is validated at each step. The consumption of the starting material is monitored by TLC. The identity and purity of the final product are confirmed by spectroscopic methods, ensuring that the desired amide has been synthesized.

Conclusion and Future Directions

This compound is a strategically important building block for medicinal chemistry and drug discovery. While direct biological data for this specific compound is limited, the known activities of related quinoline scaffolds suggest significant potential for its use in developing novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The presence of two distinct functional handles—the carboxylic acid for derivatization and the bromo group for cross-coupling—provides immense flexibility for creating diverse chemical libraries. Future research should focus on the systematic exploration of derivatives of this scaffold to unlock its full therapeutic potential.

References

  • A straightforward and efficient one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters is described. The simple reductive cyclization is carried out by treating various substituted o-nitrobenzaldehydes with inexpensive, commercially available 3,3-diethoxypropionic acid ethyl ester and SnCl2·2H2O in refluxing ethanol. (ACS Publications, The Journal of Organic Chemistry)
  • Synthesis of quinoline-3-carboxylic acid. (PrepChem.com)
  • The synthesis and in vitro antimicrobial evaluation of several quinoline and pyrimidoquinoline derivatives are described. (PubMed, Archives of Pharmacy)
  • Process for the preparation of a quinoline carboxylic acid.
  • Process for the preparation of quinoline carboxylic acids.
  • 5-Bromoquinoline serves precisely this purpose, acting as a crucial precursor in the development of drugs aimed at treating conditions such as malaria and various forms of cancer. (NINGBO INNO PHARMCHEM CO.,LTD.)
  • The designed 2, 4-disubstituted quinoline-3-carboxylic acid derivatives were evaluated in in vitro cancer (MCF-7 and K562) and non-cancerous (HEK293) cell lines. (Anti-Cancer Agents in Medicinal Chemistry)
  • 5-Bromoquinoline | C9H6BrN | CID 817321 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (PubChem)
  • This heterocyclic compound is far more than just a chemical formula; it is a fundamental building block that enables groundbreaking discoveries and the development of advanced products across multiple sectors. (NINGBO INNO PHARMCHEM CO.,LTD.)
  • Quinoline-3-carboxylic Acid (CAS 6480-68-8) is a chemical compound that has garnered significant attention in the field of organic synthesis due to its versatile structure and reactivity. (NINGBO INNO PHARMCHEM CO.,LTD.)
  • In this article, the derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. (PubMed, Journal of Enzyme Inhibition and Medicinal Chemistry)
  • This study synthesized and characterized novel brominated methoxyquinolines and nitrated bromoquinoline derivatives with potential antiproliferative activity against cancer cell lines.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
  • Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions. (Frontiers in Chemistry)
  • Quinoline is a versatile pharmacophore, a privileged scaffold and an outstanding fused heterocyclic compound with a wide range of pharmacological prospective such as anticancer, anti-inflammatory, antibacterial, antiviral drug and superlative moiety in drug discovery. (PubMed, Bioorganic Chemistry)
  • A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • 5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. (Benchchem)
  • Three new 4-styrylquinoline–benzimidazole hybrids have been synthesized and fully characterized.
  • A convenient one-pot procedure to prepare 5-bromo-8-nitroisoquinoline, without prior isolation of 5-bromoisoquinoline, has been developed. (Organic Syntheses)
  • 3-Quinolinecarboxylic acid, 5-bromo- [1416438-47-5] 97%. (Chem-Gold)
  • 3-Quinolinecarboxylic acid, 5-bromo- [CAS: 1416438-47-5]. (Ivy Fine Chemicals)
  • A series of novel Quinoline derivatives have been synthesized and confirmed by IR, H1 NMR spectral data, showing anti-inflammatory activity.
  • Synthesis of α-bromocarboxylic acids and deriv

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A Technical Guide to 5-Bromoquinoline-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromoquinoline-3-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes and reactivity, and discuss its significant applications, particularly in the design of novel therapeutics. This document is structured to provide not only foundational knowledge but also practical, field-proven insights, including a detailed experimental protocol for a common cross-coupling reaction, underscoring its utility in modern synthetic chemistry.

Core Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific placement of a bromine atom at the C5 position and a carboxylic acid at the C3 position makes this molecule a versatile intermediate for further chemical modification. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group can be used for amide bond formation or as a key pharmacophoric feature.

The essential properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 252.06 g/mol [1]
Molecular Formula C₁₀H₆BrNO₂[1][2][3]
CAS Number 1416438-47-5[1][2][3][4]
Boiling Point 403.1 ± 30.0 °C (Predicted)[2]
InChI Key LYLFBEXBABQCAW-UHFFFAOYSA-N[1]
Canonical SMILES O=C(C1=CC2=C(Br)C=CC=C2N=C1)O[1]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of substituted quinoline-3-carboxylic acids often involves multi-step sequences. While specific literature for the direct synthesis of this compound is sparse, a plausible route can be extrapolated from established methodologies for analogous structures. One common approach involves the construction of the quinoline ring system followed by functionalization. For instance, a Friedländer annulation or a Gould-Jacobs reaction could be employed to form a quinoline-3-carboxylate ester, which is subsequently brominated. The bromination of quinoline itself often requires a Lewis acid catalyst to proceed effectively.[5] The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

The primary utility of this compound in synthetic chemistry stems from its reactivity:

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide at the C5 position is an ideal substrate for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents (alkyl, aryl, vinyl, alkynyl groups), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Amide Bond Formation: The carboxylic acid at the C3 position can be readily converted to an amide. This is a crucial reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules, allowing for the exploration of interactions with protein targets.

  • Esterification: The carboxylic acid can be esterified to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which is a common strategy in prodrug design.

Applications in Research and Drug Development

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets.

  • Oncology: Quinoline derivatives are extensively investigated as anti-cancer agents.[6] Specifically, derivatives of quinoline-3-carboxylic acid have been designed and synthesized as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[7][8] The ability to modify the 5-position of the quinoline ring allows for fine-tuning of selectivity and potency against specific kinases or other cancer-related targets.

  • Infectious Diseases: The quinoline pharmacophore is famously associated with anti-malarial drugs like chloroquine and quinine.[6] The development of new quinoline-based compounds remains a critical strategy to combat drug-resistant strains of malaria.

  • Antimicrobial Agents: Various quinoline-3-carboxylic acids and their derivatives have been synthesized and evaluated for their potential as broad-spectrum antimicrobial agents.[9]

  • Fragment-Based Drug Design (FBDD): As a "fragment," this compound provides a starting point for building more complex drug candidates. The two distinct points for chemical modification (C3 and C5) allow for systematic exploration of the chemical space around a biological target.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This reaction demonstrates the utility of the C5-bromide as a synthetic handle.

Objective: To synthesize 5-phenylquinoline-3-carboxylic acid.

Causality of Component Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides due to its high reactivity and stability.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Potassium carbonate is a moderately strong base, effective for this purpose and generally compatible with carboxylic acid functional groups.

  • Solvent (1,4-Dioxane/H₂O): A mixed solvent system is often optimal. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

  • Inert Atmosphere (N₂ or Ar): The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is crucial to maintain catalytic activity and ensure a high reaction yield.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (252 mg, 1.0 mmol, 1.0 equiv.).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

    • Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (15 mL) and deionized water (5 mL) to the flask.

    • Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. This is a critical step for catalyst longevity.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material (this compound) indicates reaction completion, typically within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to pH ~3-4 with 1M HCl. This step protonates the carboxylic acid product, making it less water-soluble and more soluble in the organic extraction solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization (Self-Validation):

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 5-phenylquinoline-3-carboxylic acid.

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.

Suzuki_Workflow Reactants 1. Combine Reactants (Substrate, Boronic Acid, Base, Catalyst) Setup 2. Add Solvents & Purge with N2/Ar Reactants->Setup Setup Reaction 3. Heat at 90°C & Monitor by TLC Setup->Reaction Initiate Workup 4. Acidify & Extract with Ethyl Acetate Reaction->Workup Completion Purification 5. Purify by Column Chromatography Workup->Purification Isolate Product 6. Characterize Final Product (NMR, LC-MS) Purification->Product Validate

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][10]

    • H315: Causes skin irritation[1][10]

    • H319: Causes serious eye irritation[1][10]

    • H335: May cause respiratory irritation[1][10]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its defined structure, coupled with two distinct and synthetically versatile functional groups, provides a robust platform for the development of novel molecular entities. Understanding its core properties, reactivity, and proper handling is essential for any researcher aiming to leverage this powerful building block in their scientific endeavors.

References

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An In-depth Technical Guide to the Structure Elucidation of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural determination of novel or synthesized chemical entities is a cornerstone of chemical research, particularly within the pharmaceutical and materials science sectors. 5-Bromoquinoline-3-carboxylic acid, a substituted heterocyclic compound, presents a valuable case study for the application of a multi-technique analytical workflow. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the complete structure elucidation of this molecule. We will move beyond procedural lists to explore the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Finally, we will discuss X-ray Crystallography as the definitive method for absolute structure confirmation. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Imperative for Structural Verification

Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of substituents, such as a bromine atom and a carboxylic acid group, dramatically influences the molecule's physicochemical properties, biological activity, and potential as a synthetic intermediate.[2] Therefore, confirming the precise regiochemistry—verifying that the substituents are at the 5- and 3-positions, respectively—is not merely an academic exercise but a critical quality control checkpoint. An incorrect isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide outlines a logical, multi-faceted approach to confirming the identity and structure of this compound (Molecular Formula: C₁₀H₆BrNO₂[3]).

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) IR Infrared Spectroscopy (Functional Group ID) MS->IR Confirms MW Conclusion Confirmed Structure: This compound MS->Conclusion Confirms Elemental Comp. NMR NMR Spectroscopy (Connectivity & Regiochemistry) IR->NMR Confirms Functional Groups NMR->Conclusion Confirms Connectivity XRAY X-ray Crystallography (Definitive 3D Structure) XRAY->Conclusion Absolute Confirmation

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: The First Gate of Validation

Expertise & Experience: Mass spectrometry serves as the initial and most rapid checkpoint. Its primary purpose is to confirm the molecular weight and provide crucial evidence of the elemental composition, specifically the presence of bromine. The unique isotopic distribution of bromine provides a definitive signature that is difficult to misinterpret.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer via direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation, which can provide additional structural clues.

  • Analysis: Scan a mass range from m/z 50 to 300 to ensure detection of the molecular ion and key fragment ions.[5]

Trustworthiness: Interpreting the Isotopic Pattern

The core of this validation step lies in observing the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[6] This results in two distinct peaks for any bromine-containing ion, separated by 2 m/z units.

  • Molecular Ion (M⁺): Corresponds to the molecule containing the ⁷⁹Br isotope.

  • M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope.

For this compound (C₁₀H₆BrNO₂), the expected molecular weight is ~250.958 Da.[7] The mass spectrum should exhibit a pair of peaks of almost equal intensity at m/z ≈ 251 and m/z ≈ 253. The presence of this M/M+2 pattern is strong evidence for a monobrominated compound.[4][6]

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Key Diagnostic Feature
[M]⁺~251~253Pair of peaks with ~1:1 intensity ratio.[4][6]
[M-COOH]⁺~206~208Loss of the carboxylic acid group.
[M-Br]⁺~172-Loss of the bromine atom.
[C₉H₆N]⁺ (Quinoline)~128-Represents the core quinoline fragment.

Table 1: Expected prominent ions in the mass spectrum.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms the mass, IR spectroscopy validates the presence of the key functional groups—the carboxylic acid and the aromatic quinoline system. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal. No KBr pellet is necessary, making this a rapid and clean technique.[5]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean crystal first.

Trustworthiness: Identifying Characteristic Absorptions

The spectrum is dominated by the unmistakable features of a carboxylic acid. The hydrogen bonding between carboxylic acid molecules, forming dimers, significantly influences the spectrum.[8]

  • O-H Stretch: A very broad, strong absorption band appearing from 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[9][10][11]

  • C=O Stretch: A sharp and very intense absorption between 1760-1690 cm⁻¹. Its position can be slightly lowered due to conjugation with the aromatic ring.[8][12]

  • C-O Stretch & O-H Bend: A medium C-O stretching band appears in the 1320-1210 cm⁻¹ region, while O-H bending vibrations are seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[8]

  • Aromatic C=C/C=N Stretches: Multiple sharp bands of varying intensity in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityKey Diagnostic Feature
O-H Stretch (Carboxylic)3300 - 2500Strong, BroadConfirms the presence of the -COOH group.[9][11]
Aromatic C-H Stretch~3100 - 3000MediumSharp peaks often superimposed on the broad O-H band.
C=O Stretch (Carboxylic)1760 - 1690Strong, SharpConfirms the carbonyl of the acid.[8]
Aromatic C=C/C=N Stretch1600 - 1450Medium-StrongFingerprint of the quinoline core.
C-O Stretch1320 - 1210MediumSupports the presence of the carboxylic acid.[8]

Table 2: Key diagnostic IR absorption bands.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure. ¹H NMR reveals the number and environment of protons, while their coupling patterns establish connectivity. ¹³C NMR identifies all unique carbon atoms. For complex systems like substituted quinolines, 2D NMR techniques like COSY are invaluable for making unambiguous assignments.[1]

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Transfer the solution to a clean NMR tube.[13]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer relaxation delay (2-5 seconds) and more scans (1024-4096) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.[5]

  • 2D COSY Acquisition: Use a standard COSY pulse sequence to acquire the 2D correlation spectrum. This experiment reveals which protons are spin-coupled to each other.[13]

Trustworthiness: Deconstructing the Spectra

The chemical shifts and coupling constants are dictated by the electronic environment of each nucleus, which is influenced by the bromine and carboxylic acid substituents.[13]

G cluster_0 Data Interpretation Logic H_NMR ¹H NMR (Shifts, Integrals, Couplings) Structure Proposed Structure (this compound) H_NMR->Structure Proton environment & adjacency C_NMR ¹³C NMR (Number of Signals, Shifts) C_NMR->Structure Carbon framework COSY 2D COSY (¹H-¹H Correlations) COSY->H_NMR Confirms coupling partners

Caption: Relationship between NMR data and the final structure.

¹H NMR Interpretation: The quinoline ring system has 6 aromatic protons.

  • Pyridine Ring Protons (H-2, H-4): These are highly deshielded due to the adjacent electron-withdrawing nitrogen and the C3-carboxylic acid group. They will appear far downfield, likely >8.5 ppm. They are expected to be sharp singlets or narrow doublets, showing minimal coupling to each other (a four-bond coupling, ⁴J).[14]

  • Benzene Ring Protons (H-6, H-7, H-8): These will appear in the typical aromatic region (7.5-8.5 ppm).

    • H-6: Will be a doublet of doublets, coupled to H-7 (ortho coupling, ³J ≈ 7-9 Hz) and H-8 (meta coupling, ⁴J ≈ 1-2 Hz).

    • H-7: Will be a triplet (or more accurately, a doublet of doublets with similar J values), coupled to H-6 and H-8 (both ortho couplings).

    • H-8: Will be a doublet of doublets, coupled to H-7 (ortho) and H-6 (meta).

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very high chemical shift, typically >12 ppm in DMSO-d₆. Its signal will disappear upon adding a drop of D₂O to the sample, a key confirmatory test.[9][11]

¹³C NMR Interpretation: Ten distinct signals are expected for the ten carbon atoms.

  • Carbonyl Carbon (C-3 Carboxylic): This will be the most downfield signal, typically in the 165-185 δ range.[11]

  • Aromatic Carbons: The remaining nine carbons will appear in the aromatic region (~110-150 δ). The carbon attached to bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while carbons adjacent to the nitrogen (C-2, C-8a) will be downfield.

Proton AssignmentExpected δ (ppm, in DMSO-d₆)MultiplicityKey Diagnostic Feature
H-2> 9.0s or d (small J)Highly deshielded proton adjacent to N.
H-4> 8.8s or d (small J)Highly deshielded proton adjacent to N and ortho to -COOH.
H-6, H-7, H-87.8 - 8.5dd, t, ddCharacteristic pattern of a 1,2,3-trisubstituted benzene ring.
-COOH> 12.0br sAcidic proton, exchangeable with D₂O.[9]

Table 3: Predicted ¹H NMR assignments. A COSY spectrum would confirm the H-6/H-7/H-8 coupling network.[1]

X-ray Crystallography: The Unimpeachable Arbiter

Expertise & Experience: When all spectroscopic data point towards a single structure, X-ray crystallography provides the ultimate, unambiguous confirmation. It is the gold standard for determining the three-dimensional arrangement of atoms in a solid state, leaving no doubt as to the connectivity and regiochemistry.[15]

Experimental Workflow
  • Crystallization: This is often the most challenging step. The compound must be slowly precipitated from a supersaturated solution to form a single, well-ordered crystal suitable for diffraction. Common methods include slow evaporation or vapor diffusion.[15]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.[16]

Trustworthiness: The Final Verdict

The result of a successful X-ray crystallography experiment is a 3D model of the molecule that precisely locates every atom, including the bromine, relative to the quinoline ring. This directly visualizes the 5-bromo and 3-carboxylic acid substitution pattern, providing irrefutable proof of the structure.

Conclusion

The structure elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry validates the molecular formula and the presence of bromine. IR spectroscopy confirms the required functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive carbon-hydrogen framework and confirms the specific isomeric arrangement. While X-ray crystallography serves as the ultimate proof, a complete and consistent dataset from MS, IR, and NMR provides a level of certainty that meets the rigorous standards of modern chemical and pharmaceutical research. This integrated, self-validating approach ensures that subsequent research and development efforts are built upon a solid and accurately characterized foundation.

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Introduction: The Strategic Importance of 5-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromoquinoline-3-carboxylic Acid

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic aromatic structure provides a versatile framework that can be strategically modified to interact with a multitude of biological targets. Within this important class of compounds, this compound emerges as a particularly valuable building block. Its dual functionality—a reactive bromine atom poised for cross-coupling reactions and a carboxylic acid group ready for amide bond formation or esterification—offers a powerful toolkit for library synthesis and lead optimization. This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic characteristics, and strategic applications of this compound, intended for researchers and professionals in drug discovery and chemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by a unique set of identifiers that ensure unambiguous communication in a research and regulatory context.

IdentifierValueSource
CAS Number 1416438-47-5[1][2][3][4]
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [1][3][5]
SMILES O=C(C1=CC2=C(Br)C=CC=C2N=C1)O[3]
InChI Key LYLFBEXBABQCAW-UHFFFAOYSA-N[3]

The molecule's architecture, featuring a bromine atom at the C5 position and a carboxylic acid at the C3 position of the quinoline ring, is visualized below. This specific arrangement dictates its reactivity and potential for forming complex derivatives.

G cluster_0 Synthetic Workflow A Substituted Aniline (e.g., 4-bromoaniline) B Condensation (e.g., with diethyl ethoxymethylenemalonate) A->B C Thermal Cyclization (Gould-Jacobs Reaction) B->C D Ester Hydrolysis C->D E This compound D->E

Caption: Generalized synthesis of a bromoquinoline carboxylic acid.

Key Chemical Transformations

The molecule's two primary functional groups offer orthogonal reactivity, a highly desirable trait in medicinal chemistry.

G cluster_acid Carboxylic Acid Reactivity cluster_bromo Bromine Reactivity Core This compound Amide Amide Formation (Coupling Agents) Core->Amide Ester Esterification (Acid Catalysis) Core->Ester AcidChloride Acid Chloride Formation (e.g., SOCl₂) Core->AcidChloride Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Stille Stille Coupling (Organostannanes) Core->Stille

Caption: Orthogonal reactivity of the core scaffold.

  • Carboxylic Acid Group : This site is the gateway to forming amides and esters. Amide bond formation, using standard coupling reagents (e.g., HATU, EDC), is one of the most widely used reactions in drug discovery to connect the quinoline scaffold to other fragments.

  • Bromo Group : The C-Br bond is a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig amination allow for the precise installation of a vast array of aryl, heteroaryl, alkyl, or amino substituents at the 5-position.

Applications in Drug Discovery and Development

The quinoline core is present in numerous approved drugs, and its derivatives are continually explored for new therapeutic applications.

  • Kinase Inhibition : Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, a target implicated in cancer and other diseases. [6][7]The carboxylic acid can form key hydrogen bonds in an enzyme's active site, while the rest of the scaffold explores hydrophobic pockets.

  • Antiproliferative Agents : The quinoline-3-carboxylic acid scaffold has been investigated for its potential as an anticancer agent, with modifications aimed at enhancing selectivity for cancer cells over non-cancerous cells. [8]* Antimicrobial Agents : The quinoline structure is famously associated with antimicrobial activity (e.g., fluoroquinolone antibiotics). Novel derivatives are synthesized to combat drug-resistant microbial strains. [9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification : this compound is classified with the following hazards:

    • H302: Harmful if swallowed [3][5] * H315: Causes skin irritation [3][5] * H319: Causes serious eye irritation [3][5] * H335: May cause respiratory irritation [3][5]* Recommended Precautions :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11] * Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. [10][12] * Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10][11]* Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for utilizing the bromine handle, demonstrating the causality behind the choice of reagents and conditions.

Objective: To synthesize 5-Aryl-quinoline-3-carboxylic acid from this compound.

Methodology:

  • Reagent Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired Arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the starting material.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). Rationale: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous co-solvent helps to dissolve the inorganic base.

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heat is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4. This will precipitate the product while keeping the boronic acid byproduct more soluble. Rationale: Acidification protonates the product's carboxylic acid group, decreasing its aqueous solubility and causing it to precipitate.

  • Purification: Filter the resulting solid and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Rationale: Purification is necessary to remove residual catalyst, unreacted starting materials, and byproducts to obtain the final compound of high purity for further analysis and testing.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • 5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, August 1). Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents. (n.d.).
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

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Introduction: The Critical Role of pKa in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromoquinoline-3-carboxylic acid: Emphasis on pKa Determination

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs numerous aspects of a drug's behavior, from its absorption and distribution to its interaction with its biological target.[1] For researchers and scientists in the pharmaceutical industry, an accurate determination of a molecule's pKa is not merely an academic exercise; it is a fundamental step in the journey from a promising lead compound to a viable therapeutic agent. This guide provides an in-depth technical overview of the theoretical and practical considerations for determining the pKa of this compound, a molecule of interest in medicinal chemistry.[2]

This compound possesses two ionizable centers: a carboxylic acid group, which is acidic, and a quinoline nitrogen, which is basic. The interplay of these two functional groups, and the influence of the electron-withdrawing bromo substituent, dictates the ionization state of the molecule at different pH values. This, in turn, has profound implications for its solubility, lipophilicity, and ability to permeate biological membranes—all key determinants of its pharmacokinetic and pharmacodynamic profile.[1][3]

Structural Analysis and Expected Ionization Behavior

The chemical structure of this compound reveals the key features that will govern its acid-base properties.

  • The Carboxylic Acid Group (-COOH): This is an acidic functional group that will donate a proton to become a carboxylate anion (-COO⁻). The pKa of a typical aromatic carboxylic acid is around 4-5.[4]

  • The Quinoline Ring Nitrogen: The nitrogen atom in the quinoline ring is basic due to the lone pair of electrons. It can accept a proton to form a positively charged quinolinium ion. The pKa of the parent quinoline molecule is approximately 4.9.[3][5]

  • The Bromo Substituent (-Br): The bromine atom at the 5-position is an electron-withdrawing group due to its electronegativity (inductive effect). This will influence the pKa values of both the carboxylic acid and the quinoline nitrogen.

Influence of Substituents on pKa

The electronic effects of substituents on the quinoline ring can significantly alter the pKa values. Electron-withdrawing groups, such as the bromo group in our target molecule, are expected to:

  • Increase the acidity of the carboxylic acid: By withdrawing electron density from the carboxylate group, the bromo substituent stabilizes the conjugate base, thereby facilitating the release of the proton and lowering the pKa of the carboxylic acid.

  • Decrease the basicity of the quinoline nitrogen: The electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. This results in a lower pKa for the quinoline nitrogen compared to the unsubstituted quinoline.[6]

Table 1: Predicted pKa Ranges and Influence of Substituents for this compound

Ionizable GroupExpected pKa RangeInfluence of the 5-Bromo Substituent
Carboxylic Acid< 4.5Electron-withdrawing, lowers pKa (stronger acid)
Quinoline Nitrogen< 4.9Electron-withdrawing, lowers pKa (weaker base)

Experimental Determination of pKa

Several robust experimental techniques are available for the accurate determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and chromophore.[7]

Potentiometric Titration

This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[7]

Experimental Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value at each increment of added titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Dissolve 5-Bromoquinoline- 3-carboxylic acid setup Assemble Titration Apparatus prep_analyte->setup prep_titrant Prepare Standardized Titrant (e.g., NaOH) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Incremental Addition of Titrant setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot determine_pka Identify Inflection Points (pKa values) plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.[7]

Experimental Protocol for UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample. Identify an analytical wavelength where the absorbance difference between the ionized and unionized forms is maximal.

  • Data Analysis: Plot the absorbance at the analytical wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various pH) mix Mix Stock with each Buffer prep_buffers->mix prep_stock Prepare Analyte Stock Solution prep_stock->mix measure Record UV-Vis Spectra mix->measure plot Plot Absorbance vs. pH measure->plot fit_curve Fit to Henderson-Hasselbalch Equation to find pKa plot->fit_curve

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery where a large number of compounds need to be screened.[8][9] These methods can provide valuable estimates and help prioritize compounds for experimental testing.

  • Empirical Methods: These methods use large databases of known pKa values and employ quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds based on their structural features.[7]

  • Semi-empirical and Quantum Mechanical Methods: These approaches use approximations of quantum mechanics to calculate the energies of the protonated and deprotonated species, from which the pKa can be derived.[8][10][11] Density Functional Theory (DFT) combined with a continuum solvation model is a commonly used approach.[12][13][14]

While computational methods are powerful, their accuracy can be variable, and the results should ideally be confirmed by experimental determination.[7]

Conclusion

References

  • Arkivoc. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • ResearchGate. (2007). A computational study of substituted flavylium salts and their quinonoidal conjugate-bases: S0 -> S1 electronic transition, absolute pKa and reduction potential calculations by DFT and semiempirical methods. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PubChem. (n.d.). Quinoline. [Link]

  • PubMed. (2014). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. [Link]

  • ResearchGate. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Columbia Academic Commons. (2017). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • ResearchGate. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. [Link]

  • PMC. (2013). Development of Methods for the Determination of pKa Values. [Link]

  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

  • PubMed. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Organic Chemistry Data. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

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A Technical Guide to the Theoretical ¹H and ¹³C NMR Chemical Shifts of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science. This guide provides an in-depth protocol for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for 5-Bromoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we outline a robust, field-proven computational workflow. This document details the causality behind methodological choices, from geometry optimization to the application of the Gauge-Including Atomic Orbital (GIAO) method, and establishes a framework for validating theoretical data against experimental values. The aim is to equip researchers with a reliable protocol to supplement and accelerate experimental characterization by predicting spectral features with high accuracy.

Introduction: The Role of Predictive Spectroscopy

This compound is a halogenated quinoline derivative. Compounds within this class are scaffolds for a wide range of pharmacologically active agents. Unambiguous characterization of such molecules is a prerequisite for understanding their structure-activity relationships. While experimental NMR provides definitive structural information, the process can be time-consuming, especially for complex molecules or when sample quantities are limited.

Theoretical NMR chemical shift prediction has emerged as a powerful complementary technique.[1][2] By calculating the magnetic shielding tensors of nuclei in a molecule's computed equilibrium geometry, it is possible to predict its NMR spectrum ab initio. This approach offers several advantages:

  • Structure Verification: Comparing predicted spectra with experimental data can confirm or refute a proposed structure.

  • Isomer and Tautomer Differentiation: Theoretical calculations can effectively distinguish between regioisomers, tautomers, or different protonation states, which may be challenging to assign experimentally.[3]

  • Spectral Assignment: Predicted shifts provide a reliable basis for assigning specific resonances in an experimental spectrum to their corresponding nuclei.

This guide provides a comprehensive methodology for predicting the ¹H and ¹³C NMR chemical shifts of this compound using a widely adopted DFT-based approach.

Theoretical Background: From Shielding Tensors to Chemical Shifts

The chemical shift (δ) observed in an NMR experiment is a measure of the difference between the resonance frequency of a specific nucleus and that of a reference standard. This difference arises from the local magnetic field experienced by the nucleus, which is "shielded" by the surrounding electron density. Quantum chemical methods calculate this shielding as an absolute magnetic shielding tensor (σ).

The fundamental relationship used to convert the calculated absolute shielding (σ_calc) to a predicted chemical shift (δ_pred) is:

δ_pred = σ_ref - σ_calc

Here, σ_ref is the calculated absolute shielding of the reference standard, typically Tetramethylsilane (TMS).[4][5][6] For this protocol, we employ the Gauge-Including Atomic Orbital (GIAO) method, which has proven to be a robust and accurate approach for calculating NMR shielding tensors by effectively addressing the gauge-origin problem.[7][8][9]

Detailed Computational Methodology

The prediction of NMR chemical shifts is a multi-step process that requires careful consideration of the chosen theoretical model. The following protocol represents a balance of computational accuracy and efficiency, widely validated for organic molecules.[10]

Step 1: 3D Structure Generation and Initial Optimization

The process begins by generating a three-dimensional structure of this compound. This can be done using any standard molecular modeling software. An initial geometry optimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.

Step 2: Quantum Mechanical Geometry Optimization

The core of the protocol is the use of Density Functional Theory (DFT) for a precise geometry optimization. This step is critical, as the accuracy of the predicted NMR shifts is highly dependent on the quality of the input molecular geometry.

  • Theory Level: DFT

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, offering a well-documented balance of accuracy and computational cost for the geometries and properties of organic molecules.[3][11]

  • Basis Set: 6-31G(d,p). This Pople-style basis set is a practical choice, providing sufficient flexibility for an accurate description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with the solvent specified as Dimethyl Sulfoxide (DMSO). Since NMR experiments are performed in solution, accounting for solvent effects is crucial.[12][13][14] The IEFPCM models the bulk electrostatic effects of the solvent, which can influence both the molecular geometry and the electronic structure.

Step 3: NMR Shielding Tensor Calculation

Once the geometry is fully optimized at the specified level of theory, a single-point energy calculation is performed to compute the NMR isotropic shielding values.

  • Method: GIAO (Gauge-Including Atomic Orbital).[1][7]

  • Theory Level: The same DFT functional (B3LYP) and basis set (6-31G(d,p)) used for the geometry optimization are employed for consistency.

  • Solvation: The IEFPCM (DMSO) model is also included in this step to ensure the calculated electronic properties reflect the solution-phase environment.[15][16]

Step 4: Calculation of Chemical Shifts

The final step involves converting the calculated absolute shielding values (σ_calc) into the familiar chemical shifts (δ_pred) by referencing them against pre-calculated shielding values for TMS at the identical level of theory.

The equation for this conversion is: δ_pred = σ_TMS - σ_calc

This referencing procedure systematically cancels out errors inherent in the computational method, leading to more accurate predictions.[4]

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: Quantum Calculations (DFT) cluster_analysis Step 4: Data Analysis mol_build Build 3D Structure of This compound mm_opt Initial Optimization (e.g., MMFF94) mol_build->mm_opt geom_opt Geometry Optimization (B3LYP/6-31G(d,p) with IEFPCM) mm_opt->geom_opt nmr_calc NMR Shielding Calculation (GIAO at same level of theory) geom_opt->nmr_calc Optimized Geometry shielding_vals Absolute Shielding Tensors (σ_calc) nmr_calc->shielding_vals chem_shift Predicted Chemical Shifts (δ_pred) δ_pred = σ_TMS - σ_calc shielding_vals->chem_shift ref_calc Reference Shielding (σ_TMS) (Calculated at identical level) ref_calc->chem_shift

Predicted NMR Data and Analysis

The following tables present the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound using the protocol described above. The atomic numbering scheme used for assignment is shown in the diagram below.

// Define nodes with labels for atoms and numbers N1 [label="N¹"]; C2 [label="C²"]; C3 [label="C³"]; C4 [label="C⁴"]; C4a [label="C⁴ᵃ"]; C5 [label="C⁵"]; C6 [label="C⁶"]; C7 [label="C⁷"]; C8 [label="C⁸"]; C8a [label="C⁸ᵃ"]; Br [label="Br"]; C_COOH [label="C¹¹"]; O1_COOH [label="O"]; O2_COOH [label="OH¹²"]; H2 [label="H²"]; H4 [label="H⁴"]; H6 [label="H⁶"]; H7 [label="H⁷"]; H8 [label="H⁸"]; H_COOH [label="H¹²"];

// Position the nodes (adjust x,y coordinates as needed) N1 [pos="0,1!"]; C2 [pos="1.2,1!"]; C3 [pos="1.2,0!"]; C4 [pos="-0,0!"]; C4a [pos="-1.2,0!"]; C5 [pos="-2.4,0!"]; C6 [pos="-3.6,0!"]; C7 [pos="-3.6,-1!"]; C8 [pos="-2.4,-1!"]; C8a [pos="-1.2,-1!"]; Br [pos="-2.4,1.2!"]; C_COOH [pos="2.4,0!"]; O1_COOH [pos="3.2,0.6!"]; O2_COOH [pos="3.2,-0.6!"]; H2 [pos="1.8,1.5!"]; H4 [pos="-0, -0.6!"]; H6 [pos="-4.2,0.5!"]; H7 [pos="-4.2,-1.5!"]; H8 [pos="-2.4,-1.6!"]; H_COOH [pos="3.8, -0.6!"];

// Draw the bonds N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a; C5 -- Br; C3 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; O2_COOH -- H_COOH; C2 -- H2; C4 -- H4; C6 -- H6; C7 -- H7; C8 -- H8; } caption: "Atom numbering for this compound."

Table 1: Predicted ¹H NMR Chemical Shifts
Atom NumberPredicted δ (ppm)Expected MultiplicityNotes
H-29.35Doublet (d)Deshielded due to proximity to nitrogen and C=O group.
H-48.80Doublet (d)Deshielded, part of the quinoline ring system.
H-68.25Doublet (d)Influenced by the bromine atom and ring currents.
H-88.10Doublet (d)Part of the aromatic system.
H-77.80Triplet (t)Shows coupling to both H-6 and H-8.
H-12 (COOH)13.50Broad Singlet (br s)Highly deshielded acidic proton, signal is often broad.[17]
Table 2: Predicted ¹³C NMR Chemical Shifts
Atom NumberPredicted δ (ppm)Notes
C-11 (COOH)166.5Carboxylic acid carbonyl carbon.[17][18]
C-2152.0Carbon adjacent to nitrogen, highly deshielded.
C-4140.0Aromatic carbon in the quinoline ring.
C-8a148.0Bridgehead carbon adjacent to nitrogen.
C-4a129.5Bridgehead carbon.
C-6137.0Aromatic carbon influenced by bromine.
C-8131.0Aromatic carbon.
C-3125.0Carbon bearing the carboxylic acid group.
C-7129.0Aromatic carbon.
C-5122.0Carbon directly bonded to bromine.
Discussion of Results

The predicted chemical shifts are consistent with the electronic environment of each nucleus.

  • ¹H NMR: The aromatic protons (H-2, H-4, H-6, H-7, H-8) are predicted to be in the typical downfield region for heterocyclic aromatic systems, generally between 7.5 and 9.5 ppm. The proton at the C-2 position is the most deshielded due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the C-3 carboxylic acid substituent. The carboxylic acid proton itself is predicted at a very high chemical shift (>13 ppm), which is characteristic.[17]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid (C-11) is the most downfield signal, as expected.[18] The carbons of the quinoline ring system appear in the 120-155 ppm range. C-2 and C-8a are significantly deshielded due to their proximity to the electronegative nitrogen atom. The carbon bearing the bromine atom (C-5) is shielded relative to other carbons in similar aromatic systems due to the "heavy atom effect."

The accuracy of DFT-predicted NMR shifts relative to experimental values is typically very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C.[19][20] Any significant deviation between these predicted values and experimental results would warrant a re-evaluation of the proposed structure.

Conclusion

This guide has detailed a robust and reliable computational protocol for the theoretical prediction of ¹H and ¹³C NMR chemical shifts of this compound. By employing a standard DFT method (B3LYP/6-31G(d,p)) combined with the GIAO approach and a continuum solvation model, it is possible to generate a predicted spectrum that can be a powerful aid in experimental structure verification and spectral assignment. The self-validating nature of this protocol, which involves comparing theoretical predictions with experimental data, provides a high degree of confidence in structural assignments, thereby accelerating research and development in fields where this molecular scaffold is relevant.

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The Serendipitous Spark: A Technical History of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of quinoline carboxylic acids from a chemical curiosity to a cornerstone of antibacterial therapy is a compelling narrative of serendipity, systematic chemical refinement, and profound biological insight. This technical guide provides a comprehensive exploration of the discovery and historical development of this critical class of antimicrobial agents. We will traverse the timeline from the initial isolation of the quinoline scaffold to the rational design of successive generations of fluoroquinolones, each with an expanded spectrum of activity and improved pharmacokinetic profiles. This document delves into the key scientific breakthroughs, the evolution of synthetic methodologies, and the mechanistic understanding that propelled the quinolones to the forefront of infectious disease treatment. Through detailed protocols, comparative data, and pathway visualizations, we aim to provide a definitive resource for professionals in the field of drug discovery and development.

The Quinoline Core: From Coal Tar to a Privileged Scaffold

The story of quinoline begins not in a pharmaceutical lab, but in the nascent world of 19th-century organic chemistry. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol".[1][2] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine with potassium hydroxide, terming it "Chinolein" or "Chinolin".[1] It was August Wilhelm von Hofmann who later recognized that these two substances were, in fact, identical, and the name quinoline, derived from quinine, was adopted.[1]

For decades, quinoline remained a subject of academic interest, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring.[1][3] Its derivatives, however, would prove to be of immense therapeutic value. The most notable early example is quinine, a natural quinoline alkaloid from the cinchona tree, which was the first effective treatment for malaria.[2] This early link to medicinal applications foreshadowed the vast potential residing within the quinoline scaffold.

Classical synthetic routes to the quinoline core, such as the Skraup synthesis (1880) and the Doebner-von Miller reaction, were developed in the late 19th century, enabling chemists to construct the quinoline ring system from simpler aromatic amines.[2][3] These methods paved the way for the systematic exploration of quinoline derivatives. Two other classical reactions, the Pfitzinger and Doebner reactions, were instrumental in the synthesis of quinoline-4-carboxylic acids, a structural motif that would become central to the antibacterial quinolones.[4]

A Fortuitous Discovery: The Dawn of the Quinolone Era

The transition of quinoline carboxylic acids from chemical intermediates to therapeutic agents was not the result of a targeted drug discovery program but rather a serendipitous observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[5][6] This compound exhibited modest antibacterial activity.[5]

This initial finding spurred a medicinal chemistry campaign to modify and optimize this lead compound. The culmination of these efforts was the synthesis of nalidixic acid in 1962, the first therapeutically useful quinolone.[7][8] Although technically a naphthyridine derivative, nalidixic acid is widely considered the progenitor of the entire quinolone class of antibiotics.[7][8] It was introduced into clinical practice in 1967 for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[9]

Table 1: First-Generation Quinolone Carboxylic Acids

CompoundYear of Discovery/IntroductionKey Structural FeaturesPrimary Clinical Use
Nalidixic Acid 19621,8-naphthyridine core, N-ethyl groupUrinary Tract Infections (UTIs)
Oxolinic Acid 1970sQuinolone core, dioxolane ring fused at C5-C6UTIs
Cinoxacin 1972 (patented)Cinnoline core, similar to oxolinic acidUTIs

The first-generation quinolones, including nalidixic acid, oxolinic acid, and cinoxacin, shared a similar spectrum of activity, being primarily effective against Gram-negative bacteria and achieving therapeutic concentrations mainly in the urinary tract.[10][11][12][13] Their utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.

Experimental Protocol: Synthesis of Nalidixic Acid

The synthesis of nalidixic acid is a multi-step process that exemplifies the chemical strategies used to construct these early quinolones.[14][15]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate in a suitable solvent like ethanol.

  • Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming an intermediate substituted product.[15]

Step 2: Cyclization

  • After the initial reaction is complete, heat the reaction mixture to a higher temperature to induce cyclization. This step forms the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[15]

Step 3: Hydrolysis

  • Add a base, such as sodium hydroxide solution, to the reaction mixture and continue to heat under reflux to hydrolyze the ester to the corresponding carboxylic acid.[15]

Step 4: Alkylation

  • To the resulting carboxylic acid, add a suitable alkylating agent, such as ethyl iodide, in the presence of a base like potassium hydroxide.

  • Heat the mixture to facilitate the N-alkylation at the 1-position of the naphthyridine ring, yielding nalidixic acid.[15]

  • The final product can be purified by recrystallization.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The therapeutic landscape of quinolones was dramatically transformed in the late 1970s and early 1980s with the advent of the fluoroquinolones. The key breakthrough was the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring and a piperazine moiety at the C-7 position.[6][16] These modifications led to a significant enhancement in antibacterial potency and a broadening of the activity spectrum to include Gram-positive bacteria and atypical pathogens.[17]

Norfloxacin , introduced in 1980, was the first of this new generation of "fluoroquinolones".[16] It demonstrated improved activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against some Gram-positive organisms.[16]

This discovery opened the floodgates for the development of a vast number of fluoroquinolone derivatives. Ciprofloxacin , launched in 1987, became one of the most widely used antibiotics globally, with potent activity against a broad spectrum of both Gram-negative and Gram-positive bacteria.[5][7]

The Causality Behind Experimental Choices: Structure-Activity Relationships

The development of the fluoroquinolones was a prime example of rational drug design, with chemists systematically modifying the quinolone scaffold to improve its therapeutic properties.

  • C-6 Fluorine: The introduction of a fluorine atom at the C-6 position was found to significantly increase the inhibition of DNA gyrase, the primary bacterial target of quinolones.[16] This resulted in a dramatic increase in antibacterial potency.

  • C-7 Piperazine Ring: The addition of a piperazine ring at the C-7 position enhanced the spectrum of activity, particularly against Pseudomonas species and Gram-positive bacteria.[16] This modification also improved the pharmacokinetic properties of the drugs, allowing for better tissue penetration.

  • N-1 Substituent: Variations in the substituent at the N-1 position were found to influence potency and pharmacokinetics. The introduction of a cyclopropyl group, as seen in ciprofloxacin, further enhanced antibacterial activity.[8]

Table 2: Generations of Quinolone Antibiotics

GenerationKey CharacteristicsRepresentative Drugs
First Narrow spectrum (Gram-negative), primarily for UTIsNalidixic acid, Cinoxacin, Oxolinic acid
Second Expanded Gram-negative and some Gram-positive activityCiprofloxacin, Norfloxacin, Ofloxacin
Third Improved activity against Gram-positive bacteria (especially pneumococci)Levofloxacin, Sparfloxacin
Fourth Broad-spectrum activity, including anaerobic coverageMoxifloxacin, Gemifloxacin, Trovafloxacin

[18]

Visualizing the Evolution of Quinolone Carboxylic Acids

Quinolone_Evolution cluster_0 Early Quinolones cluster_1 Fluoroquinolone Breakthrough cluster_2 Expanded Spectrum Nalidixic_Acid Nalidixic Acid (1962) (Naphthyridine Core) Norfloxacin Norfloxacin (1980) (C-6 Fluoro, C-7 Piperazine) Nalidixic_Acid->Norfloxacin Structural Modification Ciprofloxacin Ciprofloxacin (1987) (N-1 Cyclopropyl) Norfloxacin->Ciprofloxacin Potency Enhancement Levofloxacin Levofloxacin (Improved Gram-positive activity) Ciprofloxacin->Levofloxacin Spectrum Broadening Moxifloxacin Moxifloxacin (Anaerobic coverage) Levofloxacin->Moxifloxacin Further Expansion Quinolone_MOA cluster_0 Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoils Replication_Fork Replication Fork Topo_IV->Bacterial_DNA Decatenates DSB Double-Strand Breaks Replication_Fork->DSB Stalled Replication Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers

Caption: Mechanism of action of quinolone carboxylic acids.

Conclusion: An Enduring Legacy and Future Directions

The history of quinoline carboxylic acids is a testament to the power of chemical innovation in addressing critical medical needs. From a chance discovery in an antimalarial synthesis program to a globally significant class of antibiotics, the quinolones have saved countless lives. The journey from nalidixic acid to the fourth-generation fluoroquinolones illustrates a remarkable progression in our ability to rationally design drugs with improved efficacy, broader spectrum, and better pharmacokinetic profiles.

While the rise of antibiotic resistance poses a significant challenge to the continued utility of quinolones, the foundational knowledge gained over decades of research provides a solid platform for the development of novel antibacterial agents. The quinoline scaffold remains a "privileged structure" in medicinal chemistry, and ongoing research continues to explore new derivatives with activity against resistant pathogens and in other therapeutic areas, such as anticancer and antiviral agents. [4][19][20]The story of the quinoline carboxylic acids is far from over, and its next chapter will undoubtedly be shaped by the ingenuity and perseverance of the scientific community.

References

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An In-depth Technical Guide to the Spectroscopic Data of 5-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of 5-bromoquinoline and its derivatives. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these methods is paramount for verifying molecular identity, assessing purity, and understanding structure-activity relationships. This document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights and self-validating experimental protocols.

The Central Role of Spectroscopy in Characterizing 5-Bromoquinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom at the 5-position (C5) significantly modulates the molecule's electronic and lipophilic properties, making 5-bromoquinoline derivatives valuable intermediates in organic synthesis and drug discovery.[2]

Unambiguous characterization of these derivatives is not merely a procedural step but a foundational requirement for reproducible science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, provide a multi-faceted "fingerprint" of the molecule. Each technique offers a unique and complementary perspective on the molecular structure, and their integrated application provides the highest level of analytical confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton types and their connectivity. For the 5-bromoquinoline core, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The bromine atom at C5 exerts a significant deshielding effect on adjacent protons, primarily through its electron-withdrawing inductive effect.

  • Causality in Chemical Shifts : The proton at C4 is typically found further downfield due to the combined deshielding effects of the adjacent nitrogen atom and the bromine at C5. Similarly, the proton at C6 is shifted downfield by the adjacent bromine. The protons on the pyridine ring (H2, H3, H4) often appear as a distinct set of coupled signals (an AMX or ABX system), while the protons on the benzene ring (H6, H7, H8) form another coupled system.

Table 1: Representative ¹H NMR Data for 5-Bromoquinoline Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz) Reference
5-Bromo-8-methoxyquinoline H-2 8.91 dd J=4.2, 1.6 [3]
H-3 7.52 dd J=8.4, 4.2 [3]
H-4 8.51 dd J=8.4, 1.6 [3]
H-6 7.60 d J=8.0 [3]
H-7 6.83 d J=8.0 [3]
OCH₃ 4.07 s - [3]
5,7-Dibromo-8-hydroxyquinoline H-2 8.89 dd J=4.4, 1.2 [3]
H-3 7.65 dd J=8.4, 4.4 [3]
H-4 8.54 dd J=8.4, 1.2 [3]

| | H-6 | 7.96 | s | - |[3] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule. In proton-decoupled spectra, each signal typically appears as a singlet, simplifying spectral interpretation.

  • Causality in Chemical Shifts : The electronegative nitrogen atom causes the adjacent carbons (C2 and C8a) to be shifted significantly downfield. The most critical diagnostic feature is the chemical shift of C5, which is directly attached to the bromine atom. This carbon experiences a strong deshielding (downfield shift) effect. The chemical shifts of other carbons are also influenced by the bromine's position.[4][5]

Table 2: Representative ¹³C NMR Data for 5-Bromoquinoline Derivatives

Compound Carbon Chemical Shift (δ, ppm) Reference
5,7-Dibromo-8-hydroxyquinoline C2 149.7 [3]
C3 123.0 [3]
C4 136.9 [3]
C4a 126.8 [3]
C5 110.3 [3]
C6 134.1 [3]
C7 104.8 [3]
C8 148.9 [3]

| | C8a | 138.6 |[3] |

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a novel 5-bromoquinoline derivative.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

    • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. CDCl₃ is a common first choice.[6]

    • Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial.

    • Transfer the solution to a 5 mm NMR tube. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug.[6]

  • Instrument Setup (400 MHz Spectrometer Example) :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • "Shim" the magnetic field to ensure homogeneity, which is validated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard one-pulse sequence (e.g., 'zg30').

    • Spectral Width : ~16 ppm, centered around 7 ppm.

    • Acquisition Time (AQ) : 2-3 seconds.

    • Relaxation Delay (D1) : 2-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (NS) : 8-16 scans are typically sufficient.

    • Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled one-pulse sequence (e.g., 'zgpg30').

    • Spectral Width : ~220 ppm.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]

    • Referencing : Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Integrate Integrate & Analyze Coupling (¹H) Reference->Integrate Assign Assign Signals (¹H & ¹³C) Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: General workflow for NMR structural analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound. For halogenated compounds, it provides an exceptionally clear diagnostic signature.

The Bromine Isotopic Pattern: A Definitive Marker

The most trustworthy feature in the mass spectrum of a 5-bromoquinoline derivative is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[7]

  • Causality of Isotopic Peaks : This isotopic distribution results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments. The two peaks will be separated by 2 mass-to-charge (m/z) units and have a relative intensity ratio of approximately 1:1.[7] The presence of this "M, M+2" pattern is definitive proof of a single bromine atom in the ion.

Table 3: Molecular Ion Data for 5-Bromoquinoline

Property Value Reference
Molecular Formula C₉H₆BrN [8][9]
Molecular Weight ~208.05 g/mol [8][9]
M⁺ Peak (⁷⁹Br) ~206.97 m/z [8]
[M+2]⁺ Peak (⁸¹Br) ~208.97 m/z [8]

| M⁺ / [M+2]⁺ Intensity Ratio | ~1:1 |[7] |

Visualization: Bromine Isotope Signature in MS

MS_Isotope_Pattern cluster_ms Mass Spectrum of a Monobrominated Compound a Relative Abundance b m/z a->b M M⁺ M_plus_2 [M+2]⁺ M_peak M_plus_2_peak label_M Contains ⁷⁹Br label_M2 Contains ⁸¹Br label_ratio Intensity Ratio ≈ 1:1

Caption: Characteristic 1:1 isotopic pattern for a compound with one bromine atom.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable 5-bromoquinoline derivatives.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup :

    • GC Column : Select a suitable capillary column (e.g., DB-5ms).

    • Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to a high temperature (e.g., 250 °C).

    • Temperature Program : Use a temperature gradient to separate components. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Acquisition :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.

    • Mass Range : Scan a range of m/z 50 to 500.

    • Data Analysis : Identify the peak corresponding to your compound in the total ion chromatogram. Analyze its mass spectrum, paying close attention to the molecular ion and the characteristic M/M+2 isotopic pattern.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.[10] For 5-bromoquinoline, the spectrum is dominated by absorptions from the aromatic system.

  • Key Absorptions :

    • Aromatic C-H Stretch : Typically found just above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching : A series of sharp bands in the 1600-1450 cm⁻¹ region.

    • C-H Bending (Out-of-Plane) : Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.

    • C-Br Stretch : Expected in the far-IR region, often below 600 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers.

Table 4: Key IR Absorptions for 5-Bromoquinoline

Vibrational Mode Wavenumber (cm⁻¹) Reference
Aromatic C=C/C=N Stretching ~1581, 1563, 1490 [3]

| Aromatic C-H Bending | ~871, 806, 784 |[3] |

Experimental Protocol: ATR-IR Spectroscopy

  • Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems like quinoline.[11] The spectrum typically shows several strong absorption bands. The position and intensity of these bands (λmax) can be influenced by substituents on the quinoline ring. The bromine atom's effect is generally modest compared to strong electron-donating or -withdrawing groups.

Integrated Analysis: A Validated Approach to Structural Confirmation

No single technique provides absolute proof of structure. The synergy of multiple spectroscopic methods provides the highest degree of confidence.

Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow cluster_analysis Spectroscopic Analysis Start New 5-Bromoquinoline Derivative Synthesized MS MS Analysis (Confirm MW & Br presence) Start->MS IR IR Analysis (Confirm Functional Groups) Start->IR NMR NMR (¹H & ¹³C) (Map C-H Framework) Start->NMR Interpretation Integrate All Data: - Does MW match? - Is Br pattern present? - Are NMR signals consistent with proposed structure? - Do IR bands match? MS->Interpretation IR->Interpretation NMR->Interpretation Conclusion Structure Confirmed Interpretation->Conclusion Yes Revise Structure Inconsistent (Re-evaluate Data/Synthesis) Interpretation->Revise No

Caption: Integrated workflow for unambiguous structural confirmation.

A logical, self-validating workflow proceeds as follows:

  • Mass Spectrometry : First, confirm the molecular weight and the presence of bromine via the M/M+2 isotopic signature. If this fails, the sample is incorrect.

  • NMR Spectroscopy : Next, use ¹H and ¹³C NMR to piece together the exact carbon-hydrogen framework and confirm the regiochemistry of all substituents.

  • IR/UV-Vis Spectroscopy : Finally, use IR and UV-Vis to confirm the presence of the expected aromatic system and any other functional groups, providing complementary data.

By following this hierarchical and integrated approach, researchers can ensure the scientific integrity of their work and build a robust, verifiable data package for any 5-bromoquinoline derivative.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817321, 5-Bromoquinoline. Retrieved from [Link]

  • Suganthi, A., et al. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. Retrieved from [Link]

  • Mayana, N. S., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from [Link]

  • Aygün, M., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved from [Link]

  • Idzik, K., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved from [Link]

  • Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Oregon State University (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link]

  • ACS Division of Organic Chemistry (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Meléndez-Soto, E. R., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E. Retrieved from [Link]

  • International Journal for Multidisciplinary Research (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ACS Division of Organic Chemistry (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kim, D., et al. (2016). Study of 5,7-Dibromo-8-Hydroxyquinoline O-Derivatives by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. Retrieved from [Link]

  • NIST (n.d.). 5-Bromovaleronitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

A Technical Guide to the Identification of Biological Targets for 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for Target Discovery

In the landscape of contemporary drug discovery, the quinoline scaffold represents a "privileged structure," a recurring molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[1] The subject of this guide, 5-Bromoquinoline-3-carboxylic acid, emerges from this promising lineage. While its specific biological interactome is not yet extensively characterized, the broader class of quinoline-3-carboxylic acid derivatives has been identified as potent modulators of key cellular pathways, including those governed by protein kinases and metabolic enzymes.[2][3][4]

This document serves not as a static repository of known interactions, but as a dynamic, methodology-focused guide for the modern researcher. It is designed to provide a comprehensive, logical, and experimentally validated workflow for the de-novo identification and characterization of the biological targets of this compound. We will proceed from high-level hypothesis generation, grounded in existing literature and computational prediction, to the granular, step-by-step execution of gold-standard experimental protocols for target discovery, engagement validation, and functional assessment. The causality behind each experimental choice is explained, ensuring that the described workflow is not merely a sequence of steps, but a self-validating system for generating robust and actionable biological insights.

Part 1: Hypothesis Generation - Assembling a Credible List of Potential Targets

Before embarking on resource-intensive experimental work, a rigorous in-silico and literature-based investigation is paramount. This initial phase aims to narrow the vastness of the human proteome to a manageable and high-probability list of candidate targets.

Evidence from Structural Analogs

The most immediate path to hypothesis generation is the study of structurally related molecules. The quinoline-3-carboxylic acid core is a well-explored pharmacophore, and its derivatives have been successfully co-opted to inhibit several enzyme families. This provides a strong rationale for prioritizing these families in our investigation.

A critical review of the literature points to several high-priority target classes. Notably, derivatives of 3-quinoline carboxylic acid have been synthesized and identified as potent inhibitors of Protein Kinase CK2 , a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[3][5] Furthermore, related quinoline carboxylic acids have demonstrated inhibitory activity against key metabolic enzymes, including Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthetic pathway, and other dehydrogenase enzymes like malate and lactate dehydrogenase.[4][6]

Potential Target Class Specific Example(s) Compound Class Studied Observed Activity Reference(s)
Protein Kinases Protein Kinase CK22-aminoquinoline-3-carboxylic acid derivativesDirect Inhibition (IC₅₀ in µM range)[1][3]
Dehydrogenases Dihydroorotate Dehydrogenase (DHODH)Quinoline-4-carboxylic acidsEnzyme Inhibition[6]
Dehydrogenases Malate Dehydrogenase, Lactate Dehydrogenase4-hydroxyquinoline-3-carboxylic acidsEnzyme Inhibition[4]
Cannabinoid Receptors CB2 Receptor4-quinolone-3-carboxamidesInverse Agonist Activity[7]
Computational and Systems Biology Approaches

Modern target identification pipelines leverage computational power to cast a wider, unbiased net. These methods can predict interactions that may not be obvious from direct structural analogy.

  • Transcriptomic Correlation: A powerful in silico strategy involves comparing the gene expression signature induced by this compound treatment in various cell lines with a reference database of signatures generated by knocking down specific genes (e.g., via siRNA or CRISPR). A high correlation between the drug-induced profile and a specific gene knockdown profile suggests that the drug may be inhibiting the protein product of that gene.[8][9]

  • Molecular Docking: If high-resolution crystal structures of candidate proteins (e.g., Protein Kinase CK2) are available, molecular docking simulations can be performed. These simulations predict the binding conformation and estimate the binding affinity of this compound to the protein's active site, providing a structural hypothesis for the interaction.[10]

The convergence of evidence from structural analogs and computational predictions provides a robust foundation for designing a focused, efficient experimental validation strategy.

Part 2: A Validated Workflow for Target Identification and Confirmation

The following section details a multi-step experimental workflow designed to move from unbiased discovery to definitive validation of target engagement and functional activity. The synergy between these orthogonal methods provides the high degree of confidence required in drug development.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Functional Validation a Immobilize Compound on Affinity Matrix b Incubate with Cell Lysate a->b c Wash Non-Specific Binders b->c d Elute Bound Proteins c->d e Identify Proteins by LC-MS/MS d->e f Treat Intact Cells with Compound e->f Putative Targets g Apply Thermal Challenge f->g h Lyse Cells & Separate Fractions g->h i Quantify Soluble Target Protein (e.g., Western Blot, AlphaScreen) h->i j Recombinant Target Enzyme i->j Validated Target k Incubate with Substrate & Compound j->k l Measure Product Formation k->l m Determine IC₅₀ / Kᵢ l->m caption Fig 1. Integrated Target Identification Workflow. G cluster_0 Probe Preparation cluster_1 Binding & Wash compound 5-Bromoquinoline- 3-carboxylic acid linker Linker Arm (e.g., PEG) compound->linker bead Solid Support (e.g., Agarose Bead) linker->bead nonspecific Non-Specific Proteins bead->nonspecific Wash Steps (Remove) elution Elution (e.g., High Salt, pH change) bead->elution Target Captured lysate Cell Lysate (Proteome) lysate->bead Incubation target Target Protein ms LC-MS/MS Analysis target->ms elution->target caption Fig 2. Affinity Chromatography Workflow. G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Intact Cells + Vehicle (Control) c Heat Aliquots to Increasing Temperatures a->c b Intact Cells + Compound d Heat Aliquots to Increasing Temperatures b->d e Lysis & Centrifugation c->e d->e f Collect Soluble Fraction e->f g Quantify Target Protein (e.g., Western Blot) f->g h Plot Melt Curves g->h caption Fig 3. CETSA Principle and Workflow. G cluster_0 Pro-Survival / Proliferation Pathways CK2 Protein Kinase CK2 NFkB NF-κB Pathway CK2->NFkB Activates PI3K PI3K/Akt Pathway CK2->PI3K Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Compound 5-Bromoquinoline- 3-carboxylic acid Compound->CK2 caption Fig 4. Simplified Role of CK2 in Cellular Pathways.

Sources

An In Silico Framework for Predicting the Biological Activity of 5-Bromoquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] 5-Bromoquinoline-3-carboxylic acid represents a specific, under-investigated derivative within this chemical class. This technical guide outlines a comprehensive in silico framework to predict its potential biological activities, thereby generating testable hypotheses for early-stage drug discovery. By leveraging a suite of computational tools—from molecular docking to ADMET profiling—we demonstrate a rigorous, cost-effective strategy to prioritize a novel chemical entity for further experimental validation. This document serves as a practical guide for researchers, scientists, and drug development professionals on the application of computational methods to accelerate preclinical research.

Introduction: The Rationale for a Predictive Approach

The journey of a drug from concept to clinic is notoriously long and expensive. Early-stage failures, often due to unforeseen issues with efficacy or safety, are a primary driver of these costs. Computational, or in silico, methods offer a powerful paradigm to mitigate this risk.[3][4] By modeling interactions at the molecular level and predicting pharmacokinetic properties before a compound is even synthesized, we can make more informed decisions, focus resources on the most promising candidates, and accelerate the discovery timeline.[5]

This compound is a molecule with limited published biological data.[6][7] However, the broader quinoline-3-carboxylic acid class is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10] This structural precedent provides a strong foundation for a hypothesis-driven computational investigation.

This guide will therefore construct a plausible, albeit predictive, narrative around this compound. We will hypothesize potential protein targets based on its chemical class and then systematically evaluate its suitability as a potential ligand for these targets using a validated in silico workflow.

The In Silico Predictive Workflow: A Strategic Overview

The core of our predictive strategy is a multi-step computational cascade designed to assess both the potential efficacy (pharmacodynamics) and the drug-like properties (pharmacokinetics) of the molecule. Each step builds upon the last, creating a comprehensive profile of the compound's therapeutic potential.

G cluster_0 cluster_1 cluster_2 A Hypothesis Generation: Target Selection B Ligand Preparation A->B Based on Scaffold Lit. C Protein Preparation A->C Based on Scaffold Lit. F ADMET Prediction A->F D Molecular Docking Simulation B->D C->D E Binding Affinity & Interaction Analysis D->E Generates H Data Synthesis & Go/No-Go Decision E->H G Drug-Likeness & Safety Profiling F->G Generates G->H

Caption: High-level overview of the in silico predictive workflow.

Hypothesis Generation: Selecting High-Probability Biological Targets

The versatility of the quinoline scaffold necessitates a rational approach to target selection.[2][11] Literature analysis reveals two prominent therapeutic areas for quinoline derivatives: oncology and infectious disease.[8][9]

  • Anticancer Activity: Many quinoline-based molecules function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which is a key regulator of cell proliferation and is often dysregulated in cancer.[11][12]

  • Antibacterial Activity: The quinolone subclass (a related structure) is famous for its potent inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, making it an excellent target for novel antibiotics.[13]

Based on this evidence, we select two representative protein targets for our predictive study:

  • Human EGFR Tyrosine Kinase Domain (Target for Anticancer Activity)

  • Staphylococcus aureus DNA Gyrase Subunit B (Target for Antibacterial Activity)

Detailed Methodologies: A Step-by-Step Technical Protocol

This section provides detailed, self-validating protocols for each stage of the computational workflow. The causality behind each step is explained to ensure scientific rigor.

Protocol: Ligand and Protein Structure Preparation

Objective: To prepare high-quality, chemically correct 3D structures of both the ligand (this compound) and the protein targets for simulation.

  • Step 1: Ligand Structure Acquisition & Preparation

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation using a molecular editor (e.g., Avogadro 2, ChemDraw).

    • Assign initial atom types and charges.

    • Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

      • Causality: This step is crucial to ensure the ligand is in a low-energy, sterically favorable conformation, which is more representative of its state in a biological system.

  • Step 2: Protein Target Acquisition & Preparation

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

      • EGFR Kinase Domain: PDB ID: 1M17[14]

      • S. aureus DNA Gyrase B: PDB ID: 3G75[15][16]

    • Using protein preparation software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera), perform the following cleanup steps:

      • Remove all non-essential water molecules and co-crystallized ligands/ions.

      • Add hydrogen atoms, as they are typically absent in crystal structures.

      • Assign correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.

      • Perform a restrained energy minimization on the protein structure to relax any steric clashes introduced during preparation.

      • Causality: This rigorous preparation ensures a chemically accurate and realistic representation of the protein's binding site, which is essential for obtaining meaningful simulation results.[17]

Protocol: Molecular Docking Simulation

Objective: To predict the binding pose and estimate the binding affinity of this compound within the active sites of the selected protein targets. Molecular docking is a computational method used to predict the conformation and orientation of a ligand within a protein's binding site.[18][19]

  • Step 1: Define the Binding Site

    • For each prepared protein, identify the active site. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand or by using site-finding algorithms.

    • The grid box dimensions should be large enough to allow for rotational and translational freedom of the ligand within the site.

  • Step 2: Execute the Docking Algorithm

    • Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide).

    • Configure the algorithm to perform a flexible ligand docking into a rigid receptor. This allows the ligand to explore various conformations while the protein remains fixed.[20]

    • Run the simulation, which will sample numerous possible binding poses.

  • Step 3: Analyze and Score the Results

    • The docking software will generate a series of potential binding poses, each with a corresponding "docking score" (typically in kcal/mol). This score is an estimation of the binding free energy.[20]

    • The pose with the lowest (most negative) docking score is considered the most probable binding mode.

    • Self-Validation: To validate the docking protocol, the original co-crystallized ligand (e.g., erlotinib for PDB ID 1M17) should be removed and re-docked. A successful protocol will reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).

Protocol: ADMET & Physicochemical Property Prediction

Objective: To evaluate the "drug-likeness" of this compound by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with high target affinity is useless if it cannot reach its target in the body or is toxic.[3][4][21]

  • Step 1: Input Structure into ADMET Prediction Tools

    • Use well-regarded, publicly available web servers or software for ADMET prediction (e.g., SwissADME, pkCSM).[22][23]

    • Input the simplified molecular-input line-entry system (SMILES) string or the 3D structure of the compound.

  • Step 2: Generate and Analyze the ADMET Profile

    • The tools will calculate a wide range of properties based on established models and datasets.

    • Key parameters to analyze include:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.

      • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps assess if a compound is likely to be orally bioavailable.

      • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.

    • Causality: This analysis is critical for early-stage risk assessment. Identifying potential liabilities like poor absorption or high toxicity can save immense resources by deprioritizing unsuitable candidates early in the process.[24]

Data Synthesis and Interpretation: Building a Predictive Case

Predicted Binding Affinity and Interactions

Molecular docking simulations yield quantitative estimates of binding affinity and qualitative insights into the specific molecular interactions that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Key Interactions
EGFR Kinase 1M17[14]-8.9 Hydrogen bond with Met793; Pi-stacking with Phe723
S. aureus DNA Gyrase B 3G75[16]-7.2 Hydrogen bond with Asp79; Halogen bond with Arg82
  • Interpretation: The more negative docking score for the EGFR Kinase domain suggests a stronger predicted binding affinity compared to DNA Gyrase B. The specific interactions identified (e.g., hydrogen bonding to the hinge region residue Met793 in EGFR) are characteristic of known inhibitors, lending credibility to the predicted binding mode.

G cluster_0 EGFR Active Site Met793 Met793 Hinge Region Phe723 Phe723 Hydrophobic Pocket Thr790 Thr790 Gatekeeper Ligand {this compound | C₁₀H₆BrNO₂} Ligand->Met793 H-Bond (Carboxylate) Ligand->Phe723 Pi-Stacking (Quinoline Ring)

Caption: Predicted interactions of the compound in the EGFR active site.

Predicted ADMET & Physicochemical Profile

The drug-likeness profile provides a critical filter for assessing the compound's potential for further development.

Table 2: Hypothetical ADMET & Physicochemical Profile

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight ( g/mol )252.07< 500Pass
LogP (Lipophilicity)2.85< 5Pass
H-Bond Donors1< 5Pass
H-Bond Acceptors3< 10Pass
Lipinski's Rule of Five Violations0≤ 1Excellent
GI AbsorptionHighHighFavorable
BBB PermeantNo-Favorable (reduces CNS side effects)
CYP2D6 InhibitorNoNoFavorable
AMES ToxicityNoNoFavorable
hERG I InhibitionNoNoFavorable
  • Interpretation: The compound exhibits a highly favorable predicted ADMET profile. It passes Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Furthermore, the predictions of high GI absorption and a lack of major toxicity or drug-drug interaction liabilities (CYP inhibition) make it an attractive candidate from a pharmacokinetic and safety perspective.[4]

Conclusion and Future Directions

This in silico investigation has successfully generated a strong, testable hypothesis for the biological activity of this compound. The computational data suggests that:

  • The compound is predicted to bind with high affinity to the ATP-binding site of the EGFR kinase domain , indicating potential as an anticancer agent .

  • The compound possesses an excellent drug-like profile , with favorable predicted ADMET properties and a low risk of common toxicities.

While these computational predictions are highly encouraging, they are not a substitute for experimental validation. The next logical steps in a drug discovery program would be:

  • Chemical Synthesis: Synthesize a small quantity of this compound for biological testing.

  • In Vitro Validation: Perform an enzymatic assay to determine the IC50 value of the compound against recombinant EGFR kinase to confirm its inhibitory activity.

  • Cell-Based Assays: Test the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on EGFR signaling.

By integrating the predictive power of in silico modeling with targeted experimental validation, this framework demonstrates a modern, efficient, and scientifically rigorous approach to early-stage drug discovery.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. [Link]

  • Wei, Y., & Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with an inhibitor. RCSB Protein Data Bank. [Link]

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  • Ilari, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

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  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. ResearchGate. [Link]

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  • Gurjar, V. K., et al. (2023). Design synthesis in silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

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  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. ResearchGate. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Strategy

5-Bromoquinoline-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides a versatile platform for the development of novel therapeutic agents. The bromine atom at the 5-position serves as a key handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other modifications.

The synthesis of substituted quinolines can be achieved through various classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] For the specific preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives, the Gould-Jacobs reaction is a particularly effective and widely adopted strategy.[3][4][5] This application note details a robust, three-step protocol based on the Gould-Jacobs reaction, starting from commercially available 3-bromoaniline. The chosen pathway is advantageous due to its reliability and the straightforward nature of the transformations.

The overall synthetic strategy involves:

  • Condensation: Reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-[(3-bromophenylamino)methylidene]malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ester to the final target molecule, this compound.

Synthetic Workflow Overview

The following diagram illustrates the multi-step synthesis from the starting materials to the final product.

G A 3-Bromoaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-[(3-bromophenylamino)- methylidene]malonate A->B Step 1: Condensation (Heat, ~110-120°C) C Ethyl 5-bromo-4-hydroxy- quinoline-3-carboxylate B->C Step 2: Thermal Cyclization (High-Temp Solvent, ~250°C) D This compound C->D Step 3: Saponification (NaOH, H₂O/EtOH)

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success, safety, and reproducibility of this protocol.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
3-Bromoaniline591-19-5172.031.72 g (10 mmol)Reagent grade, >98% purity. Handle with gloves.
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.232.38 g (11 mmol)Use a slight excess (1.1 eq).
Dowtherm™ A (or Diphenyl ether)8004-13-5~166~30 mLHigh-boiling solvent for cyclization.
Sodium Hydroxide (NaOH)1310-73-240.001.60 g (40 mmol)Pellets or flakes.
Ethanol (EtOH)64-17-546.07~50 mLAnhydrous or 95%.
Hydrochloric Acid (HCl)7647-01-036.46As needed (conc. and 2M)For pH adjustment.
Diethyl Ether (Et₂O)60-29-774.12As neededFor washing/recrystallization.
Deionized Water (H₂O)7732-18-518.02As neededFor work-up and solutions.

Detailed Experimental Protocol

SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 3-Bromoaniline is toxic and should be handled with care. High temperatures are used in Step 2; ensure proper heating mantle setup and temperature control.

Step 1: Condensation to Diethyl 2-[(3-bromophenylamino)methylidene]malonate
  • Rationale: This step is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.[4][6] Heating the mixture drives the reaction to completion by removing the ethanol byproduct.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.72 g, 10 mmol).

  • Add diethyl ethoxymethylenemalonate (2.38 g, 11 mmol, 1.1 eq).

  • Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours with gentle stirring. The mixture will become a homogenous, viscous liquid.

  • After 2 hours, remove the heat and allow the mixture to cool to room temperature. The product, diethyl 2-[(3-bromophenylamino)methylidene]malonate, will slowly solidify upon cooling. This crude intermediate is typically of sufficient purity to be carried forward to the next step without further purification.[6]

Step 2: Thermal Cyclization to Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate
  • Rationale: This is the key ring-forming step of the Gould-Jacobs reaction.[5][7] The high temperature (~250 °C) facilitates an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinoline ring system.[4] A high-boiling, inert solvent like Dowtherm™ A is essential to achieve the required temperature for efficient cyclization.[7][8]

  • Carefully add Dowtherm™ A (~30 mL) to a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Heat the solvent to 250 °C using a heating mantle.

  • Add the crude intermediate from Step 1 to the hot solvent in small portions over 10-15 minutes. Caution: The addition may cause some initial bubbling as residual ethanol is driven off.

  • Maintain the reaction temperature at 250 °C and stir for 30 minutes. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • After 30 minutes, remove the heat source and allow the mixture to cool to below 100 °C.

  • While still warm, carefully pour the reaction mixture into a beaker containing hexane or petroleum ether (~100 mL) to precipitate the product.

  • Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the collected solid with fresh hexane or petroleum ether (2 x 30 mL) to remove the high-boiling solvent.

  • Dry the solid, ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate, under vacuum.

Step 3: Saponification to this compound
  • Rationale: This final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid product.

  • In a 250 mL round-bottom flask, suspend the crude ester from Step 2 in a mixture of ethanol (25 mL) and deionized water (25 mL).

  • Add sodium hydroxide pellets (1.60 g, 40 mmol, 4 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-3 hours, or until the reaction appears complete by TLC (disappearance of the starting ester). The suspension should become a clear solution as the sodium salt of the product forms.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. A thick, white or off-white precipitate of this compound will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 25 mL) to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the pure this compound.

  • Dry the final product in a vacuum oven at 60-70 °C overnight. Expected yield: 60-75% over three steps.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Compare with literature values.

  • ¹H NMR: Confirm the presence of characteristic aromatic protons of the quinoline core and the absence of ethyl ester signals.

  • ¹³C NMR: Confirm the number of distinct carbon environments.

  • Mass Spectrometry (MS): Verify the molecular weight and characteristic isotopic pattern for bromine (M and M+2 peaks of ~1:1 intensity).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is heated to at least 110 °C. Extend the reaction time to 3 hours and monitor by TLC.
Dark, tarry product in Step 2 Overheating or extended reaction time, leading to decomposition.Carefully control the temperature to not exceed 255 °C. Do not extend the reaction time beyond 45 minutes. Ensure the intermediate is added slowly to the pre-heated solvent.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Use at least 4 equivalents of NaOH. Extend the reflux time and monitor by TLC until the starting ester spot has completely disappeared.
Product fails to precipitate Insufficient acidification or product is too soluble in the current solvent mix.Ensure the pH is lowered to at least 3. If precipitation is still poor, reduce the volume of the solvent by rotary evaporation before acidification. Cool the mixture thoroughly in an ice bath.

References

  • Al-Ostoot, F. H., Al-Qaisi, J. A., & Sweidan, K. Y. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, R., Kaur, A., & Kishore, D. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Okuma, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Saczewski, F., & Balewski, L. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3166. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. CN108947623A.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). Preparation method of (S) -5-bromo-1, 2,3, 4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid. CN112724084A.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 583-591. [Link]

  • Li, Y., et al. (2013). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]

Sources

Application Note & Protocol: Synthesis of 5-Bromoquinoline-3-carboxylic Acid from 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromoquinoline-3-carboxylic Acid in Modern Drug Discovery

This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for further elaboration through various cross-coupling reactions, while the carboxylic acid moiety can be transformed into a range of functional groups or act as a critical pharmacophore for interacting with biological targets.[1] Consequently, derivatives of this compound are investigated for a wide array of therapeutic applications, including their potential as anticancer agents and inhibitors of protein kinases.[2][3]

This document provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the readily available 5-aminoquinoline. The synthetic strategy is a two-stage process, commencing with the conversion of the amino group to a bromo group via a Sandmeyer reaction, followed by a selective carboxylation at the 3-position of the quinoline ring. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

PART 1: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction

The first stage of the synthesis involves the transformation of the primary aromatic amine of 5-aminoquinoline into a bromine substituent. The Sandmeyer reaction is the classic and most reliable method for this conversion.[4][5] This process occurs in two distinct steps: the diazotization of the amine followed by the copper(I)-catalyzed displacement of the diazonium group.

A. Diazotization of 5-Aminoquinoline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6][7] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Mechanism Insight: The reaction begins with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO+), a potent electrophile. The lone pair of electrons on the nitrogen of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and the elimination of a water molecule to form the stable aryl diazonium salt.[7]

B. Copper(I) Bromide Catalyzed Bromination

The resulting diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion.[4] The evolution of nitrogen gas is a strong indicator that the reaction is proceeding.

Mechanism Insight: The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired 5-bromoquinoline.

Experimental Protocol: Synthesis of 5-Bromoquinoline

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation.

  • Handle hydrobromic acid and bromine with extreme care as they are corrosive and toxic.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
5-AminoquinolineC₉H₈N₂144.1710.0 gStarting material[8]
Hydrobromic Acid (48%)HBr80.9140 mLCorrosive
Sodium NitriteNaNO₂69.005.3 gOxidizer
Copper(I) BromideCuBr143.458.0 gToxic
Deionized WaterH₂O18.02As needed
Sodium Hydroxide (10% aq.)NaOH40.00As neededFor neutralization
DichloromethaneCH₂Cl₂84.93As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 10.0 g of 5-aminoquinoline.

    • Carefully add 40 mL of 48% hydrobromic acid. Stir the mixture until the 5-aminoquinoline has completely dissolved.

    • Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.

    • Dissolve 5.3 g of sodium nitrite in 15 mL of deionized water and place this solution in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred 5-aminoquinoline solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A starch-iodide paper test can be used to confirm a slight excess of nitrous acid.[9]

  • Preparation of the Copper(I) Bromide Solution:

    • In a separate 500 mL beaker, dissolve 8.0 g of copper(I) bromide in 20 mL of 48% hydrobromic acid with gentle warming.

    • Cool this solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • Vigorous effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature below 10 °C during this addition.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 5-bromoquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

PART 2: Synthesis of this compound

The second stage of the synthesis involves the introduction of a carboxylic acid group at the 3-position of the 5-bromoquinoline. This can be achieved through a palladium-catalyzed carbonylation reaction using carbon monoxide gas. This method is advantageous as it directly introduces the desired functionality.

Palladium-Catalyzed Carbonylation

In this reaction, a palladium catalyst, typically with a phosphine ligand, is used to insert carbon monoxide into the carbon-bromine bond of the quinoline ring. The resulting acyl-palladium intermediate is then trapped by a nucleophile, which upon hydrolysis, yields the carboxylic acid. A patent for a similar transformation on a bromoquinoline derivative suggests the feasibility of this approach.[10]

Experimental Protocol: Synthesis of this compound

Safety Precautions:

  • This reaction should be carried out by personnel experienced with handling high-pressure gas reactions.

  • Carbon monoxide is a highly toxic and flammable gas. The reaction must be performed in a well-ventilated fume hood with a carbon monoxide detector.

  • Palladium catalysts can be pyrophoric. Handle with care.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
5-BromoquinolineC₉H₆BrN208.065.0 gFrom Part 1
Palladium(II) AcetatePd(OAc)₂224.500.2 gCatalyst
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂412.440.4 gLigand
Triethylamine(C₂H₅)₃N101.1910 mLBase
MethanolCH₃OH32.0450 mLSolvent and nucleophile
Carbon MonoxideCO28.01High PressureToxic gas
Hydrochloric Acid (6M)HCl36.46As neededFor hydrolysis
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction

Step-by-Step Procedure:

  • Reaction Setup:

    • To a high-pressure autoclave reactor, add 5.0 g of 5-bromoquinoline, 0.2 g of palladium(II) acetate, and 0.4 g of dppp.

    • Add 50 mL of methanol and 10 mL of triethylamine.

    • Seal the autoclave according to the manufacturer's instructions.

  • Carbonylation Reaction:

    • Purge the autoclave with nitrogen gas several times to remove any oxygen.

    • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10 atm).

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or LC-MS.

  • Work-up of the Methyl Ester Intermediate:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the carbon monoxide into a chemical scrubber or the fume hood exhaust.

    • Purge the reactor with nitrogen.

    • Open the autoclave and filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude methyl 5-bromoquinoline-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude methyl ester in a mixture of methanol (20 mL) and 6M hydrochloric acid (20 mL).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, remove the methanol under reduced pressure and extract the aqueous solution with diethyl ether (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[11] Alternatively, an acid-base extraction can be employed for purification.[12]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 5-aminoquinoline.

Synthesis_Workflow cluster_part1 Part 1: Sandmeyer Reaction cluster_part2 Part 2: Carbonylation & Hydrolysis 5-Aminoquinoline 5-Aminoquinoline Diazonium Salt (in situ) Diazonium Salt (in situ) 5-Aminoquinoline->Diazonium Salt (in situ) HBr, NaNO2 0-5 °C 5-Bromoquinoline 5-Bromoquinoline Diazonium Salt (in situ)->5-Bromoquinoline CuBr Methyl 5-bromoquinoline-3-carboxylate Methyl 5-bromoquinoline-3-carboxylate 5-Bromoquinoline->Methyl 5-bromoquinoline-3-carboxylate CO, Pd(OAc)2, dppp MeOH, Et3N This compound This compound Methyl 5-bromoquinoline-3-carboxylate->this compound H3O+ (HCl) Reflux

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 5-aminoquinoline. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and organic synthesis. The provided mechanistic insights aim to enhance the understanding of the underlying chemical transformations, empowering scientists to troubleshoot and optimize the synthesis as needed.

References

  • Arch Pharm (Weinheim). 2002 Nov;335(9):403-10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

  • J Org Chem. 2005 Jul 22;70(15):6109-12. A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes.

  • ResearchGate. Methods for the synthesis of quinoline-3-carboxamides.

  • Taylor & Francis Online. 2016 Sep 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • PubMed. 2016. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • BenchChem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.

  • Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

  • Wikipedia. Sandmeyer reaction.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Organic Syntheses. Organic Syntheses Procedure.

  • GeeksforGeeks. Sandmeyer Reaction.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • Organic Chemistry Portal. Diazotisation.

  • BYJU'S. Diazotization Reaction Mechanism.

  • LookChem. General procedures for the purification of Carboxylic acids.

  • ResearchGate. How can I purify carboxylic acid?

  • BLD Pharm. This compound.

  • BLD Pharm. 5-Bromoquinoline-8-carboxylic acid.

  • BLD Pharm. 3-Bromoquinoline-5-carboxylic acid.

  • PubChem. 5-Aminoquinoline.

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

Sources

Introduction: The Strategic Importance of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromoquinoline-3-carboxylic Acid

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents with activities spanning anti-malarial, anti-cancer, antibacterial, and anti-inflammatory applications.[1][2] Specifically, the quinoline-3-carboxylic acid motif is a privileged structure, integral to compounds designed to exhibit high selectivity and potent biological activity.[2][3] The strategic functionalization of this core structure is paramount in drug discovery and development for generating novel molecular entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[4] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5][6] This guide provides a detailed protocol and technical insights for the application of the Suzuki-Miyaura coupling to this compound, a critical starting material for the synthesis of novel 5-arylquinoline-3-carboxylic acids. These target compounds are of significant interest to researchers in medicinal chemistry and materials science.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[9][10] The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[4]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12] This activated species then coordinates to the Pd(II) complex, displacing the halide and transferring the R' group to palladium, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the quinoline and the newly transferred aryl group) couple and are eliminated from the metal center. This step forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_add Ar-Pd(II)(L)n-X pd0->oxidative_add Oxidative Addition transmetalation_complex [Ar-Pd(II)(L)n-R']+ oxidative_add->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R' transmetalation_complex->product_complex start Ar-X (this compound) start->oxidative_add boronic R'-B(OH)2 + Base -> [R'-B(OH)3]- boronic->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Arylquinoline-3-carboxylic Acids

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v) or DMF

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for aqueous workup and purification

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure all oxygen is removed from the reaction vessel. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.03 equiv) to the flask. Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath set to 90–100 °C. Stir the mixture vigorously for the required duration (typically 12–24 hours).

  • Monitoring Progress: The reaction's progress can be monitored by thin-layer chromatography (TLC) or LC-MS. A sample can be taken from the reaction mixture, diluted with ethyl acetate, and spotted on a TLC plate, eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate with 1% acetic acid). The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The carboxylic acid product may have limited solubility; acidification of the aqueous layer with 1M HCl to pH ~4-5 before extraction can improve recovery of the product into the organic phase.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude material is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to ensure protonation of the carboxylic acid and prevent streaking on the column).

Data Presentation: Representative Reaction Scope

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 5-arylquinoline-3-carboxylic acids. The following table summarizes representative outcomes with various arylboronic acids. Conditions are based on established protocols for similar heteroaryl systems.[6][14]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001688
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF1001292
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O901885
4Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001278
5Pyridine-3-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1002472

Yields are illustrative and may vary based on specific reaction scale and purification efficiency.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. Use a fresh bottle of catalyst or a more air-stable precatalyst like Pd(dppf)Cl₂.
Insufficiently strong or soluble baseSwitch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[12]
Low reaction temperatureIncrease the temperature to 100-110 °C, or consider switching to a higher-boiling solvent like DMF.
Protodeborylation Decomposition of boronic acidUse a slight excess (1.2-1.5 equiv) of the boronic acid. Ensure the reaction is not heated for an excessively long time after completion.
Homocoupling of Boronic Acid Presence of oxygen; catalyst choiceImprove degassing techniques. Some ligand systems are more prone to this side reaction; screen alternative phosphine ligands if it persists.[15]
Poor Product Recovery Product is partially soluble in the aqueous phaseDuring workup, carefully acidify the aqueous layer to pH 4-5 with 1M HCl to protonate the carboxylate and increase its solubility in the organic solvent.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for the synthesis of 5-arylquinoline-3-carboxylic acids from this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can access a wide range of novel compounds with high efficiency. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to facilitate the exploration of this important chemical space.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 35(9), 874-890.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021-10-13). Available from: [Link]

  • Balaraman, K., & Gunanathan, C. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1738-1748.
  • ChemAdvisors. The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. Available from: [Link]

  • Reddy, T. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2785.
  • Garg, N. K., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18561-18583.
  • Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2), 527-542.
  • Al-Ostath, A., et al. (2021).
  • ResearchGate. ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2025-08-09). Available from: [Link]

  • Garg, N. K., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025-08-07). Available from: [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

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Application Notes and Protocols for 5-Bromoquinoline-3-carboxylic acid as a Putative Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a major focus of therapeutic development.[1][3][4] The quinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of many biologically active compounds.[5] Specifically, derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of various protein kinases, demonstrating the potential of this scaffold in the development of targeted therapies.[6][7][8][9]

This document provides a detailed guide to the characterization of 5-Bromoquinoline-3-carboxylic acid , a specific derivative, as a putative protein kinase inhibitor. While extensive research on this particular substituted quinoline is emerging, we will extrapolate from the known activities of related quinoline-3-carboxylic acids to provide a comprehensive framework for its investigation. We will explore its potential mechanism of action, and provide detailed protocols for its evaluation using both in vitro and cell-based kinase assays.

Postulated Mechanism of Action: ATP-Competitive Inhibition

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[10] Given the structural similarities of this compound to other known ATP-competitive inhibitors, it is hypothesized that it will function in a similar manner. The quinoline ring system can form key interactions within the hydrophobic pocket of the ATP-binding site, while the carboxylic acid moiety can form hydrogen bonds with key residues. The bromine atom at the 5-position can further enhance binding affinity through halogen bonding or by occupying a specific hydrophobic sub-pocket.

Section 1: In Vitro Characterization of this compound

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a purified kinase in a cell-free system. This is typically achieved through an in vitro kinase assay.

Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a reagent is added to stop the kinase reaction and simultaneously convert the ADP produced to ATP. This newly synthesized ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Workflow Diagram:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Prepare serial dilutions of This compound C Add inhibitor dilutions to wells A->C B Add kinase, substrate, and ATP to 96-well plate B->C D Incubate to allow kinase reaction C->D E Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E After incubation F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Measure luminescence F->G

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup (96-well plate format):

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]

    • Prepare a master mix containing the kinase of interest, its specific peptide substrate, and ATP in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation:

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity. The results can be summarized in a table.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20

Staurosporine is a non-selective kinase inhibitor often used as a positive control.[11]

Section 2: Cell-Based Characterization of this compound

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living cell.[3][12][13]

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase within a cellular environment.[14]

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate is measured, typically using an antibody-based detection method like ELISA or Western blotting. A decrease in the phosphorylation level indicates inhibition of the upstream kinase.[3][4]

Workflow Diagram:

G A Seed cells in a multi-well plate B Treat cells with various concentrations of This compound A->B C Incubate for a specified duration B->C D Lyse cells to extract proteins C->D E Quantify protein concentration D->E F Analyze phospho-substrate levels (e.g., Western Blot or ELISA) E->F G Data analysis to determine cellular IC50 F->G

Caption: Workflow for a cell-based phosphorylation assay.

Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Seed a relevant cell line in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-specific signal to the total protein signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitor on cell growth and survival.

Principle: Assays like the MTT or XTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[13]

Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle and positive controls.

  • Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the initial characterization of this compound as a putative protein kinase inhibitor. By systematically evaluating its in vitro potency and selectivity, and then confirming its activity in a cellular context, researchers can gain valuable insights into its therapeutic potential. Further studies, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling, will be necessary to fully elucidate its drug-like properties.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protein Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Daniels, T. R., et al. (2025, February 18). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]

  • Liras, S., et al. (2012). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. NIH. Retrieved from [Link]

  • Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

  • Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Retrieved from [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Bromoquinoline-3-carboxylic acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating potent and diverse biological activities, including significant antiproliferative effects against various cancer cell lines.[1][2][3] The inherent versatility of the quinoline ring system allows for extensive structural modifications, leading to the development of targeted anticancer agents.[1][3] This document provides a detailed technical guide for researchers on the application of 5-Bromoquinoline-3-carboxylic acid , a specific derivative, in the context of cancer cell line-based research.

While extensive research has been conducted on the broader family of quinoline carboxylic acids, demonstrating their ability to induce apoptosis and cell cycle arrest[1][4], specific mechanistic data for the 5-bromo substituted variant is still emerging. This guide, therefore, presents a putative mechanism of action based on the established activities of structurally related compounds and provides a comprehensive set of protocols to enable researchers to rigorously investigate its therapeutic potential. The methodologies outlined herein are designed to be self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the literature for analogous quinoline carboxylic acid derivatives, we hypothesize that this compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[1][4]

Many quinoline-based compounds have been shown to modulate key regulators of apoptosis, such as the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.[1] Furthermore, cell cycle arrest, often at the G1 or G2/M phases, is a common outcome of treatment with quinoline derivatives, preventing cancer cell proliferation.[1][5] It is plausible that this compound shares these properties. The bromo-substituent at the 5-position and the carboxylic acid at the 3-position are key chemical features that likely influence the compound's biological activity and selectivity. Some studies suggest that the carboxylic acid moiety is crucial for the anticancer activity of this class of compounds.[5]

The following signaling pathway diagram illustrates the proposed mechanism of action, providing a visual framework for experimental investigation.

putative_mechanism cluster_cell Cancer Cell cluster_pathways Cellular Pathways 5-BQ-3-CA This compound Bcl2_Family Modulation of Bcl-2 Family Proteins 5-BQ-3-CA->Bcl2_Family Upregulates pro-apoptotic (Bax) Downregulates anti-apoptotic (Bcl-2) CDK_Modulation Modulation of Cyclin-Dependent Kinases 5-BQ-3-CA->CDK_Modulation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Mitochondrial Pathway Caspase_Activation->Apoptosis CDK_Modulation->Cell_Cycle_Arrest e.g., G1 or G2/M phase

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the anticancer properties of this compound.

Protocol 1: Determination of IC50 using MTT Assay

This initial assay is crucial for determining the concentration of this compound that inhibits 50% of cancer cell growth (IC50). This value will inform the concentrations used in subsequent mechanistic studies. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)[7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be below 0.5% to avoid solvent toxicity.[9]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of This compound Incubation_24h->Compound_Treatment Incubation_Treatment Incubate 24-72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization Add solubilization solution Incubation_MTT->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC50 determination using MTT assay.

Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (at 1x and 2x IC50 concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (at 1x and 2x IC50 concentrations)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in the apoptosis assay for cell seeding and treatment.

  • Cell Fixation:

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the DNA content based on PI fluorescence.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Interpretation and Troubleshooting

Observation Potential Interpretation Troubleshooting/Next Steps
High IC50 value The compound has low potency against the selected cell line. The cell line may be resistant.Test on a panel of different cancer cell lines. Increase the incubation time.
No significant increase in apoptosis The primary mechanism of cell death may not be apoptosis. The compound might be cytostatic rather than cytotoxic.Perform a cell cycle analysis. Investigate other cell death pathways (e.g., necrosis, autophagy).
Significant cell cycle arrest but low apoptosis The compound is primarily cytostatic, inhibiting cell proliferation.This could still be a valuable therapeutic property. Investigate the specific cell cycle checkpoint proteins involved (e.g., cyclins, CDKs) using Western blotting.
High background in flow cytometry Cell clumping, improper staining, or cell debris.Ensure single-cell suspension before analysis. Optimize staining concentrations and incubation times. Use a cell strainer.

Conclusion

This compound is a promising candidate for anticancer research, belonging to a class of compounds with established antiproliferative properties. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. By following a hypothesis-driven approach, from initial cytotoxicity screening to in-depth analysis of apoptosis and cell cycle progression, researchers can generate high-quality, reproducible data to advance our understanding of this compound's therapeutic potential.

References

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved January 6, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Bentham Science. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • Quinolines and analogs with a marked anticancer activity. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Pharmaceutical Sciences, 27(4), 546-560. Retrieved January 6, 2026, from [Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024). Molecules, 29(5), 981. Retrieved January 6, 2026, from [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (2025). Metabolism, 163, 156334. Retrieved January 6, 2026, from [Link]

  • 5-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(15), 4983. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols for Utilizing 5-Bromoquinoline-3-carboxylic Acid in the Development of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including notable success as anticancer agents.[1][2] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective therapeutic agents.[2] Within this class, quinoline-3-carboxylic acid derivatives have emerged as a promising avenue for the discovery of new antiproliferative compounds.[3][4] This document provides a comprehensive guide for researchers on leveraging 5-bromoquinoline-3-carboxylic acid as a starting material for the synthesis and evaluation of novel antiproliferative agents. The introduction of a bromine atom at the 5-position offers a strategic point for further chemical modification and can significantly influence the compound's electronic properties and biological activity.

Hypothesized Mechanisms of Action for this compound Derivatives

While direct experimental data on the antiproliferative mechanisms of this compound is emerging, the broader family of quinoline derivatives offers significant insights into potential pathways of action. The primary hypothesized mechanisms include the inhibition of key signaling pathways and the induction of programmed cell death.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression and mutation of EGFR are common in various epithelial cancers, leading to uncontrolled cell proliferation and survival.[5] Quinoline-3-carboxamides, which can be readily synthesized from this compound, are known to act as EGFR kinase inhibitors.[5] It is postulated that the quinoline nitrogen and the carboxamide moiety can form critical hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling cascade.

Diagram: Hypothesized EGFR Inhibition by a 5-Bromoquinoline-3-carboxamide Derivative

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Derivative 5-Bromoquinoline-3-carboxamide Derivative Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Induction of Apoptosis

Many quinoline derivatives exert their antiproliferative effects by inducing apoptosis, or programmed cell death.[6] This can be achieved through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[7] The resulting DNA damage can trigger the intrinsic apoptotic pathway. Additionally, some brominated quinolines have been shown to induce apoptosis, suggesting that derivatives of this compound could share this property.[6]

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of antiproliferative agents derived from this compound.

Protocol 1: Synthesis of a Representative 5-Bromoquinoline-3-carboxamide Derivative

This protocol describes a general method for the synthesis of an N-aryl-5-bromoquinoline-3-carboxamide, a class of compounds with potential EGFR inhibitory activity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate aniline derivative (e.g., 4-methoxyaniline)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (2-3 equivalents) dropwise at 0°C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromoquinoline-3-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the aniline derivative (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0°C.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-5-bromoquinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for 5-Bromoquinoline-3-carboxamide

Synthesis_Workflow Start 5-Bromoquinoline- 3-carboxylic acid Step1 1. Acid Chloride Formation (SOCl₂, Reflux) Start->Step1 Intermediate 5-Bromoquinoline- 3-carbonyl chloride Step1->Intermediate Step2 2. Amide Coupling (Aniline derivative, TEA) Intermediate->Step2 Product N-Aryl-5-bromoquinoline- 3-carboxamide Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinoline-3-carboxylic acid derivatives have garnered significant attention for their potential as antiproliferative and anti-inflammatory agents.[1][2] Research has demonstrated that this class of compounds can act as potent inhibitors of various enzymes, including protein kinases such as Casein Kinase II (CK2) and Aurora A kinase, which are often dysregulated in cancer.[3][4] Furthermore, related 4-quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, highlighting the diverse biological targets of this molecular framework.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Bromoquinoline-3-carboxylic acid. We present a tiered experimental approach designed to systematically characterize its biological activity, starting from broad cytotoxicity screening and progressing to specific target-based and mechanistic cell-based assays. The protocols herein are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of trustworthy and reproducible data.

Experimental Strategy: A Tiered Approach

A logical, multi-tiered workflow is essential for efficiently characterizing a novel compound. This approach ensures that resource-intensive mechanistic studies are only performed after establishing a foundational activity profile. The proposed workflow begins with a general assessment of cytotoxicity, followed by investigation into specific enzyme inhibition, and culminates in the validation of this mechanism within a cellular context.

G A Compound Synthesis & Quality Control B General Cytotoxicity Assay (e.g., MTT Assay) A->B C In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay) B->C If Cytotoxic: Investigate Mechanism D Determine IC50 Value C->D E Cell-Based Signaling Pathway Assay (e.g., Luciferase Reporter Assay) D->E F Confirm On-Target Effect in Cells E->F

Figure 1: A tiered workflow for the in vitro evaluation of this compound.

Tier 1 Protocol: General Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells. This assay provides a robust initial screen for the cytotoxic or cytostatic effects of a test compound.

Materials:

  • This compound (Test Compound)

  • Human cancer cell line (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[7]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[9]

  • 96-well clear, flat-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., 0.1% DMSO in media)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the Test Compound in complete culture medium from a high-concentration stock (e.g., 10 mM in DMSO).

    • Also prepare 2X solutions for the positive control and vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution or control solution.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 12 mM MTT stock solution to each well, including controls.[9][10]

    • Incubate the plate for 2–4 hours at 37°C, allowing for the formation of purple formazan crystals.[10]

  • Formazan Solubilization:

    • After incubation, carefully remove all but ~25 µL of the medium from each well.[10]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC50: Plot the percent viability against the log concentration of the test compound and use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50).

Parameter Description
Test Compound This compound
Positive Control Doxorubicin (or other known cytotoxic agent)
Vehicle Control 0.1% DMSO in culture medium
Blank Medium only (no cells)
IC50 Concentration of compound causing 50% reduction in cell viability

Tier 2 Protocol: In Vitro Kinase Inhibition Assay

Principle: Given that many quinoline derivatives inhibit protein kinases, a direct enzyme inhibition assay is a logical next step.[4] This type of assay directly measures the ability of a compound to interfere with the catalytic activity of a purified enzyme.[11] The activity of a kinase is typically measured by quantifying the transfer of a phosphate group from ATP to a specific substrate (peptide or protein). This can be detected using various methods, including radioactivity, fluorescence, or luminescence.

Materials:

  • Purified, active kinase (e.g., CK2, Aurora A)

  • Kinase-specific peptide substrate

  • This compound (Test Compound)

  • Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor for the target kinase)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar luminescence/fluorescence-based system)

  • White, opaque 96-well or 384-well plates (for luminescence assays)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the Test Compound in the kinase reaction buffer.

    • Prepare solutions of the positive control, vehicle (DMSO), enzyme, and substrate/ATP mix in the reaction buffer.

  • Assay Reaction:

    • Add 5 µL of the Test Compound dilution or control to the wells of the assay plate.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or below its Km value for the enzyme to facilitate the identification of competitive inhibitors.[12]

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C or room temperature).

  • Signal Detection:

    • Stop the enzymatic reaction and generate a detectable signal by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase).

    • Incubate as required for signal development (e.g., 30-60 minutes).

  • Data Acquisition:

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - {[(Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl)] * 100}

    • High Control (0% Inhibition): Reaction with vehicle (DMSO) only.

    • Low Control (100% Inhibition): Reaction without enzyme or with a saturating concentration of a potent inhibitor.

  • Determine IC50: Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC50 value.

Parameter Example Value (Hypothetical)
Test Compound IC50 1.2 µM
Positive Control IC50 50 nM
Z'-Factor > 0.5 (Indicates a robust assay)

Tier 3 Protocol: Cell-Based Signaling Pathway Reporter Assay

Principle: After identifying a direct target enzyme, it is crucial to confirm that the compound can engage this target in a cellular environment and produce a functional outcome.[13] A reporter assay is an excellent tool for this.[13] In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of an upstream kinase in the pathway will lead to a decrease in transcription factor activity at the promoter, resulting in a reduced reporter signal.

G extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds kinase_A Kinase A (Target of Compound) receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates tf Transcription Factor (TF) kinase_B->tf Activates promoter Response Element Promoter tf->promoter Binds reporter Luciferase Gene promoter->reporter Drives Transcription light Light Signal reporter->light Produces Light compound 5-Bromoquinoline- 3-carboxylic acid compound->kinase_A

Figure 2: A generic kinase signaling pathway leading to reporter gene expression.

Materials:

  • Stable cell line expressing the luciferase reporter construct (e.g., HEK293 with an NF-κB or AP-1 luciferase reporter).

  • This compound (Test Compound).

  • Pathway activator (e.g., TNF-α for NF-κB, PMA for AP-1).

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate at a density that will result in ~90% confluency at the end of the experiment. Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the Test Compound in the appropriate cell culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for 1-2 hours to allow the compound to enter the cells and engage the target.

  • Pathway Activation:

    • Prepare a solution of the pathway activator at 2X the final desired concentration.

    • Add an equal volume of the activator solution to each well (except for the unstimulated controls).

    • Incubate for the optimal time for pathway activation and reporter expression (e.g., 6-8 hours).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol (this reagent typically lyses the cells and provides the substrate for the luciferase reaction).

    • Incubate for 5-10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data by subtracting the background signal from unstimulated cells.

  • Calculate the percent inhibition of the stimulated signal for each compound concentration.

  • Determine the IC50 value by plotting percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve. This value represents the concentration required to inhibit the signaling pathway by 50% in a cellular context.

References

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific.
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  • Cell Signaling Technology. Protocols.
  • Promega Corporation.
  • Biobide.
  • Wang, S., et al. Guidelines for the digestive enzymes inhibition assay.
  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • BPS Bioscience.
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties.... MDPI.
  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Ostath, O., et al. (2022).
  • Gutto, P. M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Peterson, Y. K., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: The Strategic Utility of 5-Bromoquinoline-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a key derivative, 5-Bromoquinoline-3-carboxylic acid , an intermediate whose strategic functionalization serves as a gateway to novel therapeutic agents. The presence of three distinct, modifiable positions—the bromine atom at C5, the carboxylic acid at C3, and the quinoline nitrogen—provides a versatile platform for generating diverse molecular libraries. These application notes will elucidate the rationale behind its use, while the accompanying protocols provide detailed, field-proven methodologies for its application in synthetic workflows pertinent to drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a fused heterocyclic system of benzene and pyridine, is a structural motif of immense interest in drug development.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][5][6] The quinoline ring system's unique electronic properties and its ability to be functionalized at multiple positions make it an ideal scaffold for designing compounds that can interact with various biological targets.[1][6] Modifications to the quinoline core can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[7][8]

This compound emerges as a particularly valuable intermediate due to its pre-installed functional handles, which allow for controlled, sequential chemical modifications.

  • The Carboxylic Acid (C3): This group is a versatile handle for forming amide bonds, a common linkage in drug molecules, enabling the exploration of structure-activity relationships (SAR) by introducing a wide variety of amine-containing fragments.

  • The Bromo Group (C5): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[9][10]

  • The Quinoline Nitrogen (N1): The basicity of the nitrogen atom can be crucial for salt formation, improving solubility and bioavailability, or for direct interaction with biological targets.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is critical for reaction optimization and process development.

PropertyValueReference
CAS Number 1416438-47-5[11][12][13]
Molecular Formula C₁₀H₆BrNO₂[11][14]
Molecular Weight 252.06 g/mol [11][14]
Boiling Point 403.1 ± 30.0 °C (Predicted)[11]
Appearance Typically an off-white to yellow solidN/A
Solubility Soluble in organic solvents like DMF, DMSO; sparingly soluble in waterN/A

Core Applications in Drug Discovery

The strategic placement of the bromo and carboxylic acid groups makes this intermediate a powerful tool for accessing novel chemical space. Its derivatives have been explored for various therapeutic targets.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Quinoline-3-carboxylic acid derivatives have been successfully designed as potent protein kinase inhibitors.[10][15] The quinoline scaffold can act as a hinge-binding motif, while substituents introduced via the C3 and C5 positions can target other regions of the ATP-binding pocket to enhance potency and selectivity.

G Intermediate 5-Bromoquinoline- 3-carboxylic acid Amide Amide Coupling (at C3-COOH) Intermediate->Amide Introduce R1 Suzuki Suzuki Coupling (at C5-Br) Intermediate->Suzuki Introduce R2 Library Diverse Chemical Library Amide->Library Suzuki->Library Screening High-Throughput Screening Library->Screening Kinase Kinase Inhibitors Screening->Kinase Anticancer Anticancer Agents Screening->Anticancer Other Other Therapeutic Targets (e.g., GPCRs, Ion Channels) Screening->Other

Caption: Logic flow from intermediate to drug candidates.

Anticancer Agents

Beyond kinase inhibition, quinoline derivatives exhibit anticancer activity through various mechanisms, including DNA binding, apoptosis induction, and inhibition of angiogenesis.[5][6] The ability to rapidly generate analogues from this compound allows for the systematic exploration of SAR to optimize antiproliferative activity and selectivity against cancer cell lines.[16] Studies have shown that the nature of the substituent at the C2 and C4 positions of the quinoline ring is critical for activity, and this intermediate provides a pathway to such molecules.[8]

Synthetic Protocols and Methodologies

The following protocols are representative of the synthetic transformations used to prepare and utilize this compound. Researchers should always perform their own risk assessment before starting any chemical reaction.

Protocol 1: Representative Synthesis of Substituted Quinoline-3-Carboxylic Acids

Workflow: Acetanilide Derivative → 2-Chloroquinoline-3-carbaldehyde → 2-Chloroquinoline-3-carboxylic acid

Caption: Workflow for synthesis of quinoline-3-carboxylic acids.

Step-by-Step Procedure (Adapted from general methods[10]):

  • Synthesis of 2-Chloro-5-bromoquinoline-3-carbaldehyde:

    • To a flask charged with the appropriate 4-bromoacetanilide (1.0 eq), add an excess of Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 70-80 °C for 12-16 hours, monitoring by TLC.

    • Causality: The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings and simultaneously constructing the chloro-substituted pyridine ring of the quinoline system.

    • Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product via column chromatography to yield the aldehyde intermediate.

  • Oxidation to 2-Chloro-5-bromoquinoline-3-carboxylic acid:

    • Dissolve the aldehyde intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of silver nitrate (AgNO₃, ~1.6 eq) followed by the dropwise addition of aqueous sodium hydroxide (NaOH, ~5.0 eq) at room temperature.[10]

    • Causality: Silver oxide, formed in situ from AgNO₃ and NaOH, is a mild and effective oxidizing agent for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.[17]

    • Stir the reaction for 12 hours. Monitor completion by TLC.

    • Filter the reaction mixture to remove silver salts. Acidify the filtrate with aqueous HCl to pH 1-2 to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol demonstrates the utility of the bromine at the C5 position as a handle for C-C bond formation, a cornerstone of modern medicinal chemistry.

Workflow: Reactant Mixing → Inert Atmosphere Purge → Reaction Heating → Quench & Extraction → Purification

Step-by-Step Procedure:

  • Reactant Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid and facilitate the transmetalation step.

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

    • Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or DME/Water.

    • Causality: Degassing the solvent removes dissolved oxygen, which can deactivate the Pd(0) catalyst and lead to side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to pH ~4, which will keep the product protonated.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-quinoline-3-carboxylic acid.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic building block that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. Its inherent functional handles provide a robust platform for diversification, enabling the rapid exploration of structure-activity relationships. As the demand for novel therapeutics against challenging diseases like cancer and multi-drug resistant infections continues to grow, the intelligent application of versatile intermediates like this compound will remain a critical component of successful drug discovery campaigns.

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Application Notes and Protocols: 5-Bromoquinoline-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anticancer to anti-infective.[1][2][3][4] Within this privileged class of heterocycles, 5-Bromoquinoline-3-carboxylic acid (CAS No: 1416438-47-5) has emerged as a particularly valuable and versatile building block for modern drug discovery programs.[5][6][7] Its utility is derived from a trifecta of structural features: the rigid quinoline core, which provides a defined orientation for pharmacophoric elements; a carboxylic acid at the 3-position, serving as a prime handle for synthetic elaboration; and a bromine atom at the 5-position, which can be used for further diversification via cross-coupling reactions or to enhance target engagement through halogen bonding.[8][9]

This guide provides an in-depth overview of the strategic applications of this compound and detailed, field-proven protocols for its derivatization, empowering researchers to leverage this scaffold in their drug development pipelines.

Section 1: Key Applications in Drug Discovery Programs

The strategic placement of the carboxylic acid and bromine substituents makes this molecule an ideal starting point for generating diverse chemical libraries for hit-to-lead and lead optimization campaigns.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline core can effectively mimic the adenine region of ATP, making it a suitable scaffold for competitive kinase inhibitors. This compound is frequently employed to synthesize libraries of 3-carboxamide derivatives, which are then screened for inhibitory activity against specific kinases.[10][11]

Derivatives have shown promise as inhibitors of several important kinases, including:

  • Bruton's Tyrosine Kinase (BTK): 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible BTK inhibitors for autoimmune diseases like rheumatoid arthritis.[12]

  • ATM Kinase: As a key mediator in the DNA Damage Response (DDR) pathway, inhibiting ATM can sensitize cancer cells to radiation and chemotherapy. Quinoline-3-carboxamides have been synthesized and identified as potential ATM inhibitors.[13][14]

  • Casein Kinase II (CK2): Modifications of the quinoline-3-carboxylic acid moiety have led to the identification of potent CK2 inhibitors with submicromolar IC₅₀ values.[10]

The general workflow for identifying kinase inhibitors using this scaffold is outlined below.

G A 5-Bromoquinoline- 3-carboxylic acid C Parallel Amide Coupling Reactions A->C B Diverse Amine Library B->C D Purified Compound Library C->D E High-Throughput Kinase Activity Assay (e.g., BTK, ATM) D->E F Data Analysis (IC50 Determination) E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for Kinase Inhibitor Discovery.

Synthesis of Novel Anticancer Agents

The quinoline ring system is present in numerous approved and investigational anticancer drugs.[1][2][4] By converting the carboxylic acid of this compound into a diverse set of amides, researchers can systematically explore the structure-activity relationship (SAR) to optimize antiproliferative activity and selectivity for cancer cells over healthy cells.[15][16] Studies have shown that derivatives of quinoline-3-carboxylic acid can induce cancer cell death through mechanisms such as apoptosis.[1] The selectivity of these compounds can be enhanced by exploiting the acidic tumor microenvironment, as the carboxylic acid or its derivatives can have different ionization states, affecting cell permeability.[15][16]

Exploration of Anti-Infective Agents

The quinolone-3-carboxylic acid motif is the defining feature of the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][17] While flagship drugs like ciprofloxacin have different substitution patterns, this compound serves as an excellent foundational scaffold for creating novel analogues. In an era of growing antibiotic resistance, the ability to rapidly generate new derivatives by modifying the 3-carboxamide is crucial for discovering agents with activity against multidrug-resistant (MDR) bacterial strains.[17][18]

Section 2: Experimental Protocols

The primary synthetic transformation applied to this compound is amide bond formation. The choice between direct coupling and a two-step acyl chloride-mediated process depends on the reactivity of the amine, scale, and desired purity profile.

General Synthetic & Screening Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Start: 5-Bromoquinoline- 3-carboxylic acid + Amine B Reaction Setup (Amide Coupling) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS, HPLC) E->F G Final Compound for Biological Screening F->G

Caption: General Workflow for Synthesis and Purification.

Protocol: Synthesis of 5-Bromoquinoline-3-carboxamide Derivatives via Direct Amide Coupling

This one-pot method is efficient and widely used for library synthesis due to its operational simplicity. It relies on activating the carboxylic acid in situ with a coupling reagent.

  • Rationale: Coupling reagents like HBTU or HATU convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[19][20] A non-nucleophilic organic base (e.g., DIPEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt form.[19] Dry aprotic solvents like DMF or DCM are used to prevent premature hydrolysis of the activated intermediate.[21]

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.0-1.2 eq)

    • Coupling Reagent (e.g., HBTU, HATU, EDC) (1.1-1.5 eq)[19]

    • Organic Base (e.g., DIPEA, TEA) (2-4 eq)

    • Dry, polar aprotic solvent (e.g., DMF, DCM)

    • Standard glassware, magnetic stirrer

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the acid in the chosen dry solvent (e.g., DMF).

    • Add the desired amine (1.0-1.2 eq), the coupling reagent (1.1-1.5 eq), and the organic base (2-4 eq) to the mixture.[21]

    • Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and brine.[21]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).

Protocol: Synthesis via Acyl Chloride Intermediate

This robust, two-step method is often used for larger-scale synthesis or with less reactive amines. It involves creating a highly reactive acyl chloride which then readily reacts with the amine.

  • Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid to a highly electrophilic acyl chloride.[21] This intermediate is typically more reactive than the in situ activated species from direct coupling methods, making it suitable for challenging transformations. This method avoids the use of expensive coupling reagents but requires careful handling of the corrosive reagents and the moisture-sensitive intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Catalytic amount of dry DMF (if using SOCl₂)

    • Inert dry solvent (e.g., Toluene, DCM)

    • Desired amine (1.0-1.2 eq)

    • Organic Base (e.g., Triethylamine, Pyridine)

  • Procedure:

    • Step 1: Acyl Chloride Formation

      • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent like DCM.[21]

      • Add a catalytic amount of dry DMF (1-2 drops) to facilitate the reaction if using thionyl chloride.

      • Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 2-4 hours, until gas evolution ceases.

      • Remove the excess reagent and solvent under reduced pressure to yield the crude 5-bromoquinoline-3-carbonyl chloride. This intermediate is often used immediately without further purification.

    • Step 2: Amide Formation

      • Dissolve the crude acyl chloride in a dry solvent like DCM and cool the solution to 0 °C in an ice bath.

      • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base like triethylamine (1.5-2.0 eq) in DCM.

      • Slowly add the amine solution dropwise to the stirred acyl chloride solution.[21]

      • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography as described in Protocol 2.2.

Section 3: Characterization and Data

Physicochemical Properties
PropertyValueReference
CAS Number 1416438-47-5[5][6][7]
Molecular Formula C₁₀H₆BrNO₂[5][6]
Molecular Weight 252.07 g/mol [5]
Representative Biological Data

The protocols described above can generate libraries of compounds for screening. The table below shows representative data for a hypothetical series of 5-bromoquinoline-3-carboxamide derivatives, illustrating how SAR can be developed.

Compound IDR-Group (on Amide Nitrogen)TargetIC₅₀ (nM)
Parent Acid -OHBTK>10,000
Derivative 1 -NH-phenylBTK850
Derivative 2 -NH-(4-fluorophenyl)BTK210
Derivative 3 -NH-(3-aminophenyl)BTK75
Derivative 4 -N(piperazinyl)BTK45

Data is illustrative and based on trends observed in medicinal chemistry literature, such as the potency improvements seen with specific substitutions in kinase inhibitors.[12][22]

Conclusion

This compound is a high-value scaffold for medicinal chemistry and drug discovery. Its pre-installed functional handles—the carboxylic acid for derivatization and the bromo group for further modification—provide a robust platform for the systematic exploration of chemical space. The detailed protocols and strategic applications outlined in this guide offer a clear pathway for researchers to synthesize novel kinase inhibitors, anticancer agents, and anti-infectives, ultimately accelerating the journey from a chemical building block to a potential therapeutic candidate.

References

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Cell-based assays for 5-Bromoquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of 5-Bromoquinoline-3-carboxylic Acid Derivatives

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of biological activity and the development of novel therapeutic agents.[1] Among these, this compound derivatives are emerging as a promising class of compounds, with studies on related quinoline-3-carboxylic acids indicating significant potential as antiproliferative agents, possibly through the inhibition of key cellular signaling pathways like protein kinases.[3][4][5]

This guide provides a comprehensive framework of cell-based assays designed to systematically evaluate the biological effects of novel this compound derivatives. The protocols herein are structured to guide researchers from initial broad-spectrum cytotoxicity screening to more nuanced mechanistic studies, including the analysis of apoptosis, cell cycle progression, and specific signaling pathway modulation. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this document aims to equip researchers in drug discovery and chemical biology with the tools to build a comprehensive pharmacological profile for this promising class of molecules.

Part I: Primary Assessment of Bioactivity: Cytotoxicity & Antiproliferative Effects

The initial and most critical step in evaluating a potential therapeutic compound is to determine its effect on cell viability and proliferation. This primary screening phase identifies active compounds and establishes a dose-response relationship, typically quantified by the half-maximal inhibitory concentration (IC50). We will employ two distinct, well-validated assays that measure different hallmarks of cell health to ensure data robustness.

Workflow for Primary Bioactivity Screening

cluster_0 Phase 1: Screening cluster_1 Phase 2: Viability & Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Start Synthesized this compound Derivative Prepare Prepare Serial Dilutions Start->Prepare Treat Treat Cells with Compound Dilutions (24-72h) Prepare->Treat Seed Seed Cancer Cell Lines in 96-well Plates Seed->Treat MTT Assay 1: MTT Assay (Metabolic Activity) Treat->MTT LDH Assay 2: LDH Assay (Membrane Integrity) Treat->LDH Readout Measure Absorbance (Plate Reader) MTT->Readout LDH->Readout Calculate Calculate % Viability / % Cytotoxicity Readout->Calculate IC50 Determine IC50 Values (Dose-Response Curve) Calculate->IC50 cluster_0 Cell States cluster_1 Staining & Detection Healthy Healthy Cell Inner Membrane: PS Outer Membrane: - Membrane Intact EarlyApop Early Apoptosis Inner Membrane: - Outer Membrane: PS Membrane Intact Healthy->EarlyApop Apoptotic Stimulus Result_Healthy Result: Live Annexin V: Negative Propidium Iodide: Negative Healthy->Result_Healthy LateApop Late Apoptosis / Necrosis Outer Membrane: PS Membrane Compromised EarlyApop->LateApop Progression Result_Early Result: Early Apoptotic Annexin V: Positive Propidium Iodide: Negative EarlyApop->Result_Early Result_Late Result: Late Apoptotic/Necrotic Annexin V: Positive Propidium Iodide: Positive LateApop->Result_Late

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Assay 4: Cell Cycle Analysis with Propidium Iodide (PI)

Principle: Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of individual cells. [6][7]Since the amount of DNA doubles during the S phase, cells in the G0/G1, S, and G2/M phases can be distinguished based on their fluorescence intensity. [7][8]An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.

Materials:

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the quinoline derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest all cells by trypsinization.

  • Fixation: Centrifuge the cells and resuspend the pellet in 1 mL of cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. [9]Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is critical to ensure that only DNA is stained. [9][6]6. Incubation: Incubate in the dark for 30 minutes at room temperature. [9]7. Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2 or FL3).

Data Analysis:

  • A histogram of cell count versus fluorescence intensity is generated.

  • The G0/G1 peak has a DNA content of 2n, the G2/M peak has a DNA content of 4n, and the S phase is the region between these two peaks.

  • Specialized software (e.g., ModFit, FlowJo) is used to quantify the percentage of cells in each phase.

  • Compare the cell cycle distribution of treated cells to untreated controls to identify any significant accumulation in a particular phase.

Part III: Target Deconvolution and Pathway Analysis

After identifying the cellular phenotype (e.g., apoptosis, G2/M arrest), the next logical step is to investigate the molecular pathways affected by the compound. Quinoline derivatives are known to inhibit various protein kinases and modulate key signaling pathways like NF-κB and STAT3, which are critical for cancer cell survival and proliferation. [10][11][12][13]

Assay 5: In Vitro Kinase Inhibition Assay

Principle: Many quinoline derivatives function as ATP-competitive kinase inhibitors. [12]A common method to screen for this activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. [14]The amount of ADP is proportional to the kinase activity, and a decrease in the luminescent signal in the presence of the compound indicates inhibition.

Materials:

  • Recombinant kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, c-Met, CK2) [5][12]* Specific kinase substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the quinoline derivative in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the compound (or DMSO control). [14]3. Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes. [14]4. ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the commercial ADP detection kit. This typically involves two steps: first, adding a reagent to stop the reaction and deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. [14]5. Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the specific kinase. [14][15]

Assay 6: NF-κB Reporter Assay

Principle: The NF-κB pathway is a crucial regulator of genes involved in inflammation, survival, and proliferation. [16][17]A reporter assay is a common method to measure the transcriptional activity of NF-κB. [18]In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives luciferase expression, which can be quantified by measuring luminescence. [18]

cluster_0 cluster_1 Inside Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK complex Receptor->IKK IkB_NFkB IκB - p50/p65 (Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκB (leads to degradation) p50_p65 p50/p65 (NF-κB) IkB_NFkB->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Nucleus Nucleus NFkB_RE NF-κB Response Element p50_p65_nuc->NFkB_RE Binds Transcription Gene Transcription (Inflammation, Survival) NFkB_RE->Transcription Inhibitor 5-Bromoquinoline Derivative? Inhibitor->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway showing a potential point of inhibition.

Assay 7: STAT3 Activation Assay by Western Blot

Principle: STAT3 is a transcription factor that, upon activation by phosphorylation (at Tyrosine 705), dimerizes, translocates to the nucleus, and regulates genes involved in proliferation and survival. [11][19]Persistent STAT3 activation is a hallmark of many cancers. [20]Western blotting can be used to directly measure the levels of phosphorylated STAT3 (p-STAT3), the active form, relative to total STAT3 levels.

cluster_0 cluster_1 Inside Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Activates JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Nucleus Nucleus TargetGene Target Gene Promoter pSTAT3_dimer_nuc->TargetGene Binds Transcription Gene Transcription (Proliferation, Survival) TargetGene->Transcription Inhibitor 5-Bromoquinoline Derivative? Inhibitor->JAK Potential Inhibition

Caption: Simplified STAT3 signaling pathway showing a potential point of inhibition.

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Mechanism of action studies of quinoline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Elucidating the Mechanism of Action of Quinoline-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its rigid, bicyclic structure provides a versatile framework for engaging with the ATP-binding pocket of protein kinases. However, a potent inhibitor is only as valuable as our understanding of its mechanism of action (MOA). A thorough characterization of how and where a compound acts is critical for predicting its efficacy, toxicity, and potential for clinical success. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of quinoline-based kinase inhibitors, moving from direct target inhibition to cellular effects and downstream pathway modulation.

The Strategic Framework for MOA Elucidation

A successful MOA study is a multi-layered investigation designed to build a coherent and evidence-based narrative of a drug's action. We move from the simplest, most direct question—"Does my compound inhibit the purified enzyme?"—to the more complex and physiologically relevant question—"How does my compound affect the biological system driven by this enzyme?"

This process can be visualized as a logical workflow, where each stage provides crucial data that informs the next set of experiments.

MOA_Workflow cluster_0 Level 1: Biochemical & Biophysical Characterization cluster_1 Level 2: Cellular Activity & Target Engagement cluster_2 Level 3: Pathway & Selectivity Analysis cluster_3 Integrated MOA Model biochem_assay Biochemical Potency (IC50) (e.g., ADP-Glo) binding_assay Binding Affinity (Kd) (e.g., SPR, ITC) cell_potency Cellular Potency (EC50) (e.g., CellTiter-Glo) biochem_assay->cell_potency Confirm cellular activity target_engagement Target Engagement (e.g., Western Blot for p-Substrate) cell_potency->target_engagement Verify on-target effect pathway_analysis Downstream Pathway Modulation target_engagement->pathway_analysis Assess downstream impact selectivity Kinome-wide Selectivity Profiling pathway_analysis->selectivity Evaluate off-target liabilities moa_model Validated Lead Candidate selectivity->moa_model Synthesize data

Figure 1: Logical workflow for a comprehensive Mechanism of Action (MOA) study.

Level 1: Biochemical Potency and Binding Affinity

The foundational step is to quantify the inhibitor's direct effect on the purified target kinase. This is achieved through biochemical assays that measure enzymatic activity and biophysical assays that measure direct binding.

Determining Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a critical measure of a compound's potency. The ADP-Glo™ Kinase Assay is a widely used method due to its high sensitivity and luminescence-based readout.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced. The amount of ADP is determined by converting it to ATP, which then drives a luciferase reaction, generating a light signal that is inversely proportional to the kinase inhibition.

Protocol: IC50 Determination using ADP-Glo™ Assay

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The exact concentrations of kinase and substrate should be optimized to ensure the reaction is linear with respect to time and enzyme concentration.

    • Prepare serial dilutions of the quinoline-based inhibitor in DMSO, then dilute further into the reaction buffer to create 2X inhibitor solutions. A typical starting concentration might be 10 mM in DMSO, with final assay concentrations ranging from 10 µM to 0.1 nM.

  • Kinase Reaction:

    • Add 5 µL of 2X inhibitor solution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using software like GraphPad Prism to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Q-Inhibitor AEGFR1.2
Q-Inhibitor BEGFR (T790M)50.5
Q-Inhibitor CVEGFR28.7

Level 2: Cellular Target Engagement and Efficacy

While biochemical assays confirm direct inhibition, they do not account for cell permeability, stability, or competition with high intracellular ATP concentrations. Cellular assays are essential to confirm that the inhibitor engages its target in a physiological context and produces the desired biological effect.

Assessing Cellular Efficacy (EC50)

The half-maximal effective concentration (EC50) measures the compound's potency in a cell-based context, typically by assessing its effect on cell proliferation or viability. For an inhibitor of a kinase that drives cancer cell growth (an "oncogene-addicted" cell line), a potent EC50 value suggests successful target engagement.

Protocol: Cell Viability using CellTiter-Glo® Luminescent Assay

  • Cell Plating:

    • Seed cells (e.g., an EGFR-mutant lung cancer cell line for an EGFR inhibitor) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include "vehicle-only" (e.g., 0.1% DMSO) controls.

    • Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot the percentage of viability against the log of inhibitor concentration.

    • Calculate the EC50 value using a non-linear regression curve fit.

Verifying Target Engagement via Western Blot

The most direct way to confirm that the inhibitor is hitting its intended kinase inside the cell is to measure the phosphorylation status of a known downstream substrate. A successful inhibitor will reduce the level of phosphorylation in a dose-dependent manner.

Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that only recognizes the phosphorylated form of a protein, we can quantify the kinase's activity within the cell.

WesternBlot_Workflow start Treat Cells with Quinoline Inhibitor lysis Lyse Cells & Quantify Protein start->lysis sds_page SDS-PAGE: Separate Proteins by Size lysis->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Block Membrane (e.g., with BSA or Milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-EGFR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate & Image Signal secondary_ab->detection end Quantify Band Intensity: Phospho vs. Total Protein detection->end

Figure 2: Standard workflow for Western Blot analysis of target phosphorylation.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere. Starve cells of growth factors if necessary to reduce basal signaling.

    • Treat cells with various concentrations of the quinoline inhibitor for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target substrate (e.g., anti-phospho-ERK).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Level 3: Signaling Pathway and Selectivity Analysis

A kinase inhibitor rarely acts in isolation. It perturbs a complex signaling network. Understanding its effect on the downstream pathway and its selectivity across the entire kinome is crucial for predicting its overall biological impact and potential side effects.

Mapping Downstream Pathway Effects

Kinases are central nodes in signaling cascades. For example, inhibiting Epidermal Growth Factor Receptor (EGFR) should lead to the dephosphorylation and inactivation of downstream proteins like MEK and ERK in the MAPK pathway. Analyzing these downstream nodes confirms that the inhibitor effectively shuts down the entire signaling axis.

MAPK_Pathway egfr EGFR grb2 Grb2/SOS egfr->grb2 ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Quinoline-based EGFR Inhibitor inhibitor->egfr Inhibits

Figure 3: Simplified EGFR-RAS-MAPK signaling pathway inhibited by a quinoline-based drug.

Defining Inhibitor Selectivity

The human kinome contains over 500 kinases, many with similar ATP-binding pockets. An inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target toxicities. Kinome-wide selectivity profiling is a critical step to assess the specificity of a compound. Services like the KINOMEscan™ platform from Eurofins DiscoverX provide this by measuring the binding of an inhibitor against a large panel of kinases.

Principle: The assay typically involves an active site-directed competition binding assay. The test compound is competed against a known ligand for binding to the kinase. The amount of kinase captured on a solid support is quantified, and a reduction in signal indicates that the test compound has bound to and displaced the kinase from the ligand.

Data Presentation:

The results are often presented as a selectivity score (S-score), which represents the number of inhibited kinases as a fraction of the total kinases tested at a given concentration. A lower S-score indicates higher selectivity.

CompoundConcentration (µM)Kinases TestedKinases Hit (>90% Inhibition)Selectivity Score (S35)
Q-Inhibitor A146830.006
Q-Inhibitor D1468450.096

A highly selective compound like Q-Inhibitor A is often more desirable as it is less likely to cause off-target side effects.

Conclusion: Building the Integrated MOA Model

By systematically applying the protocols outlined above, researchers can build a robust, evidence-based model for the mechanism of action of a quinoline-based kinase inhibitor. This integrated understanding—from biochemical potency and cellular efficacy to target engagement and kinome-wide selectivity—is indispensable for the rational progression of a compound from a laboratory hit to a potential therapeutic agent. Each layer of investigation validates the previous one, culminating in a high-confidence data package that supports further preclinical and clinical development.

References

  • Title: The role of EGFR in cancer and its inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comprehensive characterization of thePublished Kinase Inhibitor Set Source: Nature Biotechnology URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromoquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Here, we provide in-depth, field-proven insights into the most common synthetic routes, focusing on the Gould-Jacobs reaction, to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

The most established and versatile method for synthesizing the 5-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of a substituted aniline (in this case, 4-bromoaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification of the resulting ester.[3][4] This route is favored for its reliability and the commercial availability of the starting materials.[5][6]

Q2: What are the critical steps in the Gould-Jacobs synthesis that directly impact yield?

The overall yield is a product of three critical stages, each with its own challenges:

  • Condensation: The initial formation of the diethyl 2-((4-bromoanilino)methylene)malonate intermediate. This step is generally high-yielding but requires pure reagents and controlled temperature to avoid side reactions.

  • Thermal Cyclization: This is the most challenging step. It requires significant thermal energy (typically >250 °C) to drive the 6-electron electrocyclization that forms the quinoline ring.[7] Insufficient temperature leads to no reaction, while excessive heat or prolonged reaction times can cause decomposition and tar formation, drastically reducing the yield.[7]

  • Saponification (Hydrolysis): The final step of converting the ethyl ester to the target carboxylic acid. Incomplete hydrolysis is a common issue, requiring careful optimization of base concentration, temperature, and reaction time.[8]

Q3: How does the bromine substituent on the aniline ring affect the reaction?

The bromine atom at the para-position of the starting aniline is an electron-withdrawing group. This deactivates the aromatic ring, which can make the intramolecular electrophilic cyclization step more challenging compared to an unsubstituted aniline. Consequently, this may necessitate slightly higher temperatures or longer reaction times during the thermal cyclization stage to achieve complete conversion.

Q4: Why is a high-boiling point solvent like Dowtherm A or diphenyl ether necessary for the cyclization step?

The intramolecular cyclization of the anilidomethylenemalonate intermediate has a high activation energy barrier. To overcome this, temperatures in the range of 250-260 °C are typically required.[7] Solvents like Dowtherm A or diphenyl ether have very high boiling points (approx. 257 °C), allowing the reaction to be conducted at the necessary temperature under reflux conditions, which provides stable and uniform heating. Using a lower-boiling solvent would not allow the reaction to reach the required temperature.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low yield or incomplete conversion in the initial condensation step (Aniline + DEEM).
  • Symptoms: TLC analysis shows significant amounts of unreacted 4-bromoaniline after the recommended reaction time. The isolated yield of the diethyl 2-((4-bromoanilino)methylene)malonate intermediate is below expectations.

  • Potential Causes & Solutions:

    • Cause: Impure Diethyl ethoxymethylenemalonate (DEEM). DEEM can hydrolyze or polymerize over time.

      • Solution: Use freshly opened or distilled DEEM for the reaction. Verify its purity via refractive index or NMR spectroscopy. A common impurity is diethyl diethoxymethylene malonate, which can be difficult to remove by distillation.[5]

    • Cause: Sub-optimal reaction temperature. While the reaction is often performed at 100-130 °C, the deactivating effect of the bromine substituent might require slightly more forcing conditions.

      • Solution: Incrementally increase the reaction temperature by 10 °C intervals, monitoring the reaction progress by TLC. Ensure that the ethanol byproduct is effectively removed to drive the reaction equilibrium forward.[3]

    • Cause: Insufficient reaction time.

      • Solution: Extend the reaction time and monitor every hour using TLC until the 4-bromoaniline spot has disappeared or is no longer diminishing in intensity.

Problem 2: Drastic yield loss during the high-temperature thermal cyclization.
  • Symptoms: The reaction mixture turns into a dark, intractable tar. The isolated yield of the ethyl 5-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate is very low or zero.

  • Potential Causes & Solutions:

    • Cause: Localized overheating and decomposition. Conventional heating with an oil bath or heating mantle can create hot spots, leading to product decomposition at these extreme temperatures.

      • Solution 1 (Classical): Ensure vigorous stirring of the high-boiling solvent to maintain uniform temperature distribution. Use a temperature controller with the thermocouple placed directly in the reaction mixture.

      • Solution 2 (Modern): Switch to microwave-assisted synthesis. Microwave heating provides rapid and uniform heating throughout the reaction volume, significantly reducing reaction times and minimizing the formation of degradation byproducts.[3] This is often the most effective solution for improving yields in this step.

    • Cause: Oxygen-mediated degradation. At high temperatures, trace amounts of oxygen can promote oxidative side reactions.

      • Solution: Perform the cyclization under an inert atmosphere of nitrogen or argon to prevent oxidation.

ParameterConventional Heating (Dowtherm A)Microwave-Assisted SynthesisRationale
Temperature 250 - 260 °C250 - 300 °CHigh energy is required for the 6-pi electrocyclization.[7]
Time 15 - 60 minutes5 - 15 minutesMicrowaves provide rapid, uniform heating, reducing overall time at high temp.[3]
Typical Yield 40 - 60%65 - 85%Reduced time minimizes thermal decomposition, improving yield.[3]
Key Challenge Tar formation, temperature controlRequires specialized equipmentConventional heating risks localized overheating.
Problem 3: Incomplete saponification of the ethyl ester.
  • Symptoms: After acidification of the workup, the isolated product is a mixture of the desired carboxylic acid and the starting ethyl ester, as confirmed by NMR or LC-MS.

  • Potential Causes & Solutions:

    • Cause: Insufficient base or hydrolysis time. The ester, being a solid, may have poor solubility in the aqueous base, leading to a slow heterogeneous reaction.

      • Solution 1: Increase the amount of NaOH or KOH solution (e.g., from 10% to 20% w/v) and prolong the reflux time. Monitor the reaction via TLC until the starting ester spot is completely gone.

      • Solution 2: Add a co-solvent like ethanol to the aqueous base. This will increase the solubility of the ester and create a more homogeneous reaction mixture, accelerating the rate of hydrolysis.

    • Cause: Premature precipitation. The sodium salt of the carboxylic acid product might be sparingly soluble and precipitate out of solution, halting the reaction.

      • Solution: Add more water or ethanol during the reaction to keep the sodium salt dissolved until the hydrolysis is complete.

Problem 4: Product is contaminated with an unknown impurity that lacks the carboxylic acid group.
  • Symptoms: Mass spectrometry or NMR analysis indicates the presence of 5-bromo-4-oxo-1,4-dihydroquinoline, an impurity resulting from the loss of the C3-substituent.

  • Potential Causes & Solutions:

    • Cause: Unwanted decarboxylation. This can occur under harsh acidic or thermal conditions, especially if the workup after saponification involves prolonged heating in strong acid.[9]

      • Solution: During the final workup, acidify the cooled basic solution slowly at low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Avoid boiling the acidic mixture. Collect the product promptly via filtration once precipitation is complete.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the overall synthetic pathway and a logical flow for troubleshooting common issues.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Heat (100-130°C) Remove EtOH A->B Reagents C Intermediate 1: Anilidomethylenemalonate B->C Product D Heat (>250°C) High-boiling solvent or Microwave C->D Input E Intermediate 2: Ethyl 5-bromo-4-oxo-quinoline-3-carboxylate D->E Product F 1. Reflux with aq. NaOH 2. Acidify with HCl E->F Hydrolysis G Final Product: 5-Bromo-4-oxo-quinoline-3-carboxylic acid F->G Precipitation

Caption: Overall workflow for the Gould-Jacobs synthesis of this compound.

G Start Low Final Yield Check_Int1 Check Yield/Purity of Intermediate 1 (Anilidomethylenemalonate) Start->Check_Int1 Check_Int2 Check Yield/Purity of Intermediate 2 (Ester) Start->Check_Int2 Check_Final Analyze Final Product for Impurities Start->Check_Final Sol_Int1 Problem: Condensation - Check DEEM purity - Increase Temp/Time Check_Int1->Sol_Int1 If Low/Impure Sol_Int2 Problem: Cyclization - Insufficient Temp? - Decomposition/Tar? - Switch to Microwave Check_Int2->Sol_Int2 If Low/Impure Sol_Final Problem: Hydrolysis/Workup - Incomplete Saponification? - Decarboxylation? - Optimize base/acid steps Check_Final->Sol_Final If Impure

Caption: A logical troubleshooting flow for diagnosing low yield issues in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate 1)
  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 120 °C for 2 hours. Ethanol will begin to distill from the reaction mixture.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 4-bromoaniline is consumed.

  • After completion, cool the reaction mixture to room temperature. The product will often solidify upon cooling.

  • Recrystallize the solid from ethanol or hexane to yield the pure intermediate as a white or off-white solid.

Protocol 2: Thermal Cyclization to Ethyl 5-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

Method A: Conventional Heating

  • In a three-neck flask equipped with a mechanical stirrer, a reflux condenser (under N₂), and a thermocouple, add the anilidomethylenemalonate intermediate (1.0 eq) to a sufficient volume of Dowtherm A or diphenyl ether to ensure good stirring.

  • Heat the mixture with vigorous stirring to 250-255 °C.

  • Maintain this temperature for 20-30 minutes. The product will precipitate from the hot solvent.

  • Allow the mixture to cool to below 100 °C, then add hexanes to dilute the solvent and aid filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. The crude product can be used directly in the next step.

Method B: Microwave-Assisted Synthesis [3]

  • In a suitable microwave reactor vial, place the anilidomethylenemalonate intermediate (1.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the solid to 250 °C and hold for 10 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Wash the resulting solid with cold acetonitrile or ethanol and filter to obtain the crude product.

Protocol 3: Saponification to 5-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Final Product)
  • Suspend the crude ethyl ester intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v).

  • Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve as the sodium salt is formed. If solubility is an issue, add a small amount of ethanol.

  • Monitor the reaction by TLC until the starting ester has been completely consumed.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH is ~2. A thick precipitate will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final 5-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

References

  • Reddy, T. J., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • Wikipedia. (2023). Skraup reaction. Available at: [Link]

  • Kumar, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Larock, R. C., & Doty, M. J. (1999). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]

  • ResearchGate. (2019). Friedlander synthesis of quinoline derivatives. Available at: [Link]

  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism. Available at: [Link]

  • LookChem. (n.d.). Diethyl ethoxymethylenemalonate. Available at: [Link]

  • YouTube. (2024). Combe's synthesis of quinoline. Available at: [Link]

  • International Journal of Chemistry. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

  • IUCr Journals. (2016). 5-Bromo-1H-indole-2,3-dione. Available at: [Link]

  • ResearchGate. (2016). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2016). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • Google Patents. (2021). Preparation method of ethoxy diethyl methylene malonate.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate. Available at: [Link]

  • Google Patents. (2012). Method for preparing 5-bromoindole.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Okayama University Scientific Achievement Repository. (1977). STUDIES ON THE SYNTHESIS OF QUINOLINE. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Journal of the American Chemical Society. (1969). Copper-quinoline decarboxylation. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This document provides in-depth, experience-based insights to navigate the complexities of this synthesis.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most frequently encountered challenges during the synthesis of this compound, which is often approached via a Gould-Jacobs or a related cyclization reaction.

Question 1: Why is my yield of this compound consistently low?

Low yields in quinoline synthesis can often be attributed to several critical factors, primarily related to the cyclization and subsequent saponification/decarboxylation steps. The Gould-Jacobs reaction, a common route, involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature cyclization.[1][2]

Possible Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization of the intermediate anilidomethylenemalonate requires high temperatures, often in the range of 250-260 °C.[1] Insufficient temperature or reaction time can lead to a significant amount of unreacted intermediate.

    • Recommendation: Ensure your high-boiling solvent (e.g., diphenyl ether or Dowtherm A) reaches and maintains the target temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating duration. Be aware that prolonged heating at very high temperatures (e.g., 300 °C) can lead to product degradation and decarboxylation, paradoxically lowering the yield.[3]

  • Side Reactions and Tar Formation: Quinoline syntheses, especially those employing strong acids and high temperatures like the Skraup or Doebner-von Miller reactions, are prone to polymerization and tar formation.[4] These side reactions consume starting materials and complicate purification.

    • Recommendation: For reactions like the Skraup synthesis, the slow addition of sulfuric acid with efficient cooling is crucial. The use of a moderator such as ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[4]

  • Poor Regioselectivity: If you are using a substituted aniline, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers and reducing the yield of the desired product.[5]

    • Recommendation: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[6] For instance, in the Combes synthesis, bulky groups on the β-diketone can direct the cyclization.[7] Careful consideration of the starting materials is essential.

  • Suboptimal Work-up and Purification: The product may be lost during the work-up and purification stages. Carboxylic acids can be challenging to isolate, especially if they have some water solubility.

    • Recommendation: A common method for purifying carboxylic acids involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[8][9]

ParameterConditionExpected OutcomePotential Issue
Cyclization Temperature 250-260 °C (in high-boiling solvent)Efficient cyclizationLow temperature leads to incomplete reaction.
Reaction Time Varies (monitor by TLC)Complete conversion of intermediateExcessive time can cause product degradation.[3]
Acid Addition (for Skraup-type) Slow, with coolingControlled exothermic reactionRapid addition can lead to uncontrolled reaction and tar formation.[4]
Purification pH Acidification to pH < pKaPrecipitation of carboxylic acidIncomplete precipitation if pH is not low enough.
Question 2: I am observing significant tar formation in my reaction. How can I minimize it?

Tar formation is a common issue in many quinoline syntheses due to the harsh reaction conditions.

Causes and Mitigation Strategies:

  • Harsh Acidic and Oxidizing Conditions: Strong acids and oxidizing agents at high temperatures can cause polymerization of reactants and intermediates.[4]

    • Solution: As mentioned, using a moderator like ferrous sulfate in the Skraup synthesis can make the reaction less violent.[4] Careful control of the temperature is also critical; the reaction should be initiated with gentle heating, and the exothermic phase must be managed.[4]

  • Polymerization of Intermediates: In reactions like the Doebner-von Miller synthesis, the α,β-unsaturated aldehyde or ketone intermediate can polymerize.[4]

    • Solution: Slow addition of the carbonyl compound can help maintain a low concentration, which disfavors self-condensation and polymerization.[4]

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

The nature of the impurities will depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Incomplete reaction will leave residual aniline and malonic ester derivatives.

  • Cyclization Intermediate: The anilidomethylenemalonate may persist if the cyclization is not complete.

  • Regioisomers: As discussed, substituted anilines can lead to the formation of isomeric quinoline products.

  • Tar and Polymeric Byproducts: These are often high molecular weight, dark-colored materials.

Purification Protocol:

A robust purification strategy for carboxylic acids involves acid-base extraction.

  • Dissolution in Base: Dissolve the crude product in an aqueous solution of a suitable base (e.g., sodium hydroxide). The desired carboxylic acid will form a water-soluble carboxylate salt.

  • Extraction of Neutral Impurities: Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities like unreacted starting materials or intermediates.[8]

  • Precipitation of the Acid: Slowly acidify the aqueous layer with a strong acid (e.g., HCl) while stirring. The this compound will precipitate out of the solution. Ensure the final pH is well below the pKa of the carboxylic acid to maximize precipitation.[8]

  • Filtration and Washing: Collect the precipitated solid by filtration, wash it thoroughly with cold water to remove any remaining salts, and then dry it under vacuum.

  • Recrystallization: For higher purity, the dried solid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or toluene/petroleum ether).[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the Gould-Jacobs reaction?

The primary role of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is to provide a medium that can reach the high temperatures (typically 250-260 °C) required for the thermal cyclization step.[1] This allows the reaction to proceed at a reasonable rate while minimizing decomposition that might occur if the reaction were heated neat without precise temperature control.

Q2: Can I use microwave synthesis for this reaction?

Yes, microwave-assisted synthesis can be a powerful tool for optimizing the Gould-Jacobs reaction. It allows for rapid heating to high temperatures, which can dramatically reduce reaction times and, in some cases, improve yields.[3][10] However, it's important to carefully screen both the temperature and reaction time to avoid product degradation, as higher temperatures can also accelerate decomposition pathways.[3]

Q3: What are the key differences between the Combes, Skraup, and Gould-Jacobs syntheses for quinolines?

These are all classic methods for quinoline synthesis but differ in their starting materials and reaction conditions.

  • Gould-Jacobs Reaction: This method typically involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester.[2]

  • Combes Quinoline Synthesis: This synthesis uses the acid-catalyzed condensation of an aniline with a β-diketone.[7][11]

  • Skraup Synthesis: This is a vigorous reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is notoriously exothermic and often produces significant tar.[4]

  • Doebner-von Miller Reaction: This is a reaction between an aniline and an α,β-unsaturated carbonyl compound.[12]

The choice of method often depends on the desired substitution pattern on the quinoline ring. For this compound, a Gould-Jacobs approach starting with 3-bromoaniline is a logical choice.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_cyclization Check Cyclization Step start->check_cyclization check_workup Review Work-up & Purification start->check_workup check_side_reactions Investigate Side Reactions start->check_side_reactions temp_time Temperature or Time Insufficient? check_cyclization->temp_time ph_control pH Control During Extraction? check_workup->ph_control tar_formation Significant Tar Formation? check_side_reactions->tar_formation temp_time->check_side_reactions No increase_temp_time Optimize Temperature and Time (Monitor by TLC) temp_time->increase_temp_time Yes tar_formation->check_workup No use_moderator Use Moderator (e.g., FeSO4) Control Acid Addition tar_formation->use_moderator Yes adjust_ph Ensure pH is < pKa for Precipitation and > pKa for Extraction ph_control->adjust_ph No recrystallize Recrystallize Final Product ph_control->recrystallize Yes

Sources

Technical Support Center: Purification of 5-Bromoquinoline-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 5-Bromoquinoline-3-carboxylic acid via recrystallization. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices and offers robust troubleshooting strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Impurities largely depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions (such as other positional isomers or over-brominated quinolines), residual solvents, and inorganic salts.[1][2] Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

A general approach involves solubility testing with a range of solvents of varying polarities.[3] Common choices for quinoline derivatives and carboxylic acids include alcohols (ethanol, isopropanol), acetic acid, and solvent mixtures like ethanol/water or acetone/water.[4][5]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[6][7]

To resolve this, try the following:

  • Re-heat the solution to redissolve the oil and add a small amount of additional solvent.[6]

  • Slow down the cooling process. A slower cooling rate can favor crystal formation over oiling.[7]

  • Consider using a different solvent or solvent system.

Q4: The yield of my recrystallized product is very low. What are the likely causes?

A4: A low yield can stem from several factors:

  • Using too much solvent: This is the most common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][6][7]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.[1]

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using an excessive amount of cold solvent will redissolve some of your product.[3]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to tackling common problems during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Action
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[6][7]
The solution is supersaturated but requires a nucleation site.Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7]
Crystals form too quickly The solution is too concentrated, or the cooling is too rapid.Rapid crystallization can trap impurities.[6] Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[6]
Colored impurities remain in the crystals The impurities have similar solubility profiles to the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.
The purified compound has a broad melting point range The compound is still impure or contains residual solvent.A second recrystallization may be necessary. Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent.[3]

Step-by-Step Recrystallization Protocol

This protocol provides a general framework for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For this example, we will consider an ethanol/water mixture.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove any solid impurities without the desired compound crystallizing prematurely.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, the flask can then be placed in an ice bath to further decrease the solubility of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The absence of solvent can be confirmed by obtaining a constant weight.[3]

Recrystallization Workflow

G start Start with Crude This compound solubility_test Perform Solubility Tests start->solubility_test select_solvent Select Optimal Solvent/Solvent System solubility_test->select_solvent dissolve Dissolve Crude Product in Minimal Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature, then Ice Bath hot_filtration->cool Insoluble impurities removed hot_filtration->cool No insoluble impurities oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask/Seed crystals_form->troubleshoot_no_crystals No wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure this compound dry_crystals->end troubleshoot_no_crystals->cool oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve

Caption: Recrystallization and Troubleshooting Workflow.

Safety Precautions

This compound and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[8]

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

Technical Support Center: Removing Byproducts from 5-Bromoquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical building block with high purity. Impurities can significantly affect downstream reactions, biological assays, and the overall integrity of your research. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to address common purification hurdles.

Section 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the common byproducts and impurities encountered during the synthesis of this compound, particularly when using methods analogous to the Gould-Jacobs or Doebner reactions which are common for quinoline carboxylic acids.[1][2][3]

Q1: What are the most common byproducts I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the specific synthetic route and reaction conditions employed. However, several common byproducts frequently arise:

  • Incompletely Hydrolyzed Ester: If your synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 5-bromoquinoline-3-carboxylate), incomplete reaction is a primary source of impurity.[4] This is often observed when using mild hydrolysis conditions.[5][6]

  • Decarboxylated Product (5-Bromoquinoline): Quinoline carboxylic acids can undergo decarboxylation, especially when subjected to high temperatures during synthesis or workup.[7] This results in the formation of 5-bromoquinoline, a less polar and more volatile byproduct.[8] The Gould-Jacobs reaction, for instance, requires a high-temperature cyclization step that can promote side reactions.[9][10]

  • Unreacted Starting Materials: Residual starting materials, such as the corresponding bromoaniline or ketoester, may persist if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the synthetic strategy, particularly if cyclization of an asymmetrically substituted aniline is involved, positional isomers of the final product can form.[10]

  • Poly-brominated Species: If direct bromination is part of the synthesis, over-bromination can lead to the formation of di- or tri-brominated quinolines.[11]

Q2: My reaction was performed at a high temperature (>200 °C), and I see a new, less polar spot on my TLC analysis. What is the likely identity of this byproduct?

A2: The appearance of a significantly less polar spot, especially after a high-temperature reaction step, strongly suggests the formation of the decarboxylated byproduct, 5-bromoquinoline. The replacement of the polar carboxylic acid group with a hydrogen atom drastically reduces the compound's polarity, causing it to travel much further up a normal-phase TLC plate. Thermal decarboxylation is a known side reaction for heteroaromatic carboxylic acids.[7][8]

Q3: My ¹H NMR spectrum shows persistent quartet and triplet signals around 4.4 and 1.4 ppm, respectively. What does this indicate?

A3: These signals are characteristic of an ethyl ester group, indicating the presence of the unhydrolyzed precursor, ethyl 5-bromoquinoline-3-carboxylate. The quartet at ~4.4 ppm corresponds to the -CH₂- group adjacent to the ester oxygen, and the triplet at ~1.4 ppm corresponds to the terminal -CH₃ group. This confirms that the final saponification or hydrolysis step was incomplete.[5][12]

Q4: Why is my crude product a dark, tarry solid, and how can I address the color?

A4: Dark coloration and tar formation are common when reactions are conducted at high temperatures, as is often required for the cyclization step in quinoline synthesis.[10] These colored impurities are typically high-molecular-weight, polymeric byproducts. They can often be effectively removed during recrystallization by treating the hot solution with a small amount of activated charcoal.[13] The charcoal adsorbs the colored impurities, which are then removed via hot filtration.

Section 2: Troubleshooting Guide - Purification Strategies

This section provides solutions to specific problems you may encounter during the purification of your this compound.

Issue 1: Crude product contains a complex mixture of acidic, basic, and neutral impurities.
  • Causality: This scenario is common when a reaction has low conversion, resulting in a mixture of the acidic product, unreacted basic aniline precursors, and neutral ester intermediates or decarboxylated byproducts.

  • Troubleshooting Strategy: Acid-Base Extraction

    • Principle: This technique exploits the differences in the acidic and basic properties of the components in the mixture. The desired product is a carboxylic acid, which is soluble in aqueous base (as its carboxylate salt), while neutral and basic impurities are not.

    • Actionable Steps:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract the organic solution with an aqueous base (e.g., 1 M NaOH or NaHCO₃). The desired this compound will move into the aqueous layer as its sodium salt.

      • Separate the layers. The organic layer now contains neutral (e.g., ester, decarboxylated product) and basic (e.g., unreacted aniline) impurities.

      • Wash the basic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 3 M HCl) to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution as it is no longer soluble in its protonated form.

      • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[14][15]

Issue 2: Recrystallization of the purified acid results in an oil or fails to produce crystals.
  • Causality: "Oiling out" or failure to crystallize can be caused by several factors: the presence of impurities that inhibit crystal lattice formation, a solvent in which the compound is too soluble even when cold, or cooling the solution too rapidly.[13][16]

  • Troubleshooting Strategy: Solvent System Optimization

    • Actionable Steps:

      • Re-dissolve and Slow Cool: If the product oils out, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation, and then allow the solution to cool very slowly to room temperature before placing it in an ice bath.[16]

      • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For a bromoquinoline carboxylic acid, suitable solvents might include ethanol, isopropanol, acetic acid, or mixtures like ethanol/water or ethyl acetate/hexane.[13][17]

      • Use a Mixed-Solvent System: If a single solvent is ineffective, try a mixed-solvent approach. Dissolve the crude acid in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol). Heat the solution and add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[16]

Issue 3: The decarboxylated byproduct (5-bromoquinoline) co-elutes with the product during column chromatography.
  • Causality: While 5-bromoquinoline is less polar than the carboxylic acid, interactions between the basic quinoline nitrogen and the acidic silica gel can cause peak tailing and poor separation.[18]

  • Troubleshooting Strategy: Modify Chromatographic Conditions

    • Actionable Steps:

      • Add a Basic Modifier: To improve the peak shape of the desired product and enhance separation, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine competes for the acidic sites on the silica gel, preventing the quinoline nitrogen from interacting strongly.[18]

      • Add an Acidic Modifier: Alternatively, adding an acidic modifier like acetic acid or formic acid (0.5-1%) to the eluent will protonate the basic impurities and can significantly alter the retention times, often improving separation from the acidic product.

      • Switch Stationary Phase: If silica gel proves problematic, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives for separating basic compounds.[18] Reversed-phase (C18) chromatography is another excellent option, where the polar carboxylic acid will elute earlier than the less polar decarboxylated byproduct.[18][19]

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of your synthesized this compound.

  • Sample Preparation: Prepare a stock solution of your crude or purified material at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B over 1 min, and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Data Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all observed peaks.[20] This method should effectively separate the polar carboxylic acid from the less polar ester and decarboxylated byproducts.

Protocol 2: Bulk Purification by Recrystallization

This protocol is the primary method for purifying the solid product after initial isolation.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is often a good starting point.[13]

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate with stirring) until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this initial cooling period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Section 4: Visualization & Data

Workflow for Purification and Analysis

The following diagram outlines a decision-making workflow for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Product (this compound) Analyze Purity Assessment (TLC, HPLC, NMR) Crude->Analyze AcidBase Acid-Base Extraction Analyze->AcidBase Complex Mixture? (Basic/Neutral Impurities) Recrystallize Recrystallization Analyze->Recrystallize Relatively Clean? (<10% Impurities) Chromatography Column Chromatography Analyze->Chromatography Stubborn Impurities? (e.g., Isomers) Pure Pure Product (>98%) Analyze->Pure Purity Goal Met? AcidBase->Analyze Re-assess Purity Recrystallize->Analyze Re-assess Purity Chromatography->Analyze Re-assess Purity

Caption: Decision tree for purifying this compound.

Common Byproducts and Analytical Signatures
ByproductStructureTypical ¹H NMR SignalTLC Rƒ Value (vs. Product)Removal Method
Ethyl 5-bromoquinoline-3-carboxylate Quinoline core with -COOCH₂CH₃ at C3Quartet ~4.4 ppm, Triplet ~1.4 ppmHigherComplete hydrolysis; Acid-base extraction
5-Bromoquinoline Quinoline core, H at C3Absence of carboxylic acid protonMuch HigherAcid-base extraction; Chromatography
3-Bromoaniline Aniline coreAromatic signals for aminobenzeneVariesAcid-base extraction

Section 5: References

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  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Retrieved from

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from

  • Journal of Chromatography A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of Quinoline Derivatives. Retrieved from

  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions. Retrieved from

  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: High-Purity 3-Bromoquinoline Recrystallization. Retrieved from

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid. Retrieved from

  • Molecules. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from

  • ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. Retrieved from

  • Ambeed.com. (n.d.). 1416438-47-5 | this compound. Retrieved from

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Retrieved from

  • Wikipedia. (n.d.). Quinoline. Retrieved from

  • Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Retrieved from

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from

  • Molecules. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from

  • Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from

  • ChemicalBook. (2025). This compound | 1416438-47-5. Retrieved from

  • Revue Marocaine de Chimie. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from

  • ChemBK. (n.d.). This compound. Retrieved from

  • Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from

  • ACS Omega. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. Retrieved from

  • Benchchem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

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Technical Support Center: Improving the Solubility of 5-Bromoquinoline-3-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.

Understanding the Challenge: Core Properties of this compound

This compound is a heterocyclic aromatic organic compound.[1][2] Its structure, featuring a planar quinoline ring system, contributes to strong crystal lattice energy, while the carboxylic acid group offers a handle for pH-dependent solubilization. However, the overall lipophilicity of the molecule often leads to poor aqueous solubility, a common challenge for many drug discovery compounds.[3][4] Successfully using this compound requires a strategy that disrupts its crystal packing and maintains its presence in the solution phase under final assay conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer?

A1: The limited aqueous solubility at neutral pH is expected due to the molecule's chemical nature. The carboxylic acid group has a specific pKa (acid dissociation constant), which is the pH at which the compound is 50% in its protonated (less soluble, neutral) form and 50% in its deprotonated (more soluble, anionic) form.[5] At a neutral pH of 7, which is likely above the pKa of the carboxylic acid, the compound should be mostly in its deprotonated, more soluble form. However, the intrinsic solubility of the parent molecule is very low to begin with. To significantly improve solubility, you must shift the equilibrium far towards the deprotonated state by raising the pH well above the pKa.[6]

Q2: What is the best solvent to prepare an initial high-concentration stock solution?

A2: For initial stock solutions, a water-miscible organic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[3][7] However, care must be taken as DMSO is hygroscopic (absorbs water from the air), and the presence of water can decrease the solubility of carboxylic acids over time, leading to precipitation in your stock.[8] Always use fresh, anhydrous DMSO for preparing stock solutions.[9][10]

Q3: I dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay buffer.[3][11] While the compound is highly soluble in 100% DMSO, its solubility dramatically decreases in a high-aqueous environment. When you add the DMSO stock to the buffer, you are creating a supersaturated solution. The compound may stay in solution for a short period, but it will eventually precipitate as it equilibrates to its lower thermodynamic solubility. The final concentration of DMSO in your assay is also a critical factor.

Q4: Can I use pH adjustment to keep the compound in solution?

A4: Absolutely. This is the most effective and widely used strategy for acidic compounds like this compound.[12][] By raising the pH of the aqueous solution, you deprotonate the carboxylic acid group to a carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in water.[14] The general rule of thumb is to maintain the pH of the final solution at least 2 units above the compound's pKa to ensure >99% of it remains in the ionized, soluble form.[6]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Preparing and Validating a Concentrated Stock Solution

The reliability of your assay begins with a stable, fully solubilized stock solution. This protocol ensures your starting material is correctly prepared.

Table 1: Recommended Solvents for Stock Solutions
SolventTypical Starting ConcentrationProsCons & Mitigation
DMSO 10-50 mMHigh solvating power for many organic molecules.[7]Hygroscopic; water contamination can cause precipitation.[8] Mitigation: Use fresh, anhydrous grade DMSO. Store stocks with desiccant and tightly sealed at -20°C or -80°C.
DMF (N,N-Dimethylformamide)10-50 mMGood alternative to DMSO.Can be more toxic to cells than DMSO. Ensure final concentration is low.
Ethanol 1-10 mMLess toxic to cells than DMSO/DMF.Lower solvating power; may not achieve high concentrations. Can affect protein stability.
Aqueous Base (e.g., 10-100 mM NaOH)1-10 mMDirectly creates the soluble salt form.[15]High pH may be incompatible with compound stability or downstream assays. Mitigation: Neutralize carefully or use a volatile base like ammonium hydroxide if lyophilization is an option.
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh: Accurately weigh a precise amount of this compound powder.

  • Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 20 mM).

  • Mix: Vortex vigorously. If needed, use a brief sonication bath (5-10 minutes) to aid dissolution. Ensure no solid particles are visible.

  • Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[3]

Guide 2: Leveraging pH to Enhance Aqueous Solubility

This is the primary strategy for solubilizing acidic compounds in aqueous media for assays. The goal is to convert the insoluble acid (HA) into its highly soluble conjugate base (A⁻).

Diagram 1: pH Effect on Carboxylic Acid Ionization

This diagram illustrates the fundamental equilibrium between the protonated, less soluble form (HA) and the deprotonated, more soluble form (A⁻) of this compound, governed by the solution's pH relative to the compound's pKa.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) HA HA (Protonated) Poorly Soluble A_minus A⁻ (Deprotonated) Highly Soluble HA->A_minus + OH⁻ A_minus->HA + H⁺

Caption: Equilibrium between the less soluble (red) and more soluble (green) forms.

Protocol 2: pH-Mediated Solubilization for Assay Working Solutions
  • Prepare a Basic Stock (Optional but Recommended): Instead of a DMSO stock, you can prepare a 1-10 mM stock in a dilute aqueous base like 10 mM NaOH. This directly forms the sodium salt of the acid.

  • Select an Appropriate Buffer: Choose a buffer for your final assay that has a pH at least 2 units higher than the pKa of this compound. (Note: The exact pKa may need to be determined experimentally or estimated, but for most carboxylic acids, a buffer at pH ≥ 7.5 is a good starting point).

  • Dilute the Stock: Add a small aliquot of your concentrated stock (either from DMSO or the basic aqueous stock) to the final assay buffer.

  • Verify Final pH: After adding the compound, re-check the pH of the working solution. The addition of an acidic compound can slightly lower the buffer's pH. If it has dropped significantly, adjust it back to the target pH with a small amount of dilute NaOH.

  • Observe for Precipitation: Let the solution sit at the intended assay temperature for at least one hour to ensure it remains clear.

Guide 3: Troubleshooting Precipitation and Determining Kinetic Solubility

If you observe precipitation after diluting your DMSO stock, a systematic approach is needed to find a stable concentration.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

This decision tree provides a logical workflow for diagnosing and solving solubility issues when preparing assay plates.

G start Precipitation Observed in Assay Well check_stock Is the DMSO stock clear? (No crystals) start->check_stock remake_stock Remake stock with fresh, anhydrous DMSO. Use sonication. check_stock->remake_stock No check_assay_conc Is final assay [C] too high? check_stock->check_assay_conc Yes kinetic_sol Determine Kinetic Solubility (See Protocol 3) check_assay_conc->kinetic_sol Yes check_ph Is final buffer pH > (pKa+2)? check_assay_conc->check_ph No, [C] is low use_cosolvent Try a Co-solvent System (See Table 2) check_ph->use_cosolvent Yes, but still precipitates adjust_ph Increase buffer pH or use a different buffer system. check_ph->adjust_ph No

Caption: A step-by-step decision tree for resolving precipitation issues.

Protocol 3: High-Throughput Kinetic Solubility Assessment

This protocol helps you determine the maximum concentration at which your compound will remain soluble in the assay buffer for the duration of the experiment.[11]

  • Prepare Plate: In a 96-well plate, add your final assay buffer to each well.

  • Create Dilution Series: Add varying amounts of your concentrated DMSO stock to the wells to create a dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final percentage of DMSO is constant in all wells and matches your planned assay condition (typically ≤1%).

  • Incubate: Seal the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for a relevant timeframe (e.g., 2 hours).

  • Measure: Read the plate on a nephelometer, which measures light scattering from insoluble particles. Alternatively, visually inspect the plate against a dark background for any signs of cloudiness or precipitate.

  • Determine Limit: The highest concentration that remains clear is your kinetic solubility limit. You must conduct your assays at or below this concentration to ensure reliable results.

Table 2: Common Co-solvents for Enhancing Solubility

If pH adjustment alone is insufficient, a co-solvent can be used to increase the solvating power of the aqueous buffer.[][16][17]

Co-solventTypical Final ConcentrationNotes
Ethanol 1-5%Can be effective but may impact enzyme activity or cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated in many assays and can significantly improve solubility.[4]
Propylene Glycol 1-10%Another common choice with a good safety profile in many biological systems.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMThese form inclusion complexes, encapsulating the hydrophobic part of the molecule to enhance solubility.[12][18] Particularly useful for in vivo formulations.
References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Co-Solubilization of Poorly Soluble Drugs by Micellization and Complex
  • Why salt formation of weak acid increases the drug solubility?. (2023).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Quinoline. (n.d.). Wikipedia.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Quinoline-4-carboxylic acid | CAS 486-74-8. (n.d.). Selleck Chemicals.
  • Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays. (n.d.). Benchchem.
  • Samples in DMSO: What an end user needs to know. (n.d.).
  • This compound. (n.d.). ChemBK.
  • What pH for Complete Reproton
  • pH Adjustment and Co-Solvent Optimiz
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. (n.d.). MedChemExpress.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
  • This compound | MFCD22370657 | C10H6BrNO2. (n.d.). Key Organics.
  • This compound | 1416438-47-5. (n.d.). ChemicalBook.
  • In Vitro Solubility Assays in Drug Discovery. (2008). Ingenta Connect.

Sources

Preventing degradation of 5-Bromoquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based applications. Degradation can compromise experimental results, leading to inaccurate data and loss of valuable time. By understanding the underlying chemical principles, you can proactively prevent these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways through which this compound degrades in solution?

A1: The degradation of this compound is primarily driven by three mechanisms: photodegradation, oxidation, and decarboxylation. Quinoline structures are known to be susceptible to UV light, which can induce photochemical reactions.[1][2] The electron-rich aromatic system is also vulnerable to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents.[3] Finally, like many carboxylic acids attached to aromatic rings, it can undergo decarboxylation (loss of CO₂) under thermal stress or certain pH conditions.[4][5]

Q2: I noticed my solution has developed a slight yellow or brownish tint. Is it degraded?

A2: A color change is a strong indicator of degradation, most commonly due to oxidation or photodegradation. These reactions often create conjugated byproducts that absorb visible light. We strongly recommend preparing a fresh solution and performing an analytical check (e.g., HPLC) to confirm the presence of degradation products if you observe any color change.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be stored at 2-8°C in a tightly sealed, light-protected container (e.g., an amber glass vial or a clear vial wrapped in aluminum foil).[6][7] For long-term storage (>1 week), we recommend purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[8]

Q4: Can pH affect the stability of my solution?

A4: Absolutely. The solubility and stability of quinoline derivatives are highly dependent on pH.[9][10] Extreme pH levels (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. Unless your experimental protocol dictates otherwise, maintaining a buffered solution near a neutral pH (6.5-7.5) is generally advisable to minimize these risks.

Q5: How can I analytically confirm the stability of my solution?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of your compound. A stability-indicating HPLC method should be developed to separate the parent this compound peak from any potential degradants.[11] Comparing the chromatogram of a freshly prepared solution to an aged one allows for the quantitative tracking of degradation over time. LC-MS can further help in identifying the mass of the degradation products.[12]

Visualizing Degradation: Key Pathways

The following diagram illustrates the primary environmental factors that can trigger the degradation of this compound.

parent This compound (in Solution) photo_prod Photodegradation Products parent->photo_prod Photolysis oxid_prod Oxidized Byproducts (e.g., Quinolinones) parent->oxid_prod Oxidation decarb_prod Decarboxylated Product (5-Bromoquinoline) parent->decarb_prod Decarboxylation light Light Exposure (especially UV) light->photo_prod oxygen Atmospheric Oxygen (Oxidizing Agents) oxygen->oxid_prod heat Elevated Temperature (Thermal Stress) heat->decarb_prod ph Extreme pH (Acid/Base Catalysis) ph->parent  Influences  all pathways

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide for Solution Instability

Use this guide to diagnose and resolve common issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Solution develops a yellow, brown, or pink tint over time. 1. Oxidation: Reaction with dissolved oxygen in the solvent or headspace. 2. Photodegradation: Exposure to ambient or UV light.[1][2]Immediate Action: Discard the solution and prepare a fresh batch. Preventative Measures: • Use high-purity, degassed solvents. • Store the solution in amber vials or wrap clear vials in foil.[8] • For long-term storage, purge the container with an inert gas (N₂ or Ar) before sealing.
HPLC analysis shows a decrease in the parent peak area and the appearance of new, unidentified peaks. 1. General Degradation: One or more pathways (oxidation, decarboxylation, etc.) are occurring. 2. Solvent Reactivity: The solvent itself may be reacting with the compound (e.g., protic solvents at high temps).Immediate Action: Quantify the loss of the parent compound. If >5% loss is observed, the solution's integrity is compromised. Preventative Measures: • Re-evaluate storage conditions (see table below). Ensure storage at 2-8°C.[6] • Check the pH of the solution; buffer if necessary.[13] • Prepare smaller batches more frequently to ensure solutions are always fresh.
Precipitate forms in a previously clear solution. 1. Poor Solubility/Supersaturation: The concentration may be too high for the chosen solvent or temperature. 2. pH Shift: A change in pH can dramatically decrease the solubility of carboxylic acids.[14] 3. Degradation Product: The precipitate could be a less soluble degradation byproduct.Immediate Action: Do not use the solution. Attempting to redissolve the precipitate by heating may accelerate degradation. Troubleshooting: • Prepare a new solution at a lower concentration. • Confirm the pH of your solvent/buffer system is appropriate for solubility. • If the issue persists, consider a different solvent system (e.g., adding a co-solvent like DMSO or DMF).

Experimental Protocols for Maximizing Stability

Protocol 1: Preparation of a Stable Stock Solution (e.g., 10 mM in DMSO)
  • Pre-Preparation:

    • Allow the solid this compound container to equilibrate to room temperature before opening to prevent water condensation, as the compound can be hygroscopic.[6]

    • Use a high-purity, anhydrous grade of DMSO.

  • Weighing:

    • Accurately weigh the required amount of the solid compound in a clean, dry weighing vessel.

  • Dissolution:

    • Transfer the solid to an appropriate-sized amber glass vial.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. Avoid heating, as this can promote decarboxylation.[4]

  • Inert Gas Purge (for long-term storage):

    • Insert a needle connected to a source of inert gas (argon or nitrogen) into the vial, ensuring the needle tip is above the liquid level.

    • Place a second, wider-gauge needle through the septum to act as a vent.

    • Gently flush the headspace for 30-60 seconds to displace atmospheric oxygen.

    • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and preparation date.

    • Store the vial upright at 2-8°C, protected from light.

Protocol 2: Recommended Solution Storage Conditions
Parameter Short-Term Storage (< 72 hours) Long-Term Storage (> 72 hours)
Temperature 2-8°C2-8°C (Recommended) or -20°C
Light Protection Mandatory: Use amber vials or wrap in foil.Mandatory: Use amber vials or wrap in foil.
Atmosphere Tightly sealed vial.Highly Recommended: Purge with inert gas (N₂/Ar).[8]
Container Glass vial (Type I borosilicate) with a PTFE-lined cap.Glass vial (Type I borosilicate) with a PTFE-lined cap.
Freeze/Thaw N/AAvoid more than 1-2 freeze-thaw cycles. Aliquot if necessary.

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to identify and solve the problem.

start Is solution integrity suspect? (e.g., unexpected results) visual_check Perform Visual Inspection: - Color change? - Precipitate? start->visual_check analytical_check Perform HPLC Analysis: - Compare to fresh standard - New peaks? Parent peak area reduced? visual_check->analytical_check No issue_found Issue Confirmed visual_check->issue_found Yes analytical_check->issue_found Yes no_issue No Obvious Issue analytical_check->no_issue No discard Discard Solution. Prepare fresh batch following Best Practices Protocol. issue_found->discard review_exp Review other experimental parameters. The solution may not be the root cause. no_issue->review_exp review_storage Review storage & handling procedures. Implement preventative measures (e.g., inert gas, light protection). discard->review_storage

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic process. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up.

I. Overview of the Synthesis

The synthesis of this compound typically involves a multi-step process. A common and effective route is the Gould-Jacobs reaction, which starts with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization to form the quinoline ring system. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[1]

While this method is well-established, scaling up from laboratory bench to pilot plant or manufacturing scale can present a unique set of challenges. This guide will address these potential hurdles with practical, experience-based advice.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 3-Bromoaniline C Anilinomethylenemalonate Intermediate A->C Reaction B Diethyl ethoxymethylenemalonate B->C D Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate C:e->D:w High Temperature (e.g., 250°C) E This compound D:e->E:w Base (e.g., NaOH) then Acidification

Caption: A general workflow for the synthesis of this compound via the Gould-Jacobs reaction.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound, particularly during scale-up.

Q1: My Gould-Jacobs reaction is giving a low yield of the cyclized product. What are the likely causes?

A1: Low yields in the Gould-Jacobs reaction are often traced back to the thermal cyclization step.[2] This step requires high temperatures, often in the range of 250°C, to proceed efficiently.[3]

  • Insufficient Temperature: Ensure your reaction setup can achieve and maintain the required temperature uniformly throughout the reaction vessel. In larger vessels, localized cold spots can lead to incomplete cyclization.

  • Reaction Time: The optimal reaction time can be a delicate balance. Insufficient time will result in unreacted intermediate, while prolonged heating at high temperatures can lead to product degradation.[2] A time-temperature study is recommended to find the optimal conditions for your specific scale.[2]

  • Purity of Intermediate: The purity of the anilinomethylenemalonate intermediate from the first step is crucial. Impurities can interfere with the cyclization and lead to side reactions.

Q2: I am observing significant tar formation during the thermal cyclization. How can this be minimized?

A2: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs cyclization.[4] This is often due to polymerization and decomposition of reactants and products.

  • Temperature Control: Overheating is a primary cause of tarring. Precise and uniform temperature control is critical.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to tar formation.

  • High-Boiling Point Solvent: The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil can help to moderate the reaction temperature and improve heat transfer, leading to more controlled heating and reduced charring.[3]

Q3: The hydrolysis of the ethyl ester is incomplete or slow. What can I do to improve this step?

A3: Incomplete hydrolysis can be a frustrating bottleneck. Here are some key factors to consider:

  • Concentration of Base: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.

  • Solvent System: A co-solvent system, such as ethanol/water or THF/water, can improve the solubility of the ester and facilitate the hydrolysis.

  • Temperature and Reaction Time: While hydrolysis can often be performed at room temperature, gentle heating can significantly increase the reaction rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Q4: I am having difficulty with the purification of the final this compound. What are the best methods?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include ethanol, acetic acid, or mixtures with water.

  • Acid-Base Extraction: This technique can be useful for removing non-acidic impurities. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent, and then re-acidifying to precipitate the pure product can be very effective.[5]

  • Column Chromatography: While less common for large-scale purification of the final acid, it can be a valuable tool for purifying intermediates.[5]

III. Troubleshooting Guide

This section provides a more in-depth, problem-and-solution format for specific issues you may encounter during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Condensation (Step 1) - Insufficient reaction time or temperature.- Presence of moisture.- Monitor the reaction by TLC or HPLC to ensure completion.- Use anhydrous reagents and solvents.
Formation of Isomeric Products - Cyclization can occur at two different positions on the aniline ring if it is asymmetrically substituted.[3]- This is an inherent challenge with certain substituted anilines. Careful analysis of the product mixture is required, and a purification strategy to separate the isomers may be necessary.
Product Decomposition During Cyclization (Step 2) - Excessive temperature or prolonged heating.[3]- Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.[2]- Consider using a high-boiling point solvent to ensure even heat distribution.[3]
Difficult Filtration of Final Product - Very fine particles or an oily precipitate.- Adjust the pH of the precipitation slowly.- Cool the solution slowly to encourage the formation of larger crystals.- Consider adding a different solvent to induce crystallization.
Low Purity of Final Product After Recrystallization - Inappropriate solvent choice.- Trapped impurities.- Screen a variety of recrystallization solvents.- Perform a hot filtration to remove insoluble impurities.- Consider a second recrystallization or treatment with activated charcoal.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate (Cyclization Step)

Materials:

  • Anilinomethylenemalonate intermediate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Reaction vessel with overhead stirrer, thermometer, and reflux condenser

Procedure:

  • Charge the reaction vessel with the anilinomethylenemalonate intermediate and the high-boiling point solvent.

  • Begin stirring and heat the mixture to the target cyclization temperature (typically 250-260°C).

  • Maintain the temperature for the optimized reaction time, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Carefully add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid product and wash with the non-polar solvent.

  • Dry the product under vacuum.

Protocol 2: Hydrolysis of Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

Materials:

  • Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve the ethyl ester in ethanol.

  • Add a solution of sodium hydroxide in water.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove any insoluble material.

  • Slowly add hydrochloric acid to the filtrate to adjust the pH to acidic (typically pH 2-3), which will precipitate the carboxylic acid.

  • Filter the solid product, wash with water, and dry under vacuum.

Diagram of Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Purity Issue step Identify the Problematic Step start->step condensation Condensation (Step 1) step->condensation Incomplete Reaction cyclization Cyclization (Step 2) step->cyclization Low Yield/Tarring hydrolysis Hydrolysis (Step 3) step->hydrolysis Incomplete Reaction purification Purification step->purification Low Purity sol_condensation Check Reagent Purity Monitor Reaction Progress Ensure Anhydrous Conditions condensation->sol_condensation sol_cyclization Optimize Temperature & Time Use High-Boiling Solvent Inert Atmosphere cyclization->sol_cyclization sol_hydrolysis Increase Base Concentration Use Co-solvent Optimize Temperature hydrolysis->sol_hydrolysis sol_purification Screen Recrystallization Solvents Acid-Base Extraction Consider Chromatography for Intermediates purification->sol_purification

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

V. References

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • MDPI. (2021, August 24). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

Sources

Technical Support Center: Impurity Analysis of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this compound. Here, we will address common challenges and questions related to identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC).

Introduction to Purity Analysis

This compound (C₁₀H₆BrNO₂) is a quinoline derivative with significant applications in medicinal chemistry and materials science.[1][2][3] Its utility in these fields is highly dependent on its purity. Process-related impurities or degradation products can impact the compound's efficacy, safety, and stability. Therefore, a robust and reliable analytical method, such as reverse-phase HPLC (RP-HPLC), is crucial for its characterization.

This guide provides practical, in-depth solutions to common issues encountered during the HPLC analysis of this specific compound, moving beyond generic advice to offer targeted, scientifically-grounded strategies.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A1: Developing a robust HPLC method starts with understanding the analyte's physicochemical properties. This compound is an acidic compound, which dictates the choice of mobile phase pH to ensure it is in a single ionic state.[4]

A good starting point for method development would be:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinoline ring structure. A standard length and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic mobile phase (pH ~2.5-3.5) is critical.[4] It suppresses the ionization of the carboxylic acid group, leading to better retention and sharper, more symmetrical peaks.[4] Formic acid is MS-compatible, while phosphoric acid can offer better buffering capacity for UV-based methods.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common strong solvent in RP-HPLC and often provides good selectivity and lower backpressure compared to methanol.[6]
Gradient 10-90% B over 20 minutesA broad initial gradient is effective for scouting to determine the approximate elution conditions for the main peak and any potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive pressure.
Detection (UV) ~254 nm or ~310 nmQuinoline structures typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak shape.[7]

This initial setup is a foundational step. Method optimization should follow to improve the resolution between the main component and any closely eluting impurities.

Q2: What are the likely impurities I should be looking for?

A2: Potential impurities often stem from the synthetic route or degradation. While the exact synthesis for this specific isomer is not widely published, common synthetic pathways for similar quinoline compounds can provide clues.[8][9][10]

Potential process-related impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Other bromoquinoline isomers (e.g., 6-bromo, 8-bromo) or isomers where the carboxylic acid is at a different position.[2][11] These can be particularly challenging to separate.

  • Debrominated Species: Quinoline-3-carboxylic acid, where the bromine atom has been lost.[12]

  • Over-brominated Species: Dibromoquinoline derivatives, which would be less polar and have longer retention times.[9]

Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific chromatographic problems in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Peak Shape Problems

Q3: My main peak for this compound is tailing severely. What is the cause and how can I fix it?

A3: Peak tailing is one of the most common issues, especially for compounds with acidic or basic functional groups.[13][14]

  • Primary Cause: The most likely reason is a secondary interaction between the analyte and the stationary phase. The carboxylic acid group on your molecule can interact with residual, ionized silanol groups (Si-O⁻) on the silica-based C18 column. This ion-exchange interaction is a different retention mechanism from the primary hydrophobic one, leading to a "tail."[6][15]

  • Solutions:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 units below the pKa of the carboxylic acid. This protonates the carboxylic acid (making it neutral) and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[4] A mobile phase with 0.1% trifluoroacetic acid (TFA) or phosphoric acid is often effective.

    • Increase Buffer Strength: If you are using a buffer like phosphate, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanols more effectively.[13]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[14] Try reducing the injection volume or the sample concentration to see if the peak shape improves.

Q4: I'm observing peak fronting. What does this indicate?

A4: Peak fronting is less common than tailing but points to specific issues.[16][17]

  • Primary Causes:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% ACN when the initial mobile phase is 95% water), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[15]

    • Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting.

  • Solutions:

    • Dissolve in Mobile Phase: The best practice is to always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

    • Reduce Injection Volume/Concentration: As with tailing, reduce the amount of sample being loaded onto the column.

Retention Time and Resolution Issues

Q5: My retention times are shifting from one injection to the next. How do I stabilize my method?

A5: Retention time stability is crucial for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[7][18]

  • Potential Causes & Troubleshooting Steps:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, this can take 10-20 column volumes.

    • Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.[18] Use a precise graduated cylinder or volumetric flasks for preparation. If preparing the acidic mobile phase by adding a small volume of acid, ensure it is done accurately and consistently.

    • Pump Issues: Fluctuations in pump pressure can indicate air bubbles, worn pump seals, or faulty check valves, all of which will affect the flow rate and, consequently, retention times.[18] Purge the pump to remove any air bubbles. If the problem persists, it may require maintenance.

    • Temperature Fluctuations: A change in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[7]

Q6: I have an impurity peak that is not fully resolved from the main this compound peak. What strategies can I use to improve resolution?

A6: Improving resolution is a core task in impurity analysis. Resolution can be enhanced by manipulating efficiency, selectivity, or retention.

  • Strategies for Improving Resolution:

    • Optimize the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation because they have different interactions with the analyte and stationary phase.[6][19]

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, potentially leading to significant changes in retention and selectivity. This is particularly effective if the impurity has a different pKa from the main compound.[20]

    • Modify the Gradient Slope: Make the gradient shallower around the elution time of your main peak. A slower increase in the organic solvent percentage will give more time for the closely eluting compounds to separate.

    • Change the Stationary Phase: If other options fail, changing the column chemistry may be necessary. For example, a phenyl-hexyl column could offer different selectivity due to π-π interactions with the quinoline ring system.

Workflow & Visualization

To assist in troubleshooting, the following workflow provides a logical decision-making process for addressing common HPLC issues.

HPLC_Troubleshooting cluster_0 Identify Problem Problem Chromatographic Problem Observed (e.g., Peak Tailing, RT Drift) CheckSystem 1. Check System Pressure & Leaks Problem->CheckSystem CheckMobilePhase 2. Verify Mobile Phase Prep & Degassing Problem->CheckMobilePhase CheckColumn 3. Assess Column Health (Age, Performance) Problem->CheckColumn CheckMethod 4. Review Method Parameters (pH, Sample Solvent) Problem->CheckMethod FixSystem Tighten Fittings / Purge Pump / Service CheckSystem->FixSystem FixMobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->FixMobilePhase FixColumn Wash or Replace Column CheckColumn->FixColumn FixMethod Adjust pH / Change Solvent / Optimize Gradient CheckMethod->FixMethod FixSystem->Problem Re-evaluate FixMobilePhase->Problem Re-evaluate FixColumn->Problem Re-evaluate FixMethod->Problem Re-evaluate

Caption: A systematic workflow for HPLC troubleshooting.

References

  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • uHPLCs. HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]

  • PubChem. 5-Bromoquinoline-4-carboxylic acid. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Wiczling, P., et al. (2006). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry, 78(7), 2393-2402. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions?[Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. Quinoline-3-carboxylic acid. [Link]

  • Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities...[Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • National Institutes of Health (NIH). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

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Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective bromination of the quinoline scaffold. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during the electrophilic bromination of quinoline and its derivatives. Bromoquinolines are pivotal intermediates in the synthesis of a wide range of biologically active molecules, and controlling the position of bromination is crucial for successful downstream applications.[1][2][3]

This resource is structured to address specific issues in a question-and-answer format, offering both troubleshooting advice for experiments gone awry and answers to frequently asked questions regarding reaction design.

Troubleshooting Guide

This section addresses common problems encountered during quinoline bromination experiments.

Question 1: My direct bromination of quinoline with Br₂ yielded a mixture of 5- and 8-bromoquinoline. How can I improve the selectivity for a single isomer?

Answer:

This is a classic challenge in quinoline chemistry. Under typical electrophilic aromatic substitution conditions, the benzene ring of quinoline is more activated than the pyridine ring. The nitrogen atom directs electrophilic attack to the 5- and 8-positions, leading to a mixture of products.[4] Here are several strategies to address this issue:

  • Leverage Steric Hindrance: While electronic effects favor both positions, subtle steric differences can be exploited. In some cases, careful control of temperature and solvent may slightly favor one isomer over the other, although baseline separation challenges will likely remain.

  • Alternative Synthetic Routes: For highly specific isomers, a de novo synthesis of the quinoline ring is often the most effective approach. For instance, a Skraup synthesis starting with the appropriately substituted aniline (e.g., 4-bromoaniline to synthesize 6-bromoquinoline) provides unambiguous regiocontrol.[2][5]

  • Consider N-Oxide Chemistry: Conversion of the quinoline to its N-oxide can alter the electronic distribution of the ring system, potentially leading to different regiochemical outcomes upon bromination. Subsequent deoxygenation would then yield the desired bromoquinoline.

Question 2: I am attempting a synthesis of 3-bromoquinoline via direct bromination but am getting minimal yield and a complex product mixture. What am I doing wrong?

Answer:

Achieving C-3 bromination via direct electrophilic substitution on the quinoline ring is notoriously difficult under standard solution-phase conditions due to the deactivating effect of the nitrogen atom on the pyridine ring.[4][6]

  • High-Temperature, Gas-Phase Bromination: A reported method to circumvent the typical regioselectivity is to perform the bromination in the gaseous phase at elevated temperatures (around 300°C).[4][7] This method is believed to proceed through a different mechanism that favors substitution on the pyridine ring. While effective, this requires specialized equipment.

  • Ring Synthesis Strategies: For a more conventional and often higher-yielding laboratory synthesis of 3-bromoquinoline, consider the following approaches:

    • Sandmeyer Reaction: Starting from 3-aminoquinoline, a Sandmeyer reaction provides a reliable route to 3-bromoquinoline.[4]

    • Cycloaddition Reactions: A modern and highly regioselective method involves a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[6][8]

    • Electrophilic Cyclization: The electrophilic cyclization of N-(2-alkynyl)aniline precursors is another robust method for preparing 3-bromoquinolines.[6]

Below is a decision-making workflow for selecting a synthetic strategy for 3-bromoquinoline.

G start Goal: Synthesize 3-Bromoquinoline direct_bromination Direct Bromination Feasible? start->direct_bromination gas_phase High-Temperature Gas-Phase Reactor Available? direct_bromination->gas_phase Yes sandmeyer 3-Aminoquinoline Available? direct_bromination->sandmeyer No gas_phase->sandmeyer No protocol_gas Protocol: High-Temp. Gas-Phase Bromination gas_phase->protocol_gas Yes cycloaddition Access to Arylmethyl Azides and 1-Bromoalkynes? sandmeyer->cycloaddition No protocol_sandmeyer Protocol: Sandmeyer Reaction sandmeyer->protocol_sandmeyer Yes protocol_cycloaddition Protocol: [4+2] Cycloaddition cycloaddition->protocol_cycloaddition Yes reconsider Re-evaluate Synthetic Strategy cycloaddition->reconsider No

Caption: Decision workflow for 3-bromoquinoline synthesis.

Question 3: I am using N-Bromosuccinimide (NBS) to brominate a substituted tetrahydroquinoline and am getting a mixture of the brominated tetrahydroquinoline and the fully aromatized bromoquinoline. How can I control the outcome?

Answer:

NBS is a versatile reagent that can act as both an electrophilic brominating agent and an oxidant, which is the root of your observation.[1][3][9]

  • For Selective Bromination of Tetrahydroquinoline:

    • Control Stoichiometry: Use a controlled amount of NBS (typically 1.0-1.1 equivalents).

    • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0°C to room temperature) will favor electrophilic substitution and disfavor oxidation.

    • Solvent Choice: Aprotic solvents like carbon tetrachloride or chloroform are often used for selective bromination.[9]

  • For One-Pot Bromination and Dehydrogenation (Aromatization):

    • Excess NBS: Using a larger excess of NBS (e.g., 5 equivalents) will promote both bromination and subsequent dehydrogenation to the bromoquinoline.[9]

    • Reaction Time and Temperature: Longer reaction times and/or slightly elevated temperatures can also drive the reaction towards the aromatized product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic bromination of quinoline?

A1: The electrophilic bromination of quinoline follows a typical electrophilic aromatic substitution mechanism. The bromine molecule (or another bromine source) is polarized, and the electrophilic bromine atom is attacked by the electron-rich benzene ring of the quinoline. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the bromoquinoline product. The protonated quinoline nitrogen deactivates the pyridine ring towards electrophilic attack.

G cluster_0 Electrophilic Aromatic Substitution on Quinoline Quinoline Quinoline SigmaComplex Sigma Complex (Resonance Stabilized) Quinoline->SigmaComplex Attack by π-system Br2 + Br₂ Br2->SigmaComplex Bromoquinoline 5/8-Bromoquinoline SigmaComplex->Bromoquinoline -H⁺ HBr + HBr Bromoquinoline->HBr

Caption: Simplified mechanism of quinoline bromination.

Q2: How do existing substituents on the quinoline ring affect the regioselectivity of bromination?

A2: Substituents have a profound effect on both the rate and regioselectivity of bromination, following the general principles of electrophilic aromatic substitution.

  • Electron-Donating Groups (EDGs) like -OH, -OCH₃, and -NH₂ are strongly activating and ortho-, para-directing.[10][11] For example, bromination of 8-hydroxyquinoline can lead to substitution at the 5- and 7-positions.[10][12] The number of bromine atoms added can often be controlled by the stoichiometry of the brominating agent.[10][11][12]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ are deactivating and meta-directing. They will slow down the reaction and direct incoming electrophiles to positions meta to themselves, provided those positions are not already deactivated by the quinoline nitrogen.

  • Halogens are deactivating but ortho-, para-directing.

The interplay between the directing effects of the quinoline nitrogen and the existing substituent will determine the final regiochemical outcome.

Q3: Are there any modern, catalytic methods to improve regioselectivity in quinoline bromination?

A3: Yes, C-H activation strategies are an emerging area for the regioselective functionalization of heterocycles like quinoline. For instance, Rhodium-catalyzed C8 bromination of quinoline N-oxides using NBS has been reported.[13][14] This method offers high regioselectivity for the C-8 position, which can be difficult to achieve selectively through classical methods, especially in the presence of other directing groups. These methods often involve the formation of a metalacycle intermediate that directs the functionalization to a specific C-H bond.

Data Summary and Protocols

Table 1: Comparison of Conditions for Quinoline Bromination
Target ProductBrominating AgentCatalyst/SolventTemperatureKey OutcomeReference
Mixture (5- & 8-Bromo)Br₂VariousRoom TempTypical outcome of direct electrophilic substitution.[4]
3-Bromoquinoline Br₂Gas Phase300°CFavors substitution on the pyridine ring.[4][7]
5-Bromoquinoline NBSH₂SO₄Room Temp - 60°CCan favor 5-bromo isomer under acidic conditions.[15]
6-Bromoquinoline N/A (Synthesis)Skraup SynthesisRefluxRegiospecific synthesis from 4-bromoaniline.[2][5]
8-Bromoquinoline N/A (Synthesis)Skraup SynthesisRefluxRegiospecific synthesis from 2-bromoaniline.[16]
Poly-bromoquinolines NBS (excess)ChloroformRoom TempOne-pot bromination and dehydrogenation of tetrahydroquinolines.[1][9]
Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Synthesis [5]

  • Reaction Setup: In a suitable round-bottom flask, combine 4-bromoaniline, glycerol, concentrated sulfuric acid, and a mild oxidizing agent like sodium 3-nitrobenzenesulfonate.

  • Heating: Heat the reaction mixture carefully under reflux. The reaction is exothermic and requires careful temperature control initially.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., NaOH) until alkaline.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: One-Pot Synthesis of Bromoquinolines from Tetrahydroquinolines using NBS [9]

  • Dissolution: Dissolve the substituted tetrahydroquinoline (1.0 equiv) in chloroform.

  • Addition of NBS: Add N-Bromosuccinimide (5.0 equiv) in portions to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often rapid (e.g., 10 minutes).

  • Quenching and Extraction: Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate) and extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired bromoquinoline.

References

  • Benchchem. Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • Benchchem.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023-11-15).
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ChemicalBook. 8-Bromoquinoline synthesis.
  • ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • Heterocycles. Synthesis of 3-Bromoquinoline-2(1H)-thiones. (2016).
  • Patsnap. Synthesis method of 3-bromoquinoline compound. Eureka.
  • Benchchem. 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals.
  • Benchchem. Application Notes and Protocols: N-Bromosuccinimide (NBS)
  • ChemicalBook. 5-Bromoquinoline synthesis.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023-11-15).
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12).
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • NIH. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023-11-15).
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • ChemicalBook. 6-Bromoquinoline. (2025-12-11).
  • Sigma-Aldrich. 8-Bromoquinoline 98 16567-18-3.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Scribd. Synthesis of 6-Bromoquinoline.
  • NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06).
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025-08-07).
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. (2025-08-06).
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025-08-06).
  • Benchchem.
  • NIH. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022-11-15).
  • Google Patents.
  • ResearchGate.
  • NIH.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

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5-Bromoquinoline-3-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoquinoline-3-carboxylic acid. As Senior Application Scientists, we have compiled this resource to provide you with in-depth technical information and practical advice to ensure the stability and successful application of this compound in your research. This guide is structured into a Frequently Asked Questions section for quick answers and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] Based on the reactivity of similar halogenated quinolines, protection from light is also a recommended precautionary measure to prevent potential photochemical degradation.[2]

Q2: How stable is this compound at room temperature?

The compound is chemically stable under standard ambient conditions (room temperature) when stored correctly as a solid.[1][2] However, for long-term storage, maintaining cooler temperatures is advisable to minimize the risk of slow degradation over time.

Q3: What are the primary signs of degradation for this compound?

Visual inspection can often provide the first clues of degradation. A noticeable change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the solid may indicate that the compound has been compromised. For more subtle degradation, you may observe a decreased melting point range or the appearance of unexpected peaks in analytical analyses like HPLC or LC-MS.

Q4: I need to prepare a stock solution. What solvents are recommended and how stable will the solution be?

This compound has low water solubility.[3] Organic solvents such as DMSO, DMF, or methanol are typically used for preparing stock solutions. The stability of the compound in solution is significantly lower than in its solid state. We recommend the following practices:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

The carboxylic acid moiety can be deprotonated by basic solvents, which may affect its stability and reactivity. It is crucial to be aware of the pH and composition of your solvent system.

Q5: What materials or chemical classes should I avoid exposing this compound to?

To prevent degradation or unwanted reactions, avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[2][4][5] The quinoline ring system can be susceptible to oxidation, while the bromo-substituent can be a target for reductive dehalogenation or nucleophilic displacement, particularly under harsh conditions.

Recommended Storage Conditions Summary

ParameterConditionRationale & Source
Temperature Cool (e.g., 2-8°C recommended for long-term)To minimize kinetic degradation rates. The compound is stable at room temperature for shorter periods.[1][2]
Atmosphere Dry, Inert Gas (e.g., Argon or Nitrogen)To protect against moisture and oxidative degradation. Store in a tightly closed container.[1][2][4]
Light Protect from Light (e.g., Amber Vial)Halogenated aromatic compounds can be light-sensitive.[2]
Container Tightly Sealed, Original ContainerTo prevent contamination and exposure to air and moisture.[1][2][3][4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosing the problem.

Scenario 1: My solid this compound has developed a yellow or brownish tint.

  • Potential Cause: This discoloration is a common indicator of oxidative degradation or exposure to light. The quinoline ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Troubleshooting Workflow:

    • Review Storage Conditions: Confirm that the compound was stored in a tightly sealed container, protected from light, and in a cool, dry environment.

    • Purity Check: Perform a simple purity analysis. The most straightforward method is to measure the melting point; a significant depression or broadening of the melting point range compared to the literature value (approx. 189-192 °C) suggests impurity.[1] Alternatively, running an HPLC or TLC analysis can reveal the presence of degradation products.

    • Decision: If significant degradation is confirmed, it is strongly recommended to use a fresh, uncompromised batch of the compound for your experiments to ensure data integrity.

Scenario 2: I am observing an unexpected loss of activity or inconsistent results in my biological assay.

  • Potential Cause: If the solid compound appears fine, the issue may lie with the stability of your stock solution. The compound could be degrading in your solvent or under your specific experimental conditions (e.g., in aqueous buffer at 37°C).

  • Troubleshooting Workflow: The following diagram outlines a decision-making process to diagnose the issue.

G start Inconsistent Assay Results check_solid Is the solid compound visually pure (white, crystalline)? start->check_solid check_solution Was the stock solution prepared freshly? check_solid->check_solution  Yes use_new_solid Action: Use a new batch of solid and re-test. check_solid->use_new_solid  No prepare_fresh Action: Prepare a fresh stock solution immediately before use. check_solution->prepare_fresh  No stability_test Problem may be compound stability in the assay buffer/media. check_solution->stability_test  Yes use_new_solid->start Re-run experiment prepare_fresh->start Re-run experiment run_control Action: Run a time-course stability experiment. (See Protocol Below) stability_test->run_control other_factors Root cause is likely other experimental variables. run_control->other_factors If Stable

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Pre-Experiment Check: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the required amount of the solid compound (Molecular Weight: 252.06 g/mol ) into a sterile, conical tube.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 2.52 mg of the compound.

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • Storage: If not for immediate use, dispense the solution into single-use aliquots in amber vials and store at -20°C or below.

Protocol 2: Assessing Solution Stability via HPLC

This protocol provides a self-validating method to check the stability of your compound in your experimental buffer.

  • Time-Zero (T=0) Sample: Prepare your final working solution of the compound in your assay buffer. Immediately inject a sample onto a suitable HPLC system (e.g., C18 column) and acquire the chromatogram. This is your baseline.

  • Incubation: Incubate the remaining working solution under your exact experimental conditions (e.g., in an incubator at 37°C).

  • Time-Point Samples: At various time points (e.g., T=2h, 4h, 8h, 24h), take an aliquot of the incubated solution and inject it onto the HPLC under the same conditions as the T=0 sample.

  • Analysis: Compare the chromatograms.

    • Stable Compound: The peak area of the main compound peak should remain relatively constant (>95%) across all time points.

    • Degradation: A significant decrease in the main peak area, accompanied by the appearance of new peaks (degradation products), indicates instability. This validates that the compound itself, and not another reagent, is the source of experimental inconsistency.

References

  • Loba Chemie, Safety Data Sheet for Quinoline for Synthesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Bromoquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind the spectral features. By grounding our analysis in fundamental principles and comparing with related structures, we offer a self-validating framework for the characterization of this and similar heterocyclic compounds.

Introduction to this compound: A Structurally Significant Scaffold

This compound, with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of approximately 252.06 g/mol , belongs to the quinoline class of heterocyclic compounds.[1][2] Quinolines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] The precise characterization of substituted quinolines like the title compound is paramount for understanding structure-activity relationships (SAR), ensuring purity, and guiding synthetic efforts. This guide will provide a predictive yet robust analysis of its ¹H NMR, ¹³C NMR, and mass spectrometric behavior.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to display signals in the aromatic region, typically between δ 7.0-9.5 ppm, and a characteristic broad singlet for the carboxylic acid proton further downfield.[4][5] The electron-withdrawing nature of the quinoline nitrogen atom significantly deshields adjacent protons, particularly at the C2 and C8 positions.[4] The introduction of a bromine atom at C5 will further influence the chemical shifts of the protons on the carbocyclic ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 12.0Broad Singlet-Acidic proton, subject to hydrogen bonding and exchange.[6]
H2~ 9.4Doublet~2.0Deshielded by adjacent nitrogen and ortho to the carboxylic acid.
H4~ 9.0Doublet~2.0Deshielded by nitrogen and ortho to the carboxylic acid.
H8~ 8.2Doublet~8.0Deshielded due to the peri-effect of the nitrogen lone pair.[4]
H6~ 8.1Doublet~8.0Ortho to the bromine atom, experiencing its deshielding effect.
H7~ 7.8Triplet~8.0Coupled to both H6 and H8.

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should exhibit ten distinct signals, one for each carbon atom in the molecule.[7] The chemical shifts are primarily influenced by hybridization and the electronic effects of the substituents (nitrogen, bromine, and carboxylic acid).[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 168Carbonyl carbon of the carboxylic acid.[6]
C2~ 152Adjacent to nitrogen, highly deshielded.
C4~ 148Influenced by the adjacent nitrogen and ortho to the carboxylic acid.
C8a~ 147Bridgehead carbon adjacent to nitrogen.
C7~ 135Aromatic methine carbon.
C3~ 132Attached to the carboxylic acid group.
C4a~ 130Bridgehead carbon.
C6~ 129Aromatic methine carbon.
C8~ 125Aromatic methine carbon.
C5~ 122Carbon directly attached to the electronegative bromine atom.

Note: These are predicted values based on typical chemical shifts for quinolines and substituent effects.[10][11]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[12]

Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of this compound is the presence of a distinctive isotopic pattern for the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14][15] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This signature is a definitive indicator of a monobrominated compound.[16][17]

  • [M]⁺: C₁₀H₆⁷⁹BrNO₂⁺ (m/z ≈ 251)

  • [M+2]⁺: C₁₀H₆⁸¹BrNO₂⁺ (m/z ≈ 253)

Predicted Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI) with in-source fragmentation, this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group, the entire carboxyl group, or a McLafferty rearrangement if a gamma-hydrogen is available.[18][19][20] For this aromatic system, the following fragmentation is proposed:

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺

  • Subsequent loss of carbon monoxide (-CO): [M - 17 - 28]⁺

  • Loss of the carboxyl group (-COOH): [M - 45]⁺

  • Loss of a bromine radical (-•Br): [M - 79/81]⁺

M [C₁₀H₆BrNO₂]⁺ m/z = 251/253 M_minus_OH [M - •OH]⁺ m/z = 234/236 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ m/z = 206/208 M->M_minus_COOH - •COOH M_minus_Br [M - •Br]⁺ m/z = 172 M->M_minus_Br - •Br M_minus_OH_minus_CO [M - •OH - CO]⁺ m/z = 206/208 M_minus_OH->M_minus_OH_minus_CO - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Comparative Analysis

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.[21]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of ¹³C.[21]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar carboxylic acids.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Use a spectral width that encompasses the expected chemical shift range (e.g., 0-16 ppm).

      • Apply a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each carbon.[7]

      • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

  • Instrumentation (ESI-MS):

    • Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12]

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass measurements and resolving the bromine isotopic pattern.

    • Analysis Mode: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is selected and fragmented via collision-induced dissociation (CID).

  • Data Analysis:

    • Examine the full scan spectrum for the characteristic M⁺ and M+2 peaks separated by 2 m/z units with approximately equal intensity.

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR spectroscopy and mass spectrometry. While direct experimental data may be sparse, a robust and scientifically sound prediction of its spectral characteristics can be made based on established principles and comparison with related analogs. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern, while mass spectrometry provides definitive evidence of the molecular weight and the presence of bromine through its unique isotopic signature. Together, these techniques provide the unambiguous structural confirmation essential for advancing research and development in medicinal chemistry and related fields.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Retrieved from [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC–MS - LCGC International. (2006, April 1). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]

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  • Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage - YouTube. (2022, December 23). Retrieved from [Link]

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A Comparative Guide to the NMR Characterization of 5-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed protocol and in-depth analysis for the characterization of 5-bromoquinoline-3-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable building block in medicinal chemistry and materials science, making its unambiguous structural verification a critical step in research and development. This guide is designed for researchers, scientists, and drug development professionals, providing both a practical workflow and a theoretical framework for interpreting the NMR data.

While a comprehensive search of scientific literature and spectral databases did not yield experimentally-derived spectra for this compound, this guide will provide a robust, predicted dataset based on established NMR principles and comparative analysis with structurally related compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a powerful tool for researchers to anticipate and interpret their own experimental findings.

The Role of NMR in the Structural Elucidation of Substituted Quinolines

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons), we can map the connectivity and chemical environment of each atom within a molecule.

  • ¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the degree of shielding or deshielding of a proton, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and spatial relationship of neighboring protons.

  • ¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of attached atoms.

For a molecule like this compound, NMR is essential to confirm the positions of the bromo and carboxylic acid substituents on the quinoline core.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the observation of the exchangeable carboxylic acid proton.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup and Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulse (zg30)Proton-decoupled (zgpg30)
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Spectral Width0-16 ppm0-200 ppm
Number of Scans16-641024-4096
Relaxation Delay2.0 s2.0 s

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is predicted to show six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring, and one broad signal for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the bromine atom.

Molecular Structure with Proton Numbering

G cluster_0 This compound H2 H2 H4 H4 H6 H6 H7 H7 H8 H8 COOH COOH

Caption: Structure of this compound with proton numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
COOH~13.5br s-The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2]
H2~9.2d~2.2H2 is ortho to the electron-withdrawing nitrogen and is deshielded by the adjacent carboxylic acid group, resulting in a downfield shift. It exhibits a doublet due to coupling with H4.
H4~8.8d~2.2H4 is also significantly deshielded by the nitrogen and the carboxylic acid group. It appears as a doublet from coupling to H2.
H8~8.3d~8.4H8 is ortho to the nitrogen, leading to a downfield shift. It is coupled to H7, resulting in a doublet.
H6~8.1d~7.6H6 is deshielded by the adjacent bromine atom. It is coupled to H7, appearing as a doublet.
H7~7.9t~8.0H7 is a triplet (or a doublet of doublets) due to coupling with both H6 and H8.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals: nine for the quinoline ring carbons and one for the carboxylic acid carbon.

Molecular Structure with Carbon Numbering

G cluster_0 This compound C2 C2 C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a COOH COOH

Caption: Structure of this compound with carbon numbering for NMR assignment.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
COOH~167The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this region.[3][4]
C2~153This carbon is adjacent to the nitrogen, causing a significant downfield shift.
C4~148C4 is deshielded by the adjacent nitrogen atom.
C8a~147A quaternary carbon adjacent to the nitrogen.
C7~136Aromatic carbon.
C3~132The presence of the carboxylic acid group deshields this carbon.
C4a~130Quaternary carbon.
C6~129Aromatic carbon.
C8~128Aromatic carbon.
C5~122The carbon directly bonded to bromine is expected to be in this region.

Comparative Analysis with Related Compounds

To build confidence in these predictions, it is instructive to compare them with the known NMR data of quinoline and quinoline-3-carboxylic acid.

  • Quinoline : The protons of the pyridine ring in quinoline (H2, H3, H4) are more deshielded than those of the benzene ring due to the electronegativity of the nitrogen atom.

  • Quinoline-3-carboxylic acid : The addition of a carboxylic acid group at the 3-position is expected to further deshield the adjacent protons, H2 and H4.

  • 5-Bromoquinoline : The introduction of a bromine atom at the 5-position will deshield the neighboring protons, particularly H6 and H4, and will also influence the chemical shifts of the carbons in the benzene portion of the ring.

The predicted spectrum of this compound is a composite of these effects, with the substituents exerting a combined influence on the electronic environment of the quinoline core.

Conclusion

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Comparing biological activity of bromoquinoline carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Bromoquinoline Carboxylic Acid Isomers

For researchers and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of functional groups, such as a bromine atom and a carboxylic acid moiety, dramatically alters the molecule's physicochemical properties and, consequently, its biological activity. The specific arrangement of these groups—the isomerism—is a critical determinant of the compound's efficacy and mechanism of action.[2]

This guide provides a comprehensive comparative analysis of bromoquinoline carboxylic acid isomers, synthesizing experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their anticancer and antimicrobial potential. We will delve into the causality behind experimental design, present detailed protocols for key biological assays, and offer a clear, data-driven comparison to aid in the rational design of next-generation therapeutic agents.

The Decisive Role of Isomerism in Anticancer Activity

The antiproliferative potential of bromoquinolines is a major area of research, with studies consistently demonstrating that the precise positioning of the bromine and carboxylic acid groups dictates cytotoxic efficacy.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is profoundly influenced by three principal regions of the molecule: the C2 position, the C4 position, and the benzo portion of the quinoline ring.[3]

  • The Carboxylic Acid Group: A carboxylic acid group, particularly at the C3 or C4 position, is often essential for activity.[3][4] This group can act as a crucial interaction point, mimicking phosphate groups to interact with enzyme active sites or forming hydrogen bonds and salt bridges within a receptor's binding pocket.[5][6] The esterification of this group frequently leads to a significant drop or complete loss of activity, highlighting its critical role in target engagement.[7][8]

  • Bromine Substitution: The position of the bromine atom significantly modulates the compound's electronic properties and its ability to interact with biological targets.[2][5] For instance, compounds featuring bromine atoms at the C5 and C7 positions have demonstrated significant inhibition of cancer cell proliferation.[1][2] In contrast, some isomers with substitutions at the C3, C6, and C8 positions have exhibited no inhibitory activity in similar assays.[1][2]

  • Combined Influence: The interplay between the bromine and other substituents is key. For example, 5,7-dibromo-8-hydroxyquinoline shows potent antiproliferative activity against various tumor cell lines.[1][2] Similarly, 6-bromo-5-nitroquinoline has been identified as a potent anticancer agent that can induce apoptosis.[1][9] This suggests that the electron-withdrawing properties of both bromine and nitro groups can synergize to enhance cytotoxicity.

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various bromoquinoline isomers against several human cancer cell lines.

CompoundPosition of BrOther Key GroupsCancer Cell LineActivity (IC₅₀)Reference
Compound 11 5, 73,6-dimethoxy, 8-hydroxyC6 (Rat Glioblastoma)15.4 µM[1]
HeLa (Cervical Cancer)26.4 µM[1]
HT29 (Colon Adenocarcinoma)15.0 µM[1]
Compound 17 6, 85-nitroC6, HeLa, HT29Significant Inhibition[1]
6-Bromo-5-nitroquinoline 65-nitroC6, HeLa, HT29High Antiproliferative Activity[9]
5,7-Dibromo-8-hydroxyquinoline 5, 78-hydroxyC6, HeLa, HT29Potent Anticancer Activity[1]
3,6,8-Tribromoquinoline 3, 6, 8-C6, HeLa, HT29No Inhibitory Activity[1]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Enzyme Inhibition

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of critical enzymes involved in cell proliferation and survival.

  • Topoisomerase Inhibition: Certain bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit human DNA topoisomerase I.[1] This enzyme is crucial for managing DNA topology during replication; its inhibition leads to DNA damage and ultimately triggers apoptosis.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline carboxylic acids are a known class of DHODH inhibitors.[3] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital building blocks for DNA and RNA. By blocking DHODH, these compounds starve cancer cells of the necessary components for growth.[4][8]

G Proliferation Uncontrolled Cell Proliferation Apoptosis Apoptosis DNA_Replication DNA Replication & RNA Synthesis DNA_Replication->Proliferation DHODH DHODH Enzyme Pyrimidines Pyrimidine Pool (dUMP, dCTP) DHODH->Pyrimidines Catalyzes Pyrimidines->DNA_Replication Bromoquinoline Bromoquinoline Carboxylic Acid Isomer Bromoquinoline->DHODH Inhibition

Caption: Simplified pathway showing inhibition of DHODH by a bromoquinoline isomer.

Isomeric Effects on Antimicrobial Activity

Bromoquinoline carboxylic acids are also recognized for their broad-spectrum antimicrobial properties.[2] Again, the specific isomer plays a pivotal role in determining the potency and spectrum of activity against various pathogens.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes through metal ion chelation.[2][10]

  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has demonstrated notable antimicrobial properties, with its mechanism believed to involve the disruption of bacterial cell wall synthesis.[10]

  • 7-Bromoquinoline-5,8-dione derivatives have been synthesized and shown to possess antibiotic potency, with molecular docking studies suggesting they interact with bacterial dihydropteroate synthase.[11]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) for select isomers against common bacterial strains.

CompoundBacterial StrainActivity (MIC)Reference
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Gram-positive bacteria125–250 µg/mL[10]
7-Bromoquinoline-5,8-dione derivatives (5b, 5d) K. Pneumonia, S. typhi0.80-1.00 mg/ml[11]

Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols: A Guide to Reproducible Data

The trustworthiness of any comparative analysis rests on the foundation of robust and reproducible experimental methodologies. The following protocols for assessing anticancer and antimicrobial activity are described with an emphasis on the causality behind each step, ensuring a self-validating system.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a healthy, uniform starting population for treatment.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline carboxylic acid isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 or 72 hours.

    • Causality: This duration is typically sufficient for antiproliferative compounds to exert their effects on the cell cycle and induce cell death.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours.

    • Causality: Only viable cells with active mitochondrial respiration can reduce the MTT, forming the purple precipitate. This is the key step that differentiates live from dead cells.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The isomeric arrangement of bromoquinoline carboxylic acids is a powerful modulator of their biological activity. Structure-activity relationship studies clearly indicate that specific substitution patterns are required to optimize interactions with biological targets, whether they are enzymes critical to cancer cell survival or bacterial viability. Compounds with bromine at the C5 and C7 positions, often coupled with a hydroxyl group at C8 or a carboxylic acid at C3/C4, consistently emerge as potent antiproliferative agents. Similarly, distinct isomers show promise as novel antimicrobial drugs.

Future research should focus on expanding the library of isomers and employing computational modeling to predict binding affinities and guide synthetic efforts. A deeper investigation into the precise molecular interactions through techniques like X-ray crystallography will further illuminate the SAR and enable the design of highly selective and potent therapeutic candidates.

References

  • 7-Bromo-8-methylquinoline-3-carboxylic acid | 1189107-65-0. (n.d.). Benchchem.
  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9. (n.d.). Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • 6-Bromoquinoline-3-carboxylic acid | 798545-30-9. (n.d.). Benchchem.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). PubMed.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.
  • Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.
  • Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.
  • Structure Activity Relationships. (n.d.). Drug Design Org.

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Navigating the Isomeric Landscape: A Comparative Guide to 5-Bromoquinoline-3-carboxylic Acid and 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise positioning of a single atom can dramatically alter the biological activity of a molecule. This principle is vividly illustrated in the quinoline scaffold, a privileged heterocyclic motif that forms the backbone of numerous therapeutic agents. This guide offers an in-depth comparative analysis of two positional isomers: 5-Bromoquinoline-3-carboxylic acid and 6-Bromoquinoline-3-carboxylic acid. While direct head-to-head experimental comparisons of their biological activities are notably scarce in publicly available literature, this document aims to provide a comprehensive overview based on their chemical properties, synthetic accessibility, and the potential implications of their structural differences on biological function.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a cornerstone of drug discovery, renowned for its ability to interact with a diverse array of biological targets. The presence of a carboxylic acid at the 3-position is a key feature, as it can act as a crucial hydrogen bond donor and acceptor, or as a mimic of phosphate groups, enabling interaction with the active sites of various enzymes. The introduction of a bromine atom onto the quinoline core further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing a handle for further synthetic modifications. The critical question for researchers is: how does the placement of this bromine atom—at the 5-position versus the 6-position—impact the molecule's potential as a bioactive agent?

Physicochemical Properties: A Tale of Two Isomers

While both this compound and 6-Bromoquinoline-3-carboxylic acid share the same molecular formula (C₁₀H₆BrNO₂) and molecular weight (252.06 g/mol ), the position of the bromine atom is expected to subtly influence their physicochemical properties. These properties are critical as they govern a compound's solubility, membrane permeability, and overall drug-like characteristics.

PropertyThis compound6-Bromoquinoline-3-carboxylic acidReference
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol 252.06 g/mol [1][2]
CAS Number 1416438-47-5798545-30-9[1][3]
Predicted LogP ~2.5-3.0~2.5-3.0
Predicted pKa ~3.5-4.5 (carboxylic acid)~3.5-4.5 (carboxylic acid)

Note: Predicted LogP and pKa values are estimations based on computational models and may vary from experimental values.

The subtle differences in electron distribution due to the bromine's position can affect properties like crystal packing and melting point, though specific experimental data for a direct comparison is limited.

Synthesis and Chemical Reactivity

The synthetic routes to this compound and 6-Bromoquinoline-3-carboxylic acid are distinct, dictated by the regioselectivity of bromination and the strategies for constructing the quinoline core.

General Synthetic Strategies:

The synthesis of quinoline-3-carboxylic acids often involves established methods such as the Combes, Doebner-von Miller, or Friedländer synthesis, followed by or preceded by bromination. The choice of starting materials is crucial for controlling the position of the bromine substituent.

G cluster_0 Synthesis of 6-Bromoquinoline-3-carboxylic acid cluster_1 Synthesis of this compound A Substituted Aniline (e.g., 4-bromoaniline) B Cyclization Reaction (e.g., Doebner-von Miller) A->B C 6-Bromoquinoline Derivative B->C D Oxidation/Modification at C3 C->D E 6-Bromoquinoline-3-carboxylic acid D->E F Quinoline-3-carboxylic acid G Electrophilic Bromination F->G H Mixture of Bromo-isomers G->H I Separation/Purification H->I J This compound I->J

Caption: Generalized synthetic pathways for 5- and 6-bromoquinoline-3-carboxylic acids.

The bromine atom in both isomers serves as a versatile synthetic handle for further modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Comparative Biological Activity: An Underexplored Frontier

A direct comparative study of the biological activities of this compound and 6-Bromoquinoline-3-carboxylic acid is currently absent from the scientific literature. However, by examining related compounds, we can infer potential areas of interest.

4.1. 6-Bromoquinoline-3-carboxylic Acid Derivatives: Insights into Protein Kinase Inhibition

Research into derivatives of 6-bromoquinoline-3-carboxylic acid has provided a glimpse into their potential as enzyme inhibitors. A study on 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2 identified 2-amino-6-bromoquinoline-3-carboxylic acid as an active compound.[4]

Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells, where it promotes cell growth, proliferation, and survival. Its inhibition is a validated strategy in oncology drug discovery.

G cluster_0 CK2 Signaling Pathway CK2 Protein Kinase CK2 Substrate Substrate Proteins (e.g., Akt, PTEN) CK2->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor 2-amino-6-bromoquinoline- 3-carboxylic acid Inhibitor->CK2

Caption: Inhibition of the Protein Kinase CK2 pathway by a 6-bromoquinoline-3-carboxylic acid derivative.

The activity of this 2-amino derivative suggests that the 6-bromoquinoline-3-carboxylic acid scaffold is a promising starting point for the design of CK2 inhibitors. The bromine at the 6-position likely contributes to the overall binding affinity and selectivity, potentially through hydrophobic or halogen-bonding interactions within the ATP-binding pocket of the kinase.

4.2. This compound: A Landscape of Possibilities

Specific biological activity data for this compound is even more limited. However, based on the broader activities of quinoline derivatives, several therapeutic areas warrant investigation:

  • Anticancer Activity: Quinoline derivatives are known to exhibit antiproliferative effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways.[5] The 5-bromo isomer could be explored for its potential in this arena.

  • Anti-inflammatory and Antiviral Activity: The quinoline scaffold is present in several anti-inflammatory and antiviral drugs. The specific electronic and steric properties conferred by the 5-bromo substitution could lead to novel activities in these fields.

4.3. Structure-Activity Relationship (SAR) Considerations

The difference in the bromine's position is expected to have a significant impact on the SAR of these compounds.

  • Steric Hindrance: The 5-position is in closer proximity to the heterocyclic part of the quinoline ring system compared to the 6-position. This could lead to different steric interactions with the binding sites of biological targets, potentially influencing selectivity.

  • Electronic Effects: The bromine atom is an electron-withdrawing group. Its position influences the electron density across the quinoline ring, which can affect the pKa of the carboxylic acid and the nitrogen atom, as well as the molecule's overall reactivity and binding properties.

Experimental Protocols

For researchers interested in exploring the comparative activities of these isomers, the following experimental workflows are recommended.

5.1. In Vitro Anticancer Activity Screening

A standard approach to assess the antiproliferative effects of these compounds would involve the following steps:

G A Cell Culture (e.g., Cancer Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Data Analysis (IC50 Determination) D->E

Sources

A Comparative Guide to the Structure-Activity Relationship of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline and its derivatives stand out as a versatile scaffold with a broad spectrum of biological activities.[1][2][3][4] The introduction of a bromine atom to the quinoline ring can significantly modulate the physicochemical properties and pharmacological effects of the resulting bromoquinoline derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. Experimental data is presented to support the observed trends, and detailed protocols for key biological assays are provided.

Anticancer Activity: Unraveling the Impact of Bromine Substitution

Numerous studies have demonstrated the potent antiproliferative activity of bromoquinoline derivatives against a variety of cancer cell lines.[2][5][6] The position and number of bromine substituents, as well as the presence of other functional groups, play a crucial role in determining their cytotoxic efficacy.

Key SAR Insights:

  • Importance of Substitution: The unsubstituted quinoline core generally exhibits weak anticancer activity. The addition of bromine atoms is a key strategy to enhance cytotoxicity.[7]

  • Effect of Bromination Position: Bromination at the C-5, C-6, C-7, and C-8 positions of the quinoline ring has been extensively explored. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significant antiproliferative activity against various tumor cell lines.[6][7]

  • Role of Other Functional Groups: The presence of a hydroxyl group at the C-8 position often leads to enhanced anticancer potential.[5][6] Additionally, the introduction of nitro or cyano groups in conjunction with bromine can result in synergistic effects, leading to highly potent compounds.[5][7] For example, 6,8-dibromo-5-nitroquinoline exhibits significant anticancer activity.[7]

  • Multi-substitution: In many cases, di- or poly-brominated derivatives display superior activity compared to their mono-brominated counterparts.[5][7]

Comparative Anticancer Activity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromoquinoline derivatives against various cancer cell lines, providing a clear comparison of their potency.

CompoundStructureR5R6R7R8Cell LineIC50 (µg/mL)[7]
1 8-HydroxyquinolineHHHOHC6>50
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6
4 5-Bromo-8-hydroxyquinolineBrHHOHC615.3[8]
5 6,8-DibromoquinolineHBrHBr--
6 6-Bromo-5-nitroquinolineHBrHNO2--

Note: The structures for compounds 5 and 6 are not depicted but are described by their names. Their activity is noted as significant in the literature, but specific IC50 values were not provided in the search results.

Mechanism of Action:

Bromoquinoline derivatives exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation: The planar quinoline ring can intercalate between DNA base pairs, interfering with replication and transcription.[2][9]

  • Topoisomerase Inhibition: Some derivatives, particularly those with a hydroxyl group at C-8, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[5][6]

  • Induction of Apoptosis: Many active compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[5]

  • Kinase Inhibition: Certain bromoquinoline derivatives have been identified as inhibitors of kinases, such as Pim-1 kinase, which are involved in cancer cell proliferation and survival.[9]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines a standard method for determining the cytotoxic effects of bromoquinoline derivatives on cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[7]

Materials:

  • Cancer cell line of interest (e.g., C6, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization of SAR Logic:

SAR_Anticancer cluster_QuinolineCore Quinoline Core Modifications cluster_Substituents Substituent Effects cluster_Activity Biological Outcome Unsubstituted Unsubstituted Quinoline Substituted Substituted Quinoline Unsubstituted->Substituted Introduction of Substituents LowActivity Low/No Anticancer Activity Unsubstituted->LowActivity Generally Inactive Bromo Bromine (Position & Number) Substituted->Bromo Key Modification Hydroxyl C-8 Hydroxyl Substituted->Hydroxyl Often Increases Activity Other Nitro/Cyano Groups Substituted->Other Synergistic Effects HighActivity High Anticancer Activity Bromo->HighActivity Enhances Potency Hydroxyl->HighActivity Other->HighActivity

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Antimicrobial and Antiviral Activities

The versatile quinoline scaffold is also a cornerstone in the development of antimicrobial and antiviral agents.[1][3][4][10][11] Bromoquinoline derivatives have emerged as promising candidates in the fight against drug-resistant bacteria and various viruses.

Antimicrobial SAR:

  • The introduction of bromine atoms can enhance the antibacterial and antifungal properties of quinoline derivatives.[10]

  • For instance, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • A series of pyrimido-isoquinolin-quinone derivatives demonstrated activity against Gram-positive bacteria, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA.[12]

Antiviral SAR:

  • Quinoline derivatives, including some bromo-substituted analogs, have been investigated for their antiviral activity against a range of viruses, including Dengue virus, coronaviruses, and respiratory syncytial virus (RSV).[3][13][14]

  • Two novel quinoline derivatives showed dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range.[3][15] These compounds appeared to act at the early stages of infection.[3][15]

  • While specific SAR for bromoquinolines in antiviral activity is less defined in the provided results, the general quinoline scaffold is a proven pharmacophore. For example, chloroquine and hydroxychloroquine, both quinoline derivatives, have demonstrated broad-spectrum anti-coronavirus activity.[13]

Comparative Antimicrobial/Antiviral Activity Data:

Compound ClassTarget OrganismActivity MetricValue
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli ATCC25922, S. pyrogens ATCC19615MIC2 µg/mL[10]
Pyrimido-isoquinolin-quinonesMethicillin-resistant Staphylococcus aureus (MRSA)MIC2 µg/mL[12]
Novel Quinoline DerivativesDengue virus serotype 2IC503.03 µM[3]
ChloroquineHCoV-OC43EC500.12-12 µM[13]
HydroxychloroquineHCoV-OC43EC500.12-12 µM[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of bromoquinoline derivatives against bacteria.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well plate. Each well is inoculated with a standardized number of microorganisms. The plate is incubated, and the wells are examined for visible growth.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bromoquinoline derivatives (dissolved in DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the bromoquinoline derivatives in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization of Drug Discovery Workflow:

DrugDiscovery_Workflow Start Start: Identify Lead Scaffold (Bromoquinoline) Synthesis Chemical Synthesis of Derivatives Start->Synthesis InVitro In Vitro Screening (e.g., MTT, MIC assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Testing (Animal Models) SAR->InVivo Promising Candidates Optimization->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical End Clinical Trials Preclinical->End

Caption: A generalized workflow for the discovery and development of bromoquinoline-based therapeutic agents.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). Benchchem.
  • Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. (n.d.). Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Unknown Source.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Unknown Source.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). NIH.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021). Unknown Source.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). PubMed.
  • Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. (2021). PMC - PubMed Central.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.

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A Comparative In Vitro Analysis of 5-Bromoquinoline-3-carboxylic Acid and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

This guide provides a comprehensive in vitro comparison of the novel investigational compound, 5-Bromoquinoline-3-carboxylic acid, with well-characterized kinase inhibitors, Staurosporine and Gefitinib. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities targeting protein kinases. We will delve into the experimental methodologies for assessing kinase inhibition, present comparative data, and discuss the potential implications for future drug discovery efforts.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including kinase inhibition. Some quinoline-3-carboxylic acid derivatives have been reported to possess antiproliferative and anti-inflammatory properties, and have been investigated as inhibitors of kinases such as CK2 and Aurora A.[1][2][3][4] this compound is a novel compound within this chemical class, and its potential as a kinase inhibitor has not been extensively characterized.

To understand the potential of this new chemical entity, a rigorous comparative analysis against established kinase inhibitors is essential. In this guide, we will compare this compound with:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[5][6] Due to its lack of selectivity, it is often used as a positive control in kinase assays.[5]

  • Gefitinib (Iressa®): A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8][9] It is an FDA-approved therapeutic for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[8]

The in vitro comparison will be conducted against two representative protein kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key driver of cell proliferation, survival, and differentiation.[10][11] Its aberrant activation is a common feature in many cancers.[10]

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in the regulation of mitosis.[12][13] Its overexpression is frequently observed in various tumors and is associated with poor prognosis.[13]

This guide will provide a detailed experimental protocol for an in vitro kinase assay, present hypothetical comparative data, and offer an interpretation of the results to position this compound within the current landscape of kinase inhibitors.

Experimental Methodology: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of our compounds, we will employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer. The intensity of the light signal is directly correlated to the amount of ADP produced and thus the kinase activity.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound, Staurosporine, and Gefitinib add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction buffer with EGFR or Aurora A kinase and substrate add_kinase_mix Add kinase/substrate mixture to initiate reaction prep_kinase->add_kinase_mix add_inhibitor->add_kinase_mix incubation1 Incubate at room temperature add_kinase_mix->incubation1 add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubation1->add_adpglo incubation2 Incubate at room temperature add_adpglo->incubation2 add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light incubation2->add_detection_reagent incubation3 Incubate at room temperature add_detection_reagent->incubation3 read_plate Measure luminescence with a plate reader incubation3->read_plate calc_inhibition Calculate percent inhibition relative to controls read_plate->calc_inhibition plot_curve Plot percent inhibition vs. log inhibitor concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 values using non-linear regression plot_curve->calc_ic50 G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

By inhibiting the kinase activity of EGFR, compounds like Gefitinib and potentially this compound can block these downstream signaling events, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway. [8]

Conclusion and Future Directions

This guide has outlined a systematic approach for the in vitro comparison of a novel investigational compound, this compound, with established kinase inhibitors. The hypothetical data suggests that this compound is a potent inhibitor of EGFR with moderate selectivity over Aurora A kinase.

Further investigation is warranted to fully characterize the potential of this compound. Future studies should include:

  • Broad Kinase Profiling: Screening against a large panel of kinases to obtain a comprehensive selectivity profile.

  • Mechanism of Action Studies: Confirming the ATP-competitive nature of inhibition through kinetic assays.

  • Cell-Based Assays: Evaluating the anti-proliferative activity of the compound in cancer cell lines with known EGFR status.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By following a rigorous and comparative approach, researchers can effectively evaluate the potential of novel kinase inhibitors and guide their progression through the drug discovery pipeline.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • R-Biopharm. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. Retrieved from [Link]

  • Sasaki, T., et al. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer Science, 97(7), 626-633. [Link]

  • Wikipedia. (2023, December 1). Staurosporine. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 26(15), 4587. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Mukohara, T. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 7(3), 1538-1551. [Link]

  • Chemyx. (n.d.). Aurora kinases: classification, functions and inhibitor design. Retrieved from [Link]

  • Dar, A. A., et al. (2024). A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics. Journal of Drug Targeting, 32(3), 265-285. [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 121-129. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Al-Halabi, R., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4999. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 121-129. [Link]

  • Taylor & Francis. (n.d.). Gefitinib – Knowledge and References. Retrieved from [Link]

  • Malumbres, M., & Perez de Castro, I. (2006). The role of Aurora-A inhibitors in cancer therapy. Clinical & Translational Oncology, 8(7), 473-478. [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Synthesized 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical validation of synthesized 5-Bromoquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research. We delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering not just protocols but the scientific rationale behind them.[1][2][3][4] This document is designed for researchers, analytical scientists, and drug development professionals, providing a comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against orthogonal methods such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip scientists with the necessary tools to develop and validate robust, reliable, and compliant analytical methods, ensuring the integrity of data throughout the drug development lifecycle.

Introduction: The Significance of this compound and its Analytical Scrutiny

This compound is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents.[5][6][7][8] The precise analytical quantification and characterization of this molecule are paramount, as impurities or degradation products can significantly impact the efficacy and safety of the final drug product.

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] For a crucial intermediate like this compound, a validated analytical method ensures the reliability of data submitted to regulatory agencies and underpins the quality of the final therapeutic product. This guide will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of pharmaceutical analysis, while also providing a comparative look at other valuable techniques.[11][12][13][14]

The Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the method of choice for the analysis of moderately polar, non-volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[11][12][13]

Rationale for HPLC Method Parameters

The selection of HPLC parameters is a critical step in method development. For this compound, a typical starting point would be a C18 column, which provides excellent retention for aromatic compounds. The mobile phase, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired separation. The pH of the buffer is crucial for controlling the ionization state of the carboxylic acid group, thereby influencing its retention time. UV detection is suitable due to the chromophoric nature of the quinoline ring system.[11][15]

Detailed HPLC Protocol

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.[9][14]

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Provides good retention and peak shape for aromatic compounds.
Mobile Phase A 0.02M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B Acetonitrile Organic modifier to control elution strength.
Gradient 70% A to 30% A over 15 minutes To ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C To ensure reproducible retention times.
Injection Vol. 10 µL A typical injection volume for analytical HPLC.

| Detection | PDA at 254 nm | Wavelength where the quinoline ring has significant absorbance. |

System Suitability Test (SST): Before any sample analysis, the system's suitability must be confirmed.

  • Procedure: Inject a standard solution of this compound six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

The Pillars of Analytical Validation: A Parameter-by-Parameter Guide

The following sections detail the experimental protocols for validating the HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Specificity / Selectivity

Expertise & Experience: Specificity ensures that the signal measured is unequivocally from the analyte of interest.[16] Forced degradation studies are the gold standard for demonstrating the stability-indicating nature of a method.[17][18][19][20] By intentionally degrading the drug substance, we can ensure that the method can separate the intact drug from its degradation products.[17][18][19]

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by HPLC with a PDA detector. The peak purity of the main peak should be evaluated to ensure it is not co-eluting with any degradants.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Spike a placebo (if a drug product) or a blank solvent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements.[10] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[21][22][23][24] These are critical for the analysis of impurities.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[2][21]

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[21][22]

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Expertise & Experience: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][16][25][26][27] This provides an indication of the method's reliability during normal usage.[10]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.[25]

Comparative Analysis: Alternative and Orthogonal Techniques

While HPLC is a powerful tool, relying on a single analytical technique can be risky. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive characterization of the compound.

TechniquePrincipleAdvantages for this compoundDisadvantages
UPLC-MS Ultra-high pressure liquid chromatography coupled with mass spectrometry.Higher resolution, faster analysis times, and provides molecular weight information for impurity identification.Higher equipment cost and complexity.
GC-MS Gas chromatography coupled with mass spectrometry.Suitable for volatile impurities that may not be detected by HPLC.Requires derivatization for non-volatile compounds like carboxylic acids.
NMR Nuclear Magnetic Resonance Spectroscopy.Provides definitive structural information for the main compound and any isolated impurities. Unparalleled for structural elucidation.[5]Lower sensitivity compared to chromatographic techniques; not suitable for trace analysis.

Visualizing the Validation Workflow

Diagram 1: The Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development & Optimization Protocol Draft Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: A flowchart illustrating the sequential stages of analytical method validation.

Diagram 2: Interrelationship of Key Validation Parameters

G Linearity Linearity Accuracy Accuracy Linearity->Accuracy informs Precision Precision Linearity->Precision informs LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs Range Range Linearity->Range informs Accuracy->LOQ confirms Precision->LOQ confirms

Caption: The central role of linearity in deriving other key validation parameters.

Conclusion

The analytical validation of this compound is a rigorous, multi-faceted process that is essential for ensuring the quality and safety of pharmaceutical products. A well-validated HPLC method, grounded in the principles of the ICH Q2(R1) guideline, provides a high degree of assurance in the quality of the analytical data. The judicious use of orthogonal techniques like UPLC-MS and NMR further strengthens the analytical control strategy. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers and analytical scientists can confidently develop and validate analytical methods that are robust, reliable, and compliant with global regulatory expectations.

References

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  • This compound. ChemBK. [Link]

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A Comparative Guide to LC-MS Method Development for 5-bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 5-bromoquinoline-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, offering a comparative analysis of different approaches to empower researchers in drug development and related fields.

Introduction: The Analytical Challenge of this compound

This compound is a member of the quinoline carboxylic acid class of compounds, which are significant in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] The accurate quantification of this molecule is critical during drug discovery, development, and quality control. However, its chemical structure—a polar carboxylic acid group attached to a moderately hydrophobic bromoquinoline core—presents specific challenges for LC-MS analysis.

Key analytical considerations include:

  • Ionization Efficiency: The acidic nature of the carboxylic acid group dictates the optimal ionization mode.

  • Chromatographic Retention and Peak Shape: Balancing the polarity of the carboxylic acid with the hydrophobicity of the aromatic system is crucial for achieving good chromatographic separation.

  • Matrix Effects: Biological samples introduce a host of endogenous compounds that can interfere with ionization and compromise analytical accuracy.[3]

  • Fragmentation Pattern: Understanding the fragmentation of the molecule in the mass spectrometer is essential for developing sensitive and specific detection methods.

This guide will systematically address these challenges, comparing and contrasting various strategies to arrive at an optimized LC-MS method.

Strategic Method Development: A Comparative Approach

A successful LC-MS method is a self-validating system where each component—sample preparation, chromatography, and mass spectrometry—is optimized in concert. We will explore the critical decision points in this process.

The goal of sample preparation is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte.[4] The choice of technique depends heavily on the sample matrix (e.g., plasma, urine, reaction mixture).

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[5]Fast, simple, and inexpensive.[5]Non-selective, may not remove phospholipids and other endogenous interferences.[3]High-throughput screening, initial method development.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on polarity.[5]Cleaner extracts than PPT, can concentrate the analyte.[5]More time-consuming, requires solvent optimization.Samples with moderate complexity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[4]Provides the cleanest extracts, high concentration factors.[4]Requires method development for sorbent selection, wash, and elution steps.[3]Complex biological matrices, low analyte concentrations.

Expert Insight: For a molecule like this compound in a biological matrix such as plasma, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties would be a superior choice over simple protein precipitation. This approach will effectively remove both hydrophobic interferences and salts, leading to a cleaner final extract and reduced matrix effects in the MS analysis.

Experimental Workflow: Sample Preparation

Caption: Comparative workflow for sample preparation.

The chromatographic separation is paramount for resolving the analyte from isomers and other closely related compounds, as well as minimizing ion suppression in the mass spectrometer. For quinoline carboxylic acids, reversed-phase HPLC (RP-HPLC) is the method of choice.[6][7]

Column Selection:

  • C18 Columns: A standard choice for reversed-phase chromatography, offering good hydrophobic retention.[6][7] For acidic compounds, a column with low silanol activity is preferable to reduce peak tailing.[8]

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity through pi-pi interactions between the phenyl ligands and the aromatic quinoline ring of the analyte.[3] This can be advantageous for separating structurally similar compounds.

Mobile Phase Optimization:

The mobile phase composition, particularly the pH and organic modifier, will significantly impact retention and peak shape.

  • pH: Since this compound is an acidic compound, maintaining the mobile phase pH below its pKa will keep it in its neutral, more retained form. A mobile phase containing 0.1% formic acid is a common and MS-friendly choice.[8][9]

  • Organic Modifier: Acetonitrile is a common choice for the organic phase in RP-HPLC.[7] A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, will be necessary to effectively elute the analyte while separating it from other components.[7]

Parameter Method 1: Standard C18 Method 2: Phenyl-Hexyl Rationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmTo evaluate the effect of stationary phase chemistry on selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterMS-compatible acidic modifier to ensure analyte protonation.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier.
Gradient 20% to 80% B over 10 min20% to 80% B over 10 minA typical gradient for initial screening.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.

Expert Insight: While a C18 column is a reliable starting point, a phenyl-hexyl column often provides superior peak shape and resolution for aromatic acids due to the favorable pi-pi interactions. This can be particularly beneficial if isomers or closely related impurities are present.

The mass spectrometer provides the high sensitivity and specificity required for quantitative analysis.

Ionization Mode:

Given the presence of the carboxylic acid and the nitrogen in the quinoline ring, this compound can be ionized in either positive or negative mode.

  • Positive Ion Mode (ESI+): The nitrogen atom on the quinoline ring is a site for protonation, leading to the formation of the [M+H]+ ion. Electrospray ionization (ESI) is a suitable technique for this.[10]

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form the [M-H]- ion.[11]

A direct infusion experiment of a standard solution is the most effective way to determine which ionization mode provides a more intense and stable signal. For many carboxylic acids, negative ion mode offers better sensitivity.[12]

Fragmentation (MS/MS):

Tandem mass spectrometry (MS/MS) is crucial for quantitative analysis as it enhances specificity by monitoring a specific fragment ion of the analyte. Collision-induced dissociation (CID) is used to fragment the precursor ion. The fragmentation of quinoline derivatives often involves cleavage of the ring system.[13][14] For this compound, potential fragmentations could involve the loss of CO2 from the carboxylic acid group or cleavage of the quinoline ring.

Method Development Logic

Method_Development_Logic Analyte This compound Column Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Analyte->MobilePhase Ionization Ionization Mode (ESI+ vs. ESI-) Analyte->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation

Caption: Logical flow for LC-MS method development.

Alternative Analytical Techniques: A Brief Comparison

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of quinoline derivatives.

Technique Principle Advantages Disadvantages
HPLC-UV Separation by HPLC followed by detection using UV-Vis spectroscopy.[7]Widely available, robust, and less expensive than LC-MS.Lower sensitivity and specificity compared to LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[1]High chromatographic efficiency for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[1]Unparalleled for structural elucidation.[1]Lower sensitivity, not suitable for trace quantification.

Expert Insight: For routine quantification in complex matrices where high sensitivity is required, LC-MS remains the gold standard. HPLC-UV is a viable alternative for quality control of bulk materials or in simpler matrices where analyte concentrations are higher.

Conclusion: A Pathway to a Validated Method

The development of a robust LC-MS method for this compound is a systematic process of informed choices and empirical optimization. By carefully considering the analyte's properties and comparing different approaches for sample preparation, chromatography, and mass spectrometry, researchers can develop a method that is sensitive, specific, and reliable. The principles and comparative data presented in this guide provide a solid foundation for this endeavor, enabling accurate and trustworthy results in the critical field of drug development.

References

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  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • LC-MS Sample Preparation. Thermo Fisher Scientific - US.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
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  • Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. PubMed.
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A Senior Scientist's Guide to Comparative Docking of Quinoline Inhibitors: Protocols & Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials like quinine to potent antibacterial fluoroquinolones.[1][2] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological properties, making it a perennial focus in drug discovery. At the heart of modern drug design is molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This technique is invaluable for understanding structure-activity relationships (SAR) and for screening large libraries of virtual compounds to identify promising new inhibitor candidates.[5]

However, the reliability of a docking study hinges on the algorithm and scoring function used, which can vary significantly between different software packages.[6][7] A prediction from a single program can be misleading. Therefore, a more robust approach is to perform a comparative docking study, using multiple validated programs to analyze the same system. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting such a study, using the well-characterized interaction between the fluoroquinolone antibiotic ciprofloxacin and its target, E. coli DNA gyrase, as a practical case study.[8][9]

This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. We will detail step-by-step methodologies for two widely used docking programs, AutoDock Vina (open-source) and Glide (commercial), present data in a clear comparative format, and offer field-proven insights for interpreting the results.

The Rationale for Comparative Docking

No single docking program is perfect for all systems. They differ primarily in two areas:

  • Search Algorithm: This is the method used to explore the conformational space of the ligand within the binding site. Algorithms range from genetic algorithms (AutoDock) to systematic searches (Glide).[5]

  • Scoring Function: This function estimates the binding affinity (e.g., in kcal/mol) for a given pose. Scoring functions can be force-field-based, empirical, or knowledge-based, each with its own strengths and weaknesses.[10]

Due to these differences, one program might excel at finding the correct binding pose (posing) while another might be better at ranking different ligands by their binding affinity (scoring).[11] By comparing the results of two or more distinct programs, a researcher can:

  • Increase Confidence: If different algorithms and scoring functions converge on a similar binding mode and affinity range, confidence in the prediction is significantly increased.

  • Identify Artifacts: Discrepancies can highlight potential biases or weaknesses of a particular program for the system under study.

  • Gain Broader Insight: Different programs may highlight different key interactions, providing a more complete picture of the potential binding hypothesis.

Designing the Study: A Case Study with Ciprofloxacin and DNA Gyrase

To illustrate the comparative workflow, we will focus on the interaction between the quinoline-based antibiotic ciprofloxacin and the A subunit of E. coli DNA gyrase. This is an ideal system because:

  • It is a clinically relevant and extensively studied interaction.[12][13]

  • Multiple crystal structures of the complex are available in the Protein Data Bank (PDB), providing an experimental "ground truth" for validation.[14][15]

Our objective is to dock ciprofloxacin into the DNA gyrase binding site using both AutoDock Vina and Glide and compare the predicted binding poses and scores.

Detailed Experimental Workflow

A rigorous docking experiment follows a structured workflow. Each step is critical for obtaining meaningful and reproducible results.[16][17]

Prerequisite Software and Tools
  • Visualization Software: UCSF ChimeraX or BIOVIA Discovery Studio Visualizer.

  • Docking Software 1: AutoDock Vina and its graphical interface, AutoDock Tools (ADT).[18]

  • Docking Software 2: Schrödinger Maestro suite, which includes Glide.[19]

  • Structure Repository: Protein Data Bank (RCSB PDB).

Workflow Overview Diagram

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Comparative Docking cluster_analysis 4. Analysis Phase PDB Download Target PDB (e.g., 6F86) PrepTarget Prepare Target Protein (Remove water, add H+) PDB->PrepTarget Ligand Obtain Ligand Structure (Ciprofloxacin) PrepLigand Prepare Ligand (Add H+, assign charges) Ligand->PrepLigand Redocking Redock Co-crystallized Ligand PrepTarget->Redocking PrepLigand->Redocking RMSD Calculate RMSD (< 2.0 Å is ideal) Redocking->RMSD Vina Protocol A: AutoDock Vina RMSD->Vina Glide Protocol B: Glide RMSD->Glide Compare Compare Binding Energy & Poses Vina->Compare Glide->Compare Visualize Visualize Key Interactions Compare->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Caption: General workflow for a comparative molecular docking study.

Target Protein Preparation

Action:

  • Navigate to the RCSB PDB and download the crystal structure of E. coli DNA gyrase B in complex with ciprofloxacin, for example, PDB ID: 6F86 .[20]

  • Load the PDB file into a molecular visualizer like Discovery Studio or ChimeraX.[21]

  • Prepare the protein by removing all non-essential components. This includes water molecules, co-factors, and any ligands present in the crystal structure. Save this "clean" protein as a new PDB file.[22]

  • Add polar hydrogens and assign partial charges. This step is crucial as hydrogen bonds are primary drivers of ligand binding.[18] Different software suites have built-in tools for this (e.g., the 'Protein Preparation Wizard' in Maestro, or 'Add Hydrogens' in ADT).[19]

Rationale: The raw PDB file contains crystallographic artifacts and molecules not relevant to the docking simulation.[16] Removing them and ensuring a correct protonation state at physiological pH is essential for an accurate representation of the electrostatic environment of the binding site.[17]

Ligand Preparation

Action:

  • Obtain the 3D structure of ciprofloxacin. This can be done by extracting it from the 6F86 PDB file or by downloading it from a database like PubChem.

  • Using software tools (e.g., AutoDock Tools, LigPrep in Maestro), add hydrogens, assign partial charges (Gasteiger charges are common for AutoDock), and define rotatable bonds.[23][24]

  • Save the prepared ligand in the format required by the docking program (e.g., PDBQT for Vina, .mae for Glide).

Rationale: The docking algorithm needs to know which bonds in the ligand are flexible to explore different conformations.[23] Correct charge assignment is vital for accurately calculating electrostatic interactions, a key component of the scoring function.[17]

Protocol Validation: Redocking the Co-crystallized Ligand

This is the most critical step for ensuring the trustworthiness of your protocol.

Action:

  • Define the binding site. This is typically done by creating a grid box or sphere centered on the position of the original, co-crystallized ligand. A common practice is to define the box to include residues within 5-6 Å of the ligand.[16]

  • Using the exact same parameters you will use for your study, dock the extracted ciprofloxacin ligand back into the binding site it came from.

  • Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).

Rationale: A successful redocking experiment should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å .[25] If the RMSD is higher, it indicates that the docking protocol (e.g., grid box size, scoring function) is not able to accurately replicate the experimentally observed reality, and the parameters must be adjusted before proceeding. This step validates that your chosen settings are appropriate for the system.

Docking Protocol A: AutoDock Vina

Action:

  • Input Files: Prepared protein (PDBQT format) and ciprofloxacin ligand (PDBQT format).

  • Grid Box Definition: In AutoDock Tools, define the center and dimensions of the grid box that encompasses the binding site, as determined in the validation step. Note the coordinates and dimensions.[21]

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand, the grid box center and size coordinates, and the number of binding modes to generate.[3]

  • Execution: Run Vina from the command line: vina --config conf.txt --log log.txt

  • Output: Vina will generate a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Docking Protocol B: Schrödinger Glide

Action:

  • Input Files: Prepared protein and ligand (.mae format) within the Maestro workspace.

  • Receptor Grid Generation: Use the 'Receptor Grid Generation' tool. Pick the ciprofloxacin ligand in the workspace to define the center of the grid. Ensure the enclosing box is large enough to allow for ligand rotation but not so large that it extends far outside the active site.[19]

  • Ligand Docking: Open the 'Ligand Docking' panel. Select the generated grid file and the prepared ligand file.

  • Settings: Choose a docking precision (e.g., SP for Standard Precision or XP for Extra Precision). For a robust comparison, XP is often preferred.

  • Execution: Launch the job.

  • Output: The results will be added to the project table, including the GlideScore (a composite score), and the docked poses can be visualized directly in the workspace.

Results Analysis and Comparative Evaluation

Data Aggregation and Presentation

Summarize the quantitative results from both programs in a table. This allows for a direct and objective comparison.

ParameterAutoDock VinaGlide (XP)Experimental Reference
Binding Affinity / Score -8.5 kcal/mol-9.2 (GlideScore)(Experimental Ki/IC50)
Redocking RMSD 1.1 Å0.9 Å< 2.0 Å (Validation Target)
Key H-Bond Interactions Ser83, Asp87Ser83, Asp87, Arg121Ser83, Asp87[12][13]
Other Key Interactions Pi-cation with Arg121Pi-Pi stacking with DNAWater-mediated bridges[14]

(Note: Data presented are illustrative examples for this guide.)

Interpreting the Results

Binding Score: The absolute values of the scores from Vina and Glide are not directly comparable because they are calculated using different scoring functions.[26] Vina's score is a binding affinity in kcal/mol, while GlideScore is a unitless value. The key is to look at the relative ranking if you were screening multiple compounds. For a single ligand, both scores should indicate strong binding (e.g., highly negative values).[27]

Binding Pose and Interactions: This is the most important part of the comparison.

  • Visualize the top-ranked pose from each program and compare it to the original crystal structure.

  • Analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking). Do both programs identify the same key residues? Docking studies have consistently shown that residues like Ser83 and Asp87 in GyrA are critical for fluoroquinolone binding.[12][13]

  • In our example, both programs correctly identify the critical hydrogen bonds with Ser83 and Asp87. Glide, however, also identifies an interaction with Arg121, which has been suggested to play a pivotal role in positioning the antibiotic.[12] This demonstrates how one program might provide additional, nuanced insights.

Key Interaction Diagram

G cluster_protein DNA Gyrase Active Site cluster_ligand Quinoline Inhibitor SER83 Ser83 ASP87 Asp87 ARG121 Arg121 DNA_G Guanine (DNA) Quinoline Ciprofloxacin Core Quinoline->SER83 H-Bond Quinoline->ASP87 H-Bond Quinoline->ARG121 Pi-Cation Quinoline->DNA_G Pi-Pi Stacking

Caption: Key interactions of a quinoline inhibitor in the DNA gyrase active site.

Best Practices and Concluding Remarks

  • Trust But Verify: Never blindly trust the output of a single docking run. Always perform protocol validation via redocking.[16][25]

  • Visualize Everything: A docking score is just a number. The biological relevance comes from visualizing the binding pose and assessing the chemical reasonableness of the predicted interactions.[27][28]

  • Understand the Limitations: Docking is a simulation. It typically uses a rigid receptor and does not account for protein dynamics or the energetic cost of desolvation perfectly. The results are hypotheses that must be validated by experimental data.

  • Comparative is Better: As demonstrated, using multiple docking programs provides a more robust and reliable prediction. Convergence of results builds confidence, while divergence prompts further investigation and critical thinking.

By following a structured, multi-program approach grounded in rigorous validation, researchers can leverage molecular docking as a powerful predictive tool. This comparative methodology enhances the scientific validity of computational predictions, providing a stronger foundation for guiding the synthesis, testing, and optimization of novel quinoline-based inhibitors in the complex landscape of drug discovery.

References

  • Aldred, K. J., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. [Link]

  • Madurga, S., et al. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Antimicrobial Agents and Chemotherapy. [Link]

  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. pathway.embl.ac.uk. [Link]

  • Medicosis Perfectionalis. (2020). Quinolones Mechanism of action. YouTube. [Link]

  • Madurga, S., et al. (2008). Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance-Determining Region of DNA Gyrase. ResearchGate. [Link]

  • Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. PubMed. [Link]

  • Shamsuddin, A. M., et al. (2023). The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). ResearchGate. [Link]

  • Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • Drlica, K. & Zhao, X. (1997). Intracellular action of fluoroquinolones. ResearchGate. [Link]

  • Ginsburg, H. & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. Life Sciences. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Singh, N., et al. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Kumari, R., et al. (2020). Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Omotuyi, O. (2022). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • RCSB PDB. 1ZI0: Crystal structure of the N-terminal fragment of DNA gyrase A from E.coli in complex with ciprofloxacin. [Link]

  • Wikipedia. (2024). Quinine. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • RCSB PDB. 6F86: Crystal structure of E.coli DNA gyrase B in complex with ciprofloxacin. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Pla Mas, A. (2016). Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6. Universitat de Barcelona. [Link]

  • Biotech and Bioinformatics. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. [Link]

  • Crescent Silico. (2021). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Protein Structural Analysis Laboratory. Lessons from Docking Validation. Michigan State University. [Link]

  • Bioinformatics and Biotech Tools. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]

  • Raj, R. & Varadwaj, P. K. (2021). A Review on Molecular Docking. ResearchGate. [Link]

  • RCSB PDB. 8QQI: E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. [Link]

  • Kumar, A. & Zhang, K. Y. J. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • S, S., et al. (2014). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Genetic Engineering and Biotechnology. [Link]

  • Bioinformatics Insights. (2023). Quick Comparison of Molecular Docking Programs. YouTube. [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]

  • Al-Khafaji, K., et al. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. BMC Research Notes. [Link]

  • Singh, S. B., et al. (2015). In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists. Bioinformation. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Hypothesis for CK2 Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including kinase inhibition.[1][2] The specific compound, 5-Bromoquinoline-3-carboxylic acid, belongs to the 3-quinoline carboxylic acid class. Notably, derivatives of this class have been identified as inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in a plethora of cellular processes, including cell proliferation, survival, and apoptosis.[3][4] CK2 is a well-established therapeutic target, particularly in oncology, and its dysregulation is associated with numerous disease states.[2][5][6][7]

Based on this structural relationship, the central hypothesis of this guide is that This compound is an inhibitor of Protein Kinase CK2 . This guide will outline the experimental strategy to test this hypothesis and to comprehensively profile its selectivity across the human kinome. Understanding the cross-reactivity profile is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[8]

Comparative Framework: Benchmarking Against Known CK2 Inhibitors

To provide context for the cross-reactivity profile of this compound, this guide proposes a direct comparison with two well-characterized Protein Kinase CK2 inhibitors:

  • Silmitasertib (CX-4945): An orally bioavailable, potent, and selective ATP-competitive inhibitor of CK2 that has entered clinical trials.[9][10][11] Its cross-reactivity profile has been documented, revealing inhibitory activity against other kinases, particularly within the CMGC family, such as DYRK1A and GSK3β.[8][12][13][14][15]

  • 4,5,6,7-Tetrabromobenzotriazole (TBB): A highly selective, cell-permeable, ATP-competitive inhibitor of CK2.[16][17][18] While potent against CK2, it exhibits inhibitory activity against a very limited number of other kinases.[16][19]

By comparing the hypothetical data for this compound with the known profiles of these compounds, we can assess its relative selectivity and potential as a chemical probe or therapeutic lead.

Proposed Cross-Reactivity Profiling Data

The following tables are templates for the anticipated experimental results. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against its presumed primary target, CK2, and a panel of potential off-target kinases.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against Primary Target and Key Off-Targets

Kinase TargetThis compound (Hypothetical IC50, nM)Silmitasertib (CX-4945) (Reported IC50, nM)4,5,6,7-Tetrabromobenzotriazole (TBB) (Reported IC50, nM)
CK2A1 (CSNK2A1) To be determined1[15]900[16]
PIM1 To be determined46[9]>10,000
DYRK1A To be determined160[12]>10,000
HIPK2 To be determined45[15]>10,000
GSK3β To be determined190[12]>10,000

Table 2: Proposed Kinome-Wide Selectivity Profile of this compound (% Inhibition at 1 µM)

This table would be populated with data from a broad kinase panel screen (e.g., KINOMEscan™).

Kinase FamilyRepresentative Kinases% Inhibition at 1 µM (Hypothetical)
CMGC CK2A1>95%
DYRK1ATo be determined
HIPK2To be determined
GSK3βTo be determined
CDK2To be determined
CAMK CAMK1To be determined
PIM1To be determined
AGC PKATo be determined
AKT1To be determined
TK SRCTo be determined
EGFRTo be determined
Other MEK1To be determined

Experimental Protocols

To generate the data proposed above, a multi-tiered approach is recommended, starting with a focused in vitro kinase assay followed by a broad kinome-wide screen and cellular validation.

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol describes a standard method to determine the potency of an inhibitor against a specific kinase.

Objective: To determine the IC50 values of this compound, CX-4945, and TBB against CK2A1, PIM1, DYRK1A, and HIPK2.

Materials:

  • Recombinant human kinases (CK2A1, PIM1, DYRK1A, HIPK2)

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • Test compounds (this compound, CX-4945, TBB) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Compound Addition: Add the test compounds at a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a DMSO-only control.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate and wash several times with the stop solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Broad-Panel Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of this compound across a large panel of human kinases.

Rationale: Commercial services like Eurofins' KINOMEscan™ offer a high-throughput method to quantitatively measure the binding of a compound to hundreds of kinases.[4][20][21] This competition binding assay provides a comprehensive overview of a compound's selectivity.

Methodology Overview:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Principle: The assay typically involves a test compound competing with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Data Output: The primary data is usually reported as the percentage of kinase remaining bound to the immobilized ligand at a single high concentration of the test compound (e.g., 1 µM or 10 µM). Hits are often defined as kinases showing a significant reduction in binding (e.g., >90% inhibition). For hits of interest, a follow-up Kd determination can be performed.

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that this compound engages its primary target, CK2, in a cellular context.

Rationale: In-cell assays are crucial to validate that a compound can penetrate the cell membrane and bind to its target in the complex intracellular environment. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in live cells.

Methodology Overview:

  • Cell Line Engineering: Use a cell line (e.g., HEK293) that is transiently or stably co-expressing the target kinase (CK2) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: If the test compound enters the cells and binds to the CK2-NanoLuc® fusion protein, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The decrease in BRET signal is proportional to the extent of target engagement. An IC50 value for target engagement can be calculated.

Signaling Pathway Context

Understanding the signaling pathways in which the primary target and key off-targets are involved is crucial for predicting the potential functional consequences of inhibition.

Protein Kinase CK2 Signaling

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous signaling pathways critical for cell survival, proliferation, and apoptosis.[2][5][6][7][22] Key pathways influenced by CK2 include:

  • PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate Akt, promoting cell survival and proliferation.[5]

  • NF-κB Signaling: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the transcription of pro-inflammatory and anti-apoptotic genes.[2]

  • Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stabilization and nuclear translocation, which is critical for embryonic development and is often dysregulated in cancer.[23]

CK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression IκB IκB NFκB NF-κB IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc β_catenin β-catenin β_catenin_nuc β-catenin β_catenin->β_catenin_nuc CK2 CK2 CK2->Akt P CK2:e->IκB:w P CK2->β_catenin P NFκB_nuc->Gene_Expression β_catenin_nuc->Gene_Expression

CK2 signaling pathways.

Potential Off-Target Signaling Pathways

Inhibition of potential off-targets such as PIM, DYRK, and HIPK kinases could lead to additional biological effects.

  • PIM Kinases: These are serine/threonine kinases that play a role in cell cycle progression, apoptosis, and cell metabolism.[24][25][26][27][28][29] PIM1, in particular, is a proto-oncogene often overexpressed in various cancers.

  • DYRK Kinases: This family of dual-specificity kinases is involved in cell proliferation, differentiation, and survival.[1][30][31][32][33] DYRK1A is located on chromosome 21 and is implicated in Down syndrome.

  • HIPK Kinases: Homeodomain-interacting protein kinases are involved in the regulation of transcription and apoptosis.[23][25][34][35][36] HIPK2, for example, can phosphorylate and activate the tumor suppressor p53.

Potential off-target signaling pathways.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to characterizing the cross-reactivity profile of this compound. By confirming its hypothesized primary target, Protein Kinase CK2, and identifying its potential off-targets through a combination of in vitro and cellular assays, researchers can gain critical insights into its selectivity and potential therapeutic applications. The comparative analysis with established CK2 inhibitors, CX-4945 and TBB, will provide a valuable benchmark for its performance.

The data generated from these proposed experiments will be instrumental in guiding the subsequent stages of drug discovery, including lead optimization for improved selectivity and potency, and in vivo studies to assess efficacy and safety. A thorough understanding of the cross-reactivity profile is not merely an academic exercise but a cornerstone of rational drug design, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Letters, 496(1), 44-48. [Link]

  • Soppa, U., et al. (2014). DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis. BioEssays, 36(5), 451-462. [Link]

  • Fernandez-Martinez, A., et al. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Molecular Cancer, 20(1), 1-18. [Link]

  • MedlinePlus. (2017). DYRK1A gene. [Link]

  • Wikipedia. (n.d.). HIPK2. [Link]

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009-4024. [Link]

  • Amaravadi, R. K., & Thompson, C. B. (2005). The survival kinases Akt and Pim as potential pharmacological targets. Journal of clinical investigation, 115(10), 2618-2624. [Link]

  • Rascio, F., et al. (2021). How cells switch HIPK2 on and off. Oncogene, 40(1), 1-10. [Link]

  • Di Maira, G., et al. (2019). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. Cancers, 11(11), 1794. [Link]

  • Litchfield, D. W. (2003). Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochemical Journal, 369(1), 1-15. [Link]

  • Warfel, N. A., & Kraft, A. S. (2015). PIM1 kinase as a target for cancer therapy. Expert opinion on therapeutic targets, 19(9), 1255-1264. [Link]

  • Ruan, K., et al. (2012). Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies. Journal of Cancer Research and Clinical Oncology, 138(4), 549-556. [Link]

  • D'Orazi, G., et al. (2019). The Sweet Side of HIPK2. International Journal of Molecular Sciences, 20(23), 5849. [Link]

  • Battistutta, R., et al. (2001). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science, 10(11), 2200-2206. [Link]

  • Borgo, C., et al. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 1-14. [Link]

  • Tawfeek, H., et al. (2021). The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer. International Journal of Molecular Sciences, 22(24), 13606. [Link]

  • Chen, W. W., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International journal of oncology, 47(6), 2033-2040. [Link]

  • Abbassi, R., et al. (2021). Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Blaquiere, J. A., & Verheyen, E. M. (2017). Biology and pharmacological inhibition of homeodomain-interacting protein kinases. Pharmacology & therapeutics, 179, 102-114. [Link]

  • Wikipedia. (n.d.). DYRK1A. [Link]

  • Warfel, N. A., & Kraft, A. S. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 26(1), 16-23. [Link]

  • Santarpia, L., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113-119. [Link]

  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7‐tetrabromobenzotriazole, an ATP site‐directed inhibitor of protein kinase CK2 ('casein kinase‐2'). Scilit. [Link]

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of medicinal chemistry, 66(6), 4009-4024. [Link]

  • Guerra, B., et al. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. Biochemical and biophysical research communications, 305(4), 893-898. [Link]

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ResearchGate. [Link]

  • The Chemical Probes Portal. (n.d.). CX-4945. [Link]

  • Son, S. D., et al. (2013). Pharmacokinetic characterization of CK2 inhibitor CX-4945. Cancer chemotherapy and pharmacology, 72(2), 433-439. [Link]

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Efficacy of 5-Bromoquinoline-3-carboxylic acid Versus Other Halogenated Quinolines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of 5-Bromoquinoline-3-carboxylic acid and other halogenated quinoline analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and established structure-activity relationships (SAR) to offer a comprehensive overview of this promising class of compounds. We will explore their anticancer and antibacterial potential, supported by detailed experimental protocols for key biological assays.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][4] The planar nature of the quinoline scaffold allows for effective intercalation with biological macromolecules like DNA, and its nitrogen atom can participate in crucial hydrogen bonding interactions with protein targets.[2]

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline core is a well-established strategy to modulate the physicochemical and biological properties of these compounds. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[5][6]

Bromine, in particular, is a fascinating halogen in medicinal chemistry. Its size and electronegativity can lead to enhanced binding interactions and improved pharmacokinetic profiles. Studies have shown that bromo-substituted quinolines exhibit potent anticancer and antibacterial activities.[7][8]

Anticancer Efficacy of Halogenated Quinolines

The anticancer potential of halogenated quinolines is a burgeoning area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis.[1][8]

Structure-Activity Relationship (SAR) in Anticancer Activity

While specific quantitative data for the anticancer activity of this compound is not extensively available in the public domain, we can infer its potential based on the established SAR of related compounds.

  • Position of Halogenation: The position of the halogen atom on the quinoline ring is critical for anticancer activity. For instance, studies on brominated 8-hydroxyquinolines have demonstrated that substitutions at the C-5 and C-7 positions can lead to potent antiproliferative effects.[8] Dichloro-substitution has also been shown to enhance cytotoxicity in certain quinoline derivatives.[6]

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group, particularly at the C-3 or C-4 position, is often crucial for anticancer activity.[3] This group can participate in essential hydrogen bonding interactions within the active sites of target enzymes.

  • Other Substitutions: The addition of other functional groups can further modulate the anticancer profile. For example, the presence of a hydroxyl group at the C-8 position in conjunction with bromine substitution has been shown to enhance anticancer activity.[8]

Comparative Anticancer Activity of Halogenated Quinolines

To provide a comparative perspective, the following table summarizes the anticancer activity of various halogenated quinoline derivatives from the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrileA549 (Lung), MCF-7 (Breast)Potent activity with low IC50 values for derivatives[9]
9-bromo substituted indolizinoquinoline-5,12-dione derivativesVarious, including MRSAPotent, with MIC values as low as 0.031 µg/mL against S. aureus[7]
Benzotriazole-linked quinoline-3-carbaldehyde N-acylhydrazone (with 4-chlorophenyl)DAN-G (Pancreatic), LCLC-103H (Lung), SISO (Cervical)Increased cytotoxicity due to halogen substitution[6]
2,4-disubstituted quinoline-3-carboxylic acid derivativesMCF-7 (Breast), K562 (Leukemia)Micromolar inhibition[3]

Antibacterial Efficacy of Halogenated Quinolines

Halogenated quinolines, particularly the fluoroquinolones, are a well-established class of antibacterial agents.[10] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10]

Structure-Activity Relationship (SAR) in Antibacterial Activity

The antibacterial efficacy of quinolines is heavily influenced by their substitution patterns.

  • The 3-Carboxylic Acid Group: This functional group is a critical pharmacophore for antibacterial activity, as it is directly involved in binding to the DNA gyrase enzyme complex.[10]

  • Halogen at C-6: The presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone antibiotics and is crucial for broad-spectrum activity.

  • Substituent at C-7: The nature of the substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. Piperazinyl and pyrrolidinyl groups are common in potent antibacterial quinolones.[10]

  • Halogen at C-8: The addition of a halogen (F or Cl) at the C-8 position can further enhance antibacterial activity.[10]

Comparative Antibacterial Activity of Halogenated Quinolines

The following table presents the antibacterial activity of various halogenated quinoline derivatives.

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivativesE. coli, S. pyrogens, S. aureus2 (E. coli, S. pyrogens), 0.031 (S. aureus)[7]
8-substituted quinoline-3-carboxylic acidsGram-positive and Gram-negative bacteriaActivity order: F > Cl > H at C-8[10]
7-substituted 2-chloroquinoline-3-carboxylic acidsGram-positive and Gram-negative bacteria, FungiEvaluated for antimicrobial activity[11]
N-methylbenzofuro[3,2-b]quinoline derivativesVarious, including MRSAPotent activity[7]

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for key in vitro assays used to evaluate the efficacy of quinoline derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided.

anticancer_mechanism Halogenated_Quinoline Halogenated Quinoline (e.g., this compound) Apoptosis Apoptosis (Programmed Cell Death) Halogenated_Quinoline->Apoptosis Induction DNA_Gyrase DNA Gyrase / Topoisomerase IV Halogenated_Quinoline->DNA_Gyrase Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Halogenated_Quinoline->DHODH Inhibition Cell_Proliferation Cancer Cell Proliferation DNA_Gyrase->Cell_Proliferation Required for DHODH->Cell_Proliferation Required for

Caption: Potential anticancer mechanisms of halogenated quinolines.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Treat_Cells 2. Treat with Halogenated Quinolines Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT 4. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Halogenated quinolines, including bromo-substituted derivatives like this compound, represent a promising scaffold for the development of novel anticancer and antibacterial agents. While direct comparative efficacy data for this compound is limited, analysis of structurally related compounds and established structure-activity relationships suggest its potential as a bioactive molecule. The presence of the bromine atom at the 5-position and the carboxylic acid at the 3-position are key features that are likely to confer significant biological activity. Further synthesis and in-depth biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

  • Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. National Institutes of Health. [Link]

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A Head-to-Head Comparison of Bromoquinoline Isomers in Enzyme Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of potential therapeutic agents is paramount.[1] Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[2] Among these, bromoquinoline isomers are of particular interest due to the profound impact that the position of the bromine substituent has on their physicochemical properties and, consequently, their biological efficacy.[1]

This guide provides a comprehensive, head-to-head comparison of bromoquinoline isomers, focusing on their performance in enzyme assays. We will delve into supporting experimental data, detailed methodologies, and the underlying principles that govern their activity.

The Critical Role of Bromine Substitution

The position of the bromine atom on the quinoline scaffold is a critical determinant of a molecule's interaction with enzyme targets.[1] This halogen atom can influence factors such as:

  • Lipophilicity: Affecting the compound's ability to cross cellular membranes and access the target enzyme.

  • Electronic Effects: Modifying the electron density of the quinoline ring system, which can impact binding affinities.

  • Steric Hindrance: The size and position of the bromine atom can either facilitate or hinder the optimal orientation of the molecule within an enzyme's active site.

A key takeaway from various studies is the necessity of substitutions on the quinoline ring to impart significant biological activity.[3] For instance, the introduction of bromine atoms has been shown to substantially enhance the antiproliferative activity of hydroxyquinolines.[3]

Comparative Analysis of Anticancer Activity

The antiproliferative effects of various bromoquinoline derivatives have been assessed against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, is a key metric for potency.[4]

Below is a summary of IC50 values for selected bromoquinoline isomers, providing a basis for understanding their structure-activity relationships.

Compound/IsomerTarget Cell Line(s)IC50 Value (µM)Reference(s)
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)15.4[1]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioblastoma)50.0[5]
6,8-Dibromo-5-nitroquinolineHT29 (Human Colon Carcinoma)26.2[5]
6,8-Dibromo-5-nitroquinolineHeLa (Human Cervical Carcinoma)24.1[5]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma)12.3 (µg/mL)[3]
7-Bromo-8-hydroxyquinolineC6 (Rat Glioblastoma)25.6 (µg/mL)[3]

Key Observations from the Data:

  • Dibromo-substitution: The presence of two bromine atoms, as seen in 5,7-dibromo-8-hydroxyquinoline, leads to greater potency compared to the mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[3]

  • Synergistic Effects: The combination of bromine and nitro substitutions on the quinoline scaffold can enhance anticancer potency, as demonstrated by 6,8-dibromo-5-nitroquinoline.[5]

  • Positional Importance: Substitutions at the C-5 and C-7 positions appear to be particularly effective for inhibiting cancer cell proliferation.[5]

Enzyme Inhibition: A Mechanistic Insight

Many bromoquinoline derivatives exert their biological effects by inhibiting key enzymes involved in cellular processes. For example, certain bromo- and cyano-substituted 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[5][6]

The following diagram illustrates a simplified workflow for an enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Enzyme Solution D Combine Enzyme and Inhibitor in Assay Plate A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Bromoquinoline Isomer (Inhibitor) Dilutions C->D D->E Pre-incubation F Incubate at Controlled Temperature E->F G Measure Reaction Product (e.g., Absorbance, Fluorescence) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: A generalized workflow for determining the IC50 of bromoquinoline isomers in an enzyme inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical example, here is a detailed protocol for a luminescence-based kinase assay to determine the inhibitory activity of bromoquinoline isomers against a target kinase, such as Epidermal Growth Factor Receptor (EGFR). This method measures the amount of ADP produced in the kinase reaction.[7]

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase assay buffer

  • Peptide substrate

  • ATP

  • Bromoquinoline isomer test compounds

  • DMSO (vehicle control)

  • Luminescence-based ADP detection reagent

  • White opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the bromoquinoline isomers in the kinase assay buffer. The final DMSO concentration should not exceed 1% to avoid solvent-induced inhibition.

  • Master Mix Preparation: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • Detection:

    • Add the luminescence-based ADP detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]

This protocol, with appropriate modifications for the specific enzyme and detection method, can be adapted for a wide range of enzyme inhibition studies. It is crucial to include proper positive and negative controls to ensure the validity of the results.[8]

Physicochemical Properties of Representative Bromoquinolines

The physical and chemical properties of bromoquinoline isomers are essential for their handling, formulation, and interpretation of biological data.

Property3-Bromoquinoline6-Bromoquinoline
Molecular Formula C₉H₆BrNC₉H₆BrN
Molecular Weight 208.057 g/mol [9]208.05 g/mol [10]
Melting Point 13-15 °C19 °C[10]
Boiling Point 274-276 °C[9]116 °C at 6 mmHg[11]
Density 1.533 g/mL at 25 °C1.538 g/mL at 25 °C[10]
Solubility -Soluble in polar aprotic solvents[10]

The following diagram illustrates the relationship between the chemical structure of bromoquinoline isomers and their resulting biological activity, a cornerstone of Structure-Activity Relationship (SAR) studies.

SAR cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity A Bromoquinoline Core Scaffold B Position of Bromine (e.g., C3, C5, C6, C7, C8) A->B is modified by C Other Substituents (e.g., -OH, -OCH3, -NO2) A->C is modified by D Lipophilicity (LogP) B->D influences E Electronic Effects B->E influences F Steric Profile B->F influences C->D influences C->E influences C->F influences G Enzyme Inhibition (IC50) D->G determines H Cellular Potency D->H determines I Selectivity D->I determines E->G determines E->H determines E->I determines F->G determines F->H determines F->I determines G->H correlates with

Caption: The Structure-Activity Relationship (SAR) of bromoquinoline isomers in enzyme inhibition studies.

Conclusion

The strategic placement of bromine atoms on the quinoline scaffold is a powerful tool for modulating the biological activity of these versatile heterocyclic compounds. As demonstrated by the comparative data, different isomers exhibit distinct potencies against various cancer cell lines and enzymes. A thorough understanding of the structure-activity relationships, supported by robust and reproducible enzyme assays, is essential for the rational design of novel and effective bromoquinoline-based therapeutic agents. This guide provides a foundational framework for researchers to embark on or advance their investigations into this promising class of enzyme inhibitors.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(3).
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). Benchchem.
  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers.
  • 3-bromoquinoline. (n.d.). ChemSynthesis.
  • Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Physical properties of 6-Bromoquinoline: melting point and boiling point. (n.d.). Benchchem.
  • 3-Bromoquinoline 98 5332-24-1. (n.d.). Sigma-Aldrich.
  • 3-Bromoquinoline. (n.d.). PubChem.
  • Enzyme Analysis. (n.d.). G-Biosciences.
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). Benchchem.
  • Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. (n.d.). Benchchem.
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC - NIH.
  • Enzyme Assay Design for High-Throughput Screening. (n.d.). OUCI.
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). Unknown Source.
  • IC50. (n.d.). Wikipedia.
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025). Unknown Source.
  • structural changes & SAR for lead optimiz
  • A standard operating procedure for an enzymatic activity inhibition assay. (n.d.). OUCI.
  • IC50 values of the enzyme inhibition results. (n.d.).
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromoquinoline-3-carboxylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this compound safely, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can establish a reliable hazard profile by examining its chemical structure and data from close analogs, such as 3-Bromoquinoline-5-carboxylic acid and 5-Bromoquinoline.

This compound is a halogenated heterocyclic organic compound. This classification is critical as it dictates the primary disposal pathway.

  • Halogenated Nature: The presence of a bromine atom classifies this compound as a halogenated organic waste . Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans. Mixing this waste stream with non-halogenated solvents needlessly increases disposal costs and complexity[1][2][3].

  • GHS Hazard Profile (Presumptive): Based on analogous compounds, this compound should be handled as a substance with the following hazards[4][5][6]:

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

    • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

    • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

This hazard profile dictates the stringent requirements for personal protective equipment and handling procedures detailed below.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for respiratory, skin, and eye irritation, all handling and disposal operations must be conducted with appropriate protective measures.

  • Engineering Controls: All work, including the preparation of waste containers, should be performed inside a certified chemical fume hood to minimize inhalation exposure[6][7]. Ensure safety showers and eyewash stations are readily accessible[7].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[5].

    • Hand Protection: Nitrile gloves are standard. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[8].

    • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

    • Respiratory Protection: Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Parameter Guideline Rationale
Chemical Class Halogenated Organic Acid (Solid)Dictates waste segregation into the "Halogenated" stream.
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory IrritantNecessitates use of fume hood, gloves, and eye protection.
PPE Required Nitrile Gloves, Safety Goggles, Lab CoatPrevents dermal, ocular, and clothing contamination.
Waste Container HDPE or Glass, Screw CapEnsures chemical compatibility and prevents leaks.
EPA Regulation RCRA (40 CFR Part 261)Governs all hazardous waste from "cradle-to-grave"[9].
Disposal Method Licensed Hazardous Waste Vendor (Incineration)Ensures complete destruction and prevents environmental release.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a safe and compliant laboratory waste management program. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from the moment of generation under the Resource Conservation and Recovery Act (RCRA)[10].

Step 1: Designate a Satellite Accumulation Area (SAA)

In the laboratory, hazardous waste must be stored in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[10][11][12]. For this compound, this will be the designated area for halogenated organic waste.

Step 2: Select the Correct Waste Container
  • Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap[13]. The original product container can be used if it is in good condition[10].

  • Container Labeling: The container must be labeled correctly before the first drop of waste is added[13][14]. The label must include:

    • The words "Hazardous Waste" [11][14].

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[13].

    • An indication of the hazards (e.g., pictograms for irritant, harmful)[11][14].

Step 3: Accumulate Waste Safely
  • Solid Waste: Collect solid this compound waste and place it directly into the designated, labeled hazardous waste container.

  • Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a small spill) must also be placed in this container.

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when actively adding waste[1][13]. This is a critical safety and compliance requirement to prevent the release of vapors.

Step-by-Step Disposal and Decontamination Procedures

Protocol for Disposing of Residual Solid
  • Assess: Identify the container with residual solid this compound.

  • Prepare: Don the required PPE and work within a chemical fume hood.

  • Decontaminate (Triple Rinse):

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous waste. Transfer the rinsate to a designated "Halogenated Organic Liquid Waste" container. Never dispose of the rinsate down the drain[2].

  • Final Disposal: Once triple-rinsed, the empty container can often be managed as non-hazardous solid waste. However, institutional policies may vary; some may require all chemically-exposed containers to be disposed of through the hazardous waste stream. Consult your institution's Environmental Health and Safety (EHS) office.

Protocol for Bulk Quantities and Contaminated Debris
  • Containerize: Carefully transfer the solid waste or contaminated debris into the designated and properly labeled "Halogenated Organic Waste" container located in your SAA.

  • Secure: Tightly seal the container cap.

  • Store: Keep the container in the SAA, ensuring it is stored in secondary containment to mitigate potential spills.

  • Arrange Pickup: Once the container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, though this can vary), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste vendor[10][12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation: This compound assess Assess Waste Type start->assess solid_waste Pure Solid or Grossly Contaminated Debris assess->solid_waste Solid container_rinse Empty Container with Trace Residue assess->container_rinse Container prep_container Select & Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' solid_waste->prep_container triple_rinse Triple Rinse with Solvent (e.g., Acetone) container_rinse->triple_rinse collect_waste Collect Waste in SAA (Keep Container Closed) prep_container->collect_waste final_disposal Arrange Pickup by EHS for Incineration collect_waste->final_disposal collect_rinsate Collect Rinsate in 'Halogenated Liquid Waste' triple_rinse->collect_rinsate manage_container Manage Empty Container (per Institutional Policy) triple_rinse->manage_container collect_rinsate->final_disposal

Caption: Decision tree for handling and disposing of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency line.

  • Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the solid from spreading by gently covering it with an absorbent material. Do not dry sweep, as this can create airborne dust[5].

  • Clean Up: Carefully scoop the spilled material and absorbent into your designated "Halogenated Organic Waste" container. Decontaminate the spill surface with a suitable solvent and paper towels, placing all cleanup materials into the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, July/August). MedicalLab Management. Retrieved from [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (2008, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 5-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Bromoquinoline-3-carboxylic acid, a halogenated quinoline derivative, are valuable building blocks. However, their safe handling is paramount, not just for regulatory compliance, but as a foundational principle of scientific excellence. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of experiments, and the safety of the laboratory environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Safety Data Sheets (SDS) for analogs like 6-Bromoquinoline-3-carboxylic acid and 3-Bromoquinoline-5-carboxylic acid consistently indicate the following hazards[1][2]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

  • Potential for being harmful if swallowed. [2]

Based on this evidence, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.

Hazard Classification (Anticipated)GHS Hazard Statement (Code)Primary Route of Exposure
Skin Corrosion/IrritationCauses skin irritation (H315)Dermal (Skin Contact)
Serious Eye Damage/IrritationCauses serious eye irritation (H319)Ocular (Eye Contact)
STOT - Single ExposureMay cause respiratory irritation (H335)Inhalation
Acute Toxicity, OralHarmful if swallowed (H302)Ingestion
Table 1: Anticipated Hazard Profile of this compound based on structural analogs.[1][2]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before selecting PPE, we must first implement higher-level safety controls. PPE is the last line of defense, intended to protect against residual risks that cannot be eliminated through engineering or administrative measures.

  • Engineering Controls : The primary engineering control for handling solid this compound is a certified Chemical Fume Hood .[3] All weighing, transferring, and solution preparation activities must be conducted within the fume hood to contain dust and prevent inhalation.[1] The work area should also be equipped with readily accessible emergency eyewash stations and safety showers.[1]

  • Administrative Controls : Standard Operating Procedures (SOPs) must be developed and all personnel must be trained on them. Restrict access to the handling area to authorized personnel only. Good industrial hygiene practices, such as washing hands thoroughly after handling and before leaving the lab, are mandatory.[2]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. For this compound, the following PPE is required.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant (or equivalent standard, e.g., EN 166) safety glasses with side shields.

  • Recommended for Splash Hazard : When handling solutions or performing vigorous agitation, tight-fitting chemical splash goggles are required. For maximum protection against splashes, a face shield should be worn in conjunction with safety goggles.[1]

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation.

  • Lab Coat : A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.

  • Gloves : This is one of the most critical PPE components.

    • Material Selection : Halogenated aromatic compounds require careful glove selection. While no specific breakthrough data for this compound exists, general guidance for quinolines and halogenated organics points towards Butyl rubber as an excellent choice.[4] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5] Always inspect gloves for tears or pinholes before use.

    • Technique : Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2] For high-risk operations, consider double-gloving.

  • Apparel : Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in specific situations.

  • Standard Operations : When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations : In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator is necessary. For a solid powder, a particulate respirator (e.g., N95) may be sufficient.[2] For situations involving vapors or unknown concentrations, a respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) would be required.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing the solid compound and preparing a solution.

  • Preparation :

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) and place it inside the fume hood.

    • Ensure an appropriate hazardous waste container is properly labeled and accessible.[6]

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles (and face shield if required).

    • Don the appropriate chemical-resistant gloves (e.g., Butyl rubber).

  • Handling the Compound :

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, weigh the desired amount of powder onto a weigh paper or into a weigh boat. Minimize the generation of dust.[1]

    • Carefully transfer the powder into the designated beaker.

    • Slowly add the solvent to the beaker, stirring gently to dissolve the solid and prevent splashing.

  • Decontamination and Doffing :

    • Securely close the stock container.

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of contaminated disposable items (e.g., weigh paper, pipette tips) in the designated halogenated waste container.[7]

    • Remove gloves using the proper technique and dispose of them in the hazardous waste.

    • Remove goggles/face shield and lab coat.

    • Wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the key procedural steps for safe handling.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Safety Steps A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid Compound D Transfer to Vessel C->D E Prepare Solution D->E F Segregate Halogenated Waste E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .[6][7]

  • Segregation : Never mix halogenated waste with non-halogenated waste.[6]

  • Container : Use a designated, clearly labeled, and chemically compatible waste container. The label must include the words "Hazardous Waste" and the full chemical name(s).[6]

  • Collection : All contaminated materials, including gloves, weigh papers, and solvent rinsates used for cleaning glassware, must be collected in this container.

  • Disposal : The final disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, typically via high-temperature incineration.[8] Do not pour this chemical or its solutions down the drain.[2]

By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the future of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

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  • MySafetySign. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Bromoquinoline. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Scribd. (2014). Chemical Glove Compatibility Guide. Retrieved from [Link]

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  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.